1,3-Distearoyl-2-chloropropanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H75ClO4 |
|---|---|
Molecular Weight |
643.5 g/mol |
IUPAC Name |
(2-chloro-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |
InChI Key |
PYMWUYDMRZYIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol
This technical guide provides a comprehensive overview of 1,3-Distearoyl-2-chloropropanediol, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis method, discusses its toxicological profile and potential mechanisms of action, and explores its prospective applications in drug delivery systems.
Chemical and Physical Properties
This compound is a diacylglycerol derivative characterized by a glycerol (B35011) backbone esterified with two stearic acid chains at the sn-1 and sn-3 positions, and a chlorine atom at the sn-2 position.[1]
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate | [1] |
| Synonyms | 2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester, 1,3-Propanediol, 2-chloro-, distearate | [1] |
| CAS Number | 26787-56-4 | [1] |
| Molecular Formula | C₃₉H₇₅ClO₄ | [1] |
| Molecular Weight | 643.46 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 671.7 ± 35.0 °C (Predicted) | [2] |
| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Chloroform (Slightly), Hexanes (Slightly) | [2] |
| Storage Temperature | -20°C Freezer | [2] |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloropropane-1,3-diol
-
Stearoyl chloride
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropropane-1,3-diol (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add pyridine (2.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add stearoyl chloride (2.1 equivalents) dissolved in anhydrous DCM to the stirred solution via the dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Toxicological Profile and Mechanism of Action
This compound belongs to the class of 2-monochloropropanediol (2-MCPD) esters. The toxicology of these esters is primarily associated with their hydrolysis in the gastrointestinal tract, which releases free 2-MCPD.
Cytotoxicity and Apoptosis
Studies on human intestinal Caco-2 cells have shown that while free 2-MCPD is not toxic up to 1 mM, certain 2-MCPD fatty acid esters can decrease cellular viability at concentrations above 10 µM.[2][3] This cytotoxic effect is correlated with the induction of caspase activity, suggesting that the released free fatty acids may induce apoptosis.[2][3]
Cardiotoxicity
In a 90-day study on male F344 rats exposed to 2-MCPD, cardiotoxic effects were observed. A multi-omics approach revealed an upregulation of immune and inflammatory response processes and a downregulation of energy metabolism and cardiac structure and function.[4] A key leukocyte-regulating protein, coronin-1A, was significantly upregulated.[4] Furthermore, a disruption in cardioprotective lipid pathways was suggested by the selective suppression of docosahexaenoic acid (DHA)-derived metabolites.[4]
Signaling Pathways in Apoptosis
While specific signaling pathways for 2-MCPD-induced apoptosis are not fully elucidated, studies on the related compound 3-MCPD provide valuable insights. In human embryonic kidney (HEK293) cells, 3-MCPD has been shown to induce apoptosis through both the death receptor pathway and the mitochondrial pathway.[5] This involves the upregulation of genes such as TNFRSF11B and TNFRSF1A, and significant changes in the BCL2 family of genes, which are key regulators of the mitochondrial apoptotic pathway.[5]
Applications in Drug Development
The amphiphilic nature of this compound, with its long hydrophobic stearoyl chains and more polar chloropropanediol headgroup, makes it a candidate for use in lipid-based drug delivery systems, such as liposomes. While specific studies employing this exact lipid are scarce, its structural similarity to other diacyl lipids commonly used in liposome (B1194612) formulation allows for the proposal of a hypothetical experimental workflow.
Liposome Formulation
Experimental Protocol: Preparation of Liposomes Incorporating this compound
This protocol is adapted from standard liposome preparation techniques.
Materials:
-
This compound
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (or other suitable phospholipid)
-
Cholesterol
-
Chloroform and Methanol (for lipid dissolution)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, DSPC, and cholesterol in a desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it to the lipid mixture.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (or a buffer containing the hydrophilic drug) by vortexing or gentle agitation above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10-20 passes.
-
-
Purification:
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by quantifying the amount of encapsulated drug versus the initial amount.
-
Visualize the liposomes using transmission electron microscopy (TEM).
-
Analytical Methods
The analysis of this compound in various matrices, particularly in foodstuffs, typically involves indirect methods. These methods are based on the cleavage of the ester bonds to release the free 2-MCPD, which is then derivatized and quantified.
Table 2: Common Analytical Techniques for 2-MCPD Esters
| Technique | Description | Key Steps |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A common and robust method for the quantification of MCPD esters. | 1. Extraction of lipids from the sample matrix.2. Transesterification or hydrolysis to release free MCPD.3. Derivatization (e.g., with phenylboronic acid) to improve volatility and chromatographic behavior.4. GC separation and MS detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | An alternative method that can potentially allow for the direct analysis of the intact esters, though challenges with the large number of possible ester combinations exist. | 1. Lipid extraction.2. Chromatographic separation of different ester forms.3. MS/MS detection and quantification. |
Conclusion
This compound is a compound with a well-defined chemical structure and physical properties. Its toxicological profile is intrinsically linked to its hydrolysis product, 2-MCPD, which has been shown to exert cardiotoxic and potentially apoptotic effects. While its direct application in drug development is not yet established, its structural characteristics suggest its potential as a component of lipid-based drug delivery systems. Further research is warranted to fully explore its synthesis, biological activity, and utility in pharmaceutical formulations.
References
- 1. larodan.com [larodan.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD) in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathway of 3-MCPD-induced apoptosis in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1,3-Distearoyl-2-chloropropanediol, a member of the 2-monochloropropanediol (2-MCPD) esters class of molecules. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.
Chemical Structure and Properties
This compound is a lipid composed of a 2-chloropropane (B107684) backbone with stearic acid chains attached at the sn-1 and sn-3 positions.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value |
| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate[2] |
| Synonyms | 2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester, 1,3-Bis-stearoyl-2-chloropropanediol[2] |
| CAS Number | 26787-56-4[2] |
| Molecular Formula | C₃₉H₇₅ClO₄[2] |
| Molecular Weight | 643.46 g/mol [3][4] |
Synthesis of this compound
Experimental Protocol: Enzymatic Esterification
This protocol outlines a method for the synthesis of this compound using a lipase-catalyzed reaction between 2-chloro-1,3-propanediol (B29967) and stearic acid.
Materials:
-
2-chloro-1,3-propanediol (Substrate A)
-
Stearic Acid (Substrate B)
-
Immobilized sn-1,3-specific lipase (B570770) (e.g., Lipozyme RM IM, Novozym 435)
-
Anhydrous hexane (B92381) or other suitable organic solvent (optional, for solvent-based reaction)
-
Molecular sieves (for solvent drying)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer with heating mantle or shaking incubator
-
Vacuum pump and vacuum oven
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine 2-chloro-1,3-propanediol and stearic acid. A molar ratio of stearic acid to 2-chloro-1,3-propanediol of 2.2:1 is recommended to favor the formation of the diester.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% by weight of the total substrates.
-
Reaction Conditions: The reaction can be carried out in a solvent-free system or in an organic solvent like hexane.
-
Solvent-Free: Heat the mixture to 60-70°C with continuous stirring. A vacuum can be applied to remove the water produced during the reaction, driving the equilibrium towards product formation.
-
Solvent-Based: Dissolve the substrates in anhydrous hexane. Add the enzyme and stir the mixture at 40-50°C.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme can be removed by simple filtration. The enzyme can be washed with solvent and reused.
-
Product Isolation and Purification:
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.
-
Data Presentation: Expected Outcomes
The following table provides expected quantitative data based on the synthesis of structurally similar compounds. Actual results may vary depending on the specific reaction conditions.
Table 2: Representative Quantitative Data for Enzymatic Synthesis
| Parameter | Expected Value/Range |
| Reaction Time | 24 - 72 hours |
| Conversion Rate | > 90% |
| Yield of Diester | 70 - 85% |
| Purity (after purification) | > 95% |
Biological Activity and Signaling Pathways
This compound is a diester of 2-monochloropropanediol (2-MCPD). The biological activity and potential toxicity of 2-MCPD esters are primarily attributed to the in vivo hydrolysis of the ester bonds by lipases in the gastrointestinal tract, which releases free 2-MCPD.
Metabolism
Upon ingestion, this compound is expected to undergo hydrolysis by pancreatic lipases. This process releases the two stearic acid molecules and free 2-chloro-1,3-propanediol (2-MCPD). The absorbed 2-MCPD can then be further metabolized. Studies have shown that 2-MCPD is metabolized in the body, and its metabolites can be excreted in the urine.
Toxicity and Carcinogenicity
The toxicity of 2-MCPD esters is linked to the released 2-MCPD. While data on 2-MCPD is less extensive than for its isomer, 3-MCPD, it is also considered a potential carcinogen. The International Agency for Research on Cancer (IARC) has not classified 2-MCPD itself, but 3-MCPD is classified as "possibly carcinogenic to humans" (Group 2B). Regulatory bodies often consider the toxicological risk of 2-MCPD to be similar to that of 3-MCPD. The primary target organs for 3-MCPD toxicity in animal studies are the kidneys and testes.
Signaling Pathways
A specific signaling pathway directly activated by this compound has not been elucidated. The toxic effects are generally considered to be mediated by the free 2-MCPD following its release. The genotoxic and carcinogenic potential of related compounds like glycidol (B123203) (which can be formed from monochloropropanediols) involves direct interaction with DNA. However, a detailed signaling cascade for 2-MCPD-induced toxicity is an area of ongoing research.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Metabolic Pathway
Caption: Proposed metabolic pathway of this compound in vivo.
References
- 1. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
An In-depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol
This technical guide provides a comprehensive overview of 1,3-Distearoyl-2-chloropropanediol, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical synonyms, physical and chemical properties, synthesis, analytical methods, and biological context.
Chemical Identity and Synonyms
This compound is a diester of stearic acid and 2-chloro-1,3-propanediol (B29967). It belongs to the class of compounds known as 2-monochloropropanediol (2-MCPD) esters, which are recognized as process-induced food contaminants, particularly in refined edible oils and fats. Accurate identification is crucial for research and regulatory purposes, and the compound is known by several synonyms.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| Systematic Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate[1] |
| CAS Number | 26787-56-4[2][3][4] |
| Molecular Formula | C₃₉H₇₅ClO₄[3][4] |
| Molecular Weight | 643.46 g/mol [3][4] |
| Common Synonyms | 2-Chloro-1,3-propanediol distearate[3] |
| rac-1,3-Distearoyl-2-chloropropanediol[3] | |
| Octadecanoic acid, 2-chloro-1,3-propanediyl ester[2][4] | |
| Stearic acid, 2-chlorotrimethylene ester[4] | |
| 1,3-Propanediol, 2-chloro-, distearate[4] | |
| 2-Chloropropane-1,3-diyl distearate[1] | |
| 1,3-Bis-stearoyl-2-chloropropanediol[1] | |
| 2-Chloro-1,3-propanediyl dioctadecanoate |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, analysis, and formulation.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | 51-53 °C | [5] |
| Boiling Point (Predicted) | 671.7 ± 35.0 °C | [5] |
| Density (Predicted) | 0.931 ± 0.06 g/cm³ | [5] |
| Solubility | Chloroform (Slightly), Hexanes (Slightly) | [5] |
| Appearance | White Solid | [5] |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
Synthesis of this compound
Protocol: Steglich Esterification for the Synthesis of this compound
This protocol describes the synthesis of this compound from 2-chloro-1,3-propanediol and stearic acid.
Materials:
-
2-chloro-1,3-propanediol
-
Stearic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 0.5 N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1,3-propanediol (1 equivalent) and stearic acid (2.2 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold dichloromethane.
-
Combine the filtrates and wash successively with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
Diagram of Synthesis Workflow:
Analytical Method for the Determination in Edible Oils
The analysis of this compound in edible oils is typically performed as part of the broader analysis of 2- and 3-MCPD esters. Several official methods are available, including AOCS Official Method Cd 29a-13, ISO 18363-1, and DGF Standard Method C-VI 18 (10).[2][3][9][10][11][12] These methods generally involve the hydrolysis of the esters to free MCPD, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol: GC-MS Analysis of 2-MCPD Esters (based on indirect methods)
This protocol outlines a general procedure for the determination of this compound (as part of total 2-MCPD esters) in an oil sample.
Materials and Reagents:
-
Oil sample
-
Internal standard solution (e.g., deuterated 2-MCPD distearate)
-
Methanolic sodium hydroxide (B78521) or sulfuric acid in methanol (B129727) for transesterification
-
Sodium bromide (for some methods)
-
Hexane or Heptane
-
Phenylboronic acid (PBA) derivatizing agent
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: Accurately weigh a representative sample of the oil into a reaction vial.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the sample.
-
Transesterification (Hydrolysis): Add the transesterification reagent (alkaline or acidic) to the vial. The reaction cleaves the fatty acids from the glycerol (B35011) backbone, releasing 2-MCPD. Reaction conditions (temperature and time) vary depending on the specific official method being followed.
-
Extraction: After the reaction, neutralize the mixture and extract the liberated 2-MCPD into an organic solvent. The fatty acid methyl esters (FAMEs) are typically removed by a liquid-liquid extraction or a solid-phase extraction (SPE) step.
-
Derivatization: Evaporate the solvent containing the 2-MCPD and add the phenylboronic acid (PBA) solution. This reaction forms a volatile cyclic boronate ester of 2-MCPD, which is amenable to GC analysis.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is achieved on a capillary column, and the detection and quantification are performed using mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: The concentration of 2-MCPD (and thus the original amount of 2-MCPD esters) is calculated by comparing the peak area of the analyte derivative to that of the internal standard derivative, using a calibration curve.
Diagram of Analytical Workflow:
Biological Context and Signaling Pathways
Current scientific literature suggests that this compound and other 2-MCPD esters are not biologically active in their intact form. Instead, their toxicological effects are mediated through their hydrolysis in the gastrointestinal tract by lipases. This hydrolysis releases 2-chloro-1,3-propanediol (2-MCPD) and free fatty acids (in this case, stearic acid).[1][13][14][15][16]
Metabolic Fate:
-
Hydrolysis: In the gut, pancreatic lipases cleave the ester bonds of this compound, releasing 2-MCPD and two molecules of stearic acid.
-
Absorption: The released 2-MCPD and stearic acid are then available for absorption by the intestinal cells.
-
Cellular Effects: Studies using Caco-2 cells as a model for the human intestinal barrier have shown that while the intact esters have low permeability, the released 2-MCPD can be absorbed.[1][13] The observed cytotoxicity of 2-MCPD esters in these studies has been attributed to the induction of apoptosis. This apoptotic effect is thought to be triggered by the released free fatty acids rather than by 2-MCPD itself.[13]
Signaling Pathway:
There is no evidence for a direct signaling pathway initiated by this compound. The biological effects are a consequence of its hydrolysis products. The induction of apoptosis by high concentrations of saturated fatty acids is a known phenomenon and can involve various cellular stress pathways, including endoplasmic reticulum (ER) stress and the activation of caspases.[17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]
- 3. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 4. scribd.com [scribd.com]
- 5. ISO 18363-1 - 2015-08 - DIN Media [dinmedia.de]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. fediol.eu [fediol.eu]
- 10. dgfett.de [dgfett.de]
- 11. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 12. Faster GC-MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 13. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Urinary Excretion of 2/3-Monochloropropanediol (2/3-MCPD) and 2,3-Dihydroxypropylmercapturic Acid (DHPMA) after a Single High dose of Fatty Acid Esters of 2/3-MCPD and Glycidol: A Controlled Exposure Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of apoptosis by fatty acid ethyl esters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gut.bmj.com [gut.bmj.com]
- 20. [PDF] Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells | Semantic Scholar [semanticscholar.org]
1,3-Distearoyl-2-chloropropanediol CAS number 26787-56-4
An In-depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol CAS Number: 26787-56-4
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound, a diacylglycerol analogue belonging to the 2-monochloropropanediol (2-MCPD) ester family. Primarily known as a process contaminant formed in refined edible oils, this compound serves as a critical analytical standard in food safety research. This guide covers its physicochemical properties, a detailed synthesis protocol, analytical methodologies for its quantification, and an examination of its biological activity. The toxicological relevance of 2-MCPD esters stems from their in vivo hydrolysis, which releases free 2-MCPD and fatty acids, implicating potential cellular effects.
Physicochemical Properties
This compound is a lipid composed of a 2-chloropropanediol backbone with stearic acid chains esterified at the sn-1 and sn-3 positions.[1] Its properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 26787-56-4 | [2] |
| Molecular Formula | C₃₉H₇₅ClO₄ | [2][3] |
| Molecular Weight | 643.46 g/mol | [2] |
| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate | [3] |
| Synonyms | 2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester | [2][3] |
| Melting Point | 51-53°C | |
| Appearance | White Solid | |
| Storage Temperature | -20°C | [1] |
| Purity (Commercial) | >99% | [2] |
| InChI Key | PYMWUYDMRZYIBN-UHFFFAOYSA-N | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis
Objective: To synthesize this compound via esterification of 2-chloro-1,3-propanediol (B29967) with stearoyl chloride.
Materials:
-
2-chloro-1,3-propanediol
-
Stearoyl chloride (2.2 equivalents)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (as base)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (as solvent)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,3-propanediol (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (2.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add stearoyl chloride (2.2 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Analytical Methodology
The analysis of 2-MCPD esters like this compound is critical in food science. The standard method involves liquid chromatography coupled with mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis
Objective: To detect and quantify this compound in an oil matrix.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source
Materials & Reagents:
-
Sample Matrix: Refined vegetable oil (e.g., soybean, palm)
-
SPE Cartridge: Silica gel solid-phase extraction cartridges
-
Solvents: Hexane, Isopropanol, Methanol, Acetonitrile, Water (all LC-MS grade)
-
Mobile Phase Additives: Formic acid, Ammonium (B1175870) formate
-
Internal Standard: Deuterated this compound-d5 (if available) or a similar deuterated diacyl-chloropropanediol standard.
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Accurately weigh ~100 mg of the oil sample and dissolve in hexane.
-
Load the solution onto a pre-conditioned silica gel SPE cartridge.
-
Wash the cartridge with hexane to elute interfering triglycerides.
-
Elute the target MCPD esters with a more polar solvent mixture (e.g., hexane:diethyl ether or hexane:acetone).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.
-
-
UHPLC Separation:
-
Column: A reverse-phase C18 column suitable for lipid analysis (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: Methanol/Water (e.g., 92:8 v/v) with 0.05% formic acid and 2 mM ammonium formate.[4]
-
Mobile Phase B: Isopropanol/Water (e.g., 98:2 v/v) with 0.05% formic acid and 2 mM ammonium formate.[4][5]
-
Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the nonpolar analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for high-resolution mass spectrometry.
-
Precursor Ion: The [M+NH₄]⁺ or [M+Na]⁺ adduct is typically monitored. For C₃₉H₇₅ClO₄, the protonated molecule [M+H]⁺ is ~643.53 Da.
-
Fragment Ions: Select characteristic product ions for MRM transitions. These would typically correspond to the loss of a stearoyl group or other specific fragmentations.
-
Data Analysis:
-
Quantification is performed by constructing a calibration curve using certified reference standards of this compound. An internal standard is used to correct for matrix effects and variations in extraction efficiency.
Biological Activity and Toxicology
This compound is not used in drug development and has no known therapeutic effect. Its significance lies in its role as a food contaminant.
Mechanism of Action
The primary mechanism of toxicity for 2-MCPD esters is not from the intact molecule itself but from its hydrolysis products. In vivo, intestinal lipases cleave the ester bonds, releasing free 2-MCPD and two molecules of stearic acid.[6]
-
Free 2-MCPD: While toxicological data on 2-MCPD is less extensive than for its isomer, 3-MCPD, the class of chloropropanols is associated with potential health risks.[7]
-
Free Fatty Acids: High concentrations of free fatty acids, such as stearic acid, can induce cellular stress and apoptosis (programmed cell death) in various cell types.
A study on human intestinal Caco-2 cells showed that while free 2-MCPD was not directly toxic up to 1 mM, certain 2-MCPD esters decreased cellular viability at concentrations above 10 µM.[6] This effect was correlated with the induction of caspase activity, suggesting that the cytotoxicity may be attributed to apoptosis induced by the released free fatty acids.[6]
Signaling Pathway: Postulated FFA-Induced Apoptosis
Caption: Postulated pathway of 2-MCPD ester-induced cytotoxicity.
Applications in Research
The primary application of this compound is as a certified reference material and analytical standard.[2]
-
Food Safety: It is used to develop and validate analytical methods for the detection and quantification of 2-MCPD esters in refined vegetable oils, fats, and processed foods.
-
Toxicology Studies: As a pure substance, it can be used in in vitro and in vivo studies to understand the metabolism, transport, and specific toxicological effects of 2-MCPD esters.[6]
-
Quality Control: Food manufacturers and regulatory agencies use it as a standard for monitoring contaminant levels and ensuring compliance with food safety regulations.
Conclusion
This compound (CAS 26787-56-4) is a well-defined chemical compound of significant interest in the field of food safety and toxicology. While it lacks direct therapeutic applications, its role as an analytical standard is indispensable for monitoring and mitigating the risks associated with 2-MCPD esters, a class of heat-induced food contaminants. Understanding its properties, synthesis, and biological mechanism of action is crucial for researchers and professionals working to ensure the safety of the global food supply.
References
- 1. This compound, 26787-56-4 | BroadPharm [broadpharm.com]
- 2. larodan.com [larodan.com]
- 3. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
Biological activity of chlorinated lipids
An In-depth Technical Guide to the Biological Activity of Chlorinated Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated lipids are a class of lipid molecules that have undergone a chlorination reaction, often as a result of inflammatory processes within the body. While known in lower organisms for some time, their presence and significance in mammalian systems have become a subject of intense research since the 1990s.[1] These lipids are not merely byproducts of cellular damage but are increasingly recognized as potent signaling molecules and mediators in a variety of pathological conditions. Their formation is intrinsically linked to the innate immune response, specifically the activity of the enzyme myeloperoxidase (MPO) in phagocytes like neutrophils and monocytes.[2][3][4] MPO produces hypochlorous acid (HOCl), a powerful oxidant that can react with various biomolecules, including lipids.[2][3][5] This guide provides a comprehensive overview of the formation, biological activities, analytical methodologies, and signaling pathways associated with chlorinated lipids, highlighting their emerging role in disease and as potential therapeutic targets.
Formation and Metabolism of Chlorinated Lipids
The primary pathway for the endogenous generation of chlorinated lipids involves the MPO-H₂O₂-chloride system in activated leukocytes.[5]
1.1. Myeloperoxidase-Derived Hypochlorous Acid (HOCl)
During inflammation, activated phagocytes such as neutrophils and monocytes release MPO.[4][6] This enzyme catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a highly reactive chlorinating species.[2][5] While essential for killing pathogens, HOCl can also inflict collateral damage on host tissues by reacting with lipids, proteins, and nucleic acids.[3][7]
1.2. Targeting of Plasmalogens
A major lipid target for HOCl in biological membranes is the plasmalogen class of phospholipids.[3][4][8] Plasmalogens are unique for their vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, a feature that makes them particularly susceptible to attack by HOCl.[3][5][9] This reaction cleaves the vinyl-ether linkage, leading to the formation of α-chlorofatty aldehydes (α-ClFALD) and a lysophospholipid.[3][6][10] For example, the reaction of HOCl with plasmenylcholine, which contains a 16-carbon chain at the sn-1 position, yields 2-chlorohexadecanal (2-ClHDA).[2][9]
1.3. Metabolism of α-Chlorofatty Aldehydes
Once formed, α-ClFALDs are metabolically active and can undergo several transformations:[11]
-
Oxidation: α-ClFALDs are readily oxidized by intracellular fatty aldehyde dehydrogenases to form α-chlorofatty acids (α-ClFA), such as 2-chlorohexadecanoic acid (2-ClHA).[2][11]
-
Reduction: They can be reduced to form α-chlorofatty alcohols (α-ClFOH), such as 2-chlorohexadecanol.[3][11]
-
Adduct Formation: The aldehyde group can form Schiff base adducts with proteins and amines, while the electrophilic chlorinated carbon can be targeted by nucleophiles like glutathione.[11][12]
These metabolites are typically released into the extracellular space.[11] Due to the chlorine atom at the alpha-carbon, α-ClFAs cannot undergo standard β-oxidation. Instead, they are cleared via hepatic ω-oxidation, followed by β-oxidation from the ω-end, eventually being excreted in the urine as smaller dicarboxylic acids like 2-chloroadipic acid.[2][11]
Biological Activities and Signaling Pathways
Chlorinated lipids exert a wide range of biological effects, primarily contributing to pro-inflammatory and cytotoxic responses. They have been detected in various disease models and clinical samples, including human atherosclerotic lesions and plasma from septic patients.[1][5][13]
2.1. Inflammation and Immune Response
-
Leukocyte Chemotaxis: Both 2-ClHDA and 2-ClHA have chemotactic properties, but they are disparate; 2-ClHDA is a potent chemoattractant for neutrophils, potentially amplifying leukocyte recruitment to inflammatory sites, while 2-ClHA can act as a chemorepellent, possibly contributing to the resolution of inflammation.[3][5][10]
-
Endothelial Cell Activation: 2-ClHDA and 2-ClHA induce profound endothelial cell dysfunction. They promote the expression of endothelial cell adhesion molecules, increase leukocyte and platelet adhesion, and disrupt the endothelial permeability barrier.[5][14][15]
-
COX-2 Induction: In human coronary artery endothelial cells, both 2-ClHDA and its metabolite 2-ClHA have been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9][16] This can alter vascular function and contribute to the inflammatory milieu.[9]
-
Monocyte Apoptosis: In contrast to its effects on neutrophils and endothelial cells, 2-ClFA induces apoptosis in primary human monocytes.[11] This is mediated through the endoplasmic reticulum stress response, involving increased expression of CHOP (C/EBP homologous protein).[11][17]
2.2. Cardiovascular Disease
The accumulation of chlorinated lipids has been strongly implicated in cardiovascular pathologies.
-
Atherosclerosis: 2-ClHDA levels are elevated over 1400-fold in human atherosclerotic lesions.[11] MPO-derived HOCl targets LDL-associated plasmalogens, leading to the formation of chlorinated aldehydes within the vascular wall, contributing to the chronic inflammation characteristic of atherosclerosis.[3]
-
Myocardial Ischemia: 2-ClHDA accumulates in infarcted myocardium.[2][3] Studies on isolated hearts show that 2-ClHDA can decrease heart rate and coronary flow, suggesting a detrimental role in cardiac function post-ischemia.[11]
-
Vascular Tone and eNOS Dysfunction: Chlorinated lipids can cause dysfunction in endothelial nitric oxide synthase (eNOS) signaling, a critical pathway for maintaining vascular health and tone.[1][8]
2.3. Sepsis and Acute Lung Injury
Recent clinical studies have highlighted the role of chlorinated lipids as both biomarkers and mediators in sepsis.
-
Biomarkers of Mortality: In patients with sepsis, elevated plasma levels of 2-ClFA are predictive of the development of acute respiratory distress syndrome (ARDS) and 30-day mortality.[13] This suggests chlorinated lipids could serve as very early warning signs for severe outcomes in septic patients.[13]
-
Mediators of Lung Injury: Mechanistic studies suggest that chlorinated lipids are not just markers but are causative agents of injury.[13] Intranasal administration of 2-ClFA or 2-ClHDA in animal models leads to increased lung permeability and inflammation, mimicking key features of ARDS.[12]
Quantitative Data on Chlorinated Lipids
The concentration and effects of chlorinated lipids vary significantly depending on the biological context. The following table summarizes key quantitative findings from the literature.
| Chlorinated Lipid | Biological System/Condition | Finding | Reference |
| 2-ClHDA | Human Atherosclerotic Lesions | >1400-fold increase compared to normal tissue. | [11] |
| 2-ClFA | Activated Human Neutrophils/Monocytes | Levels approach 20 µM locally at sites of inflammation. | [11] |
| 2-ClFA | Plasma (Inflammatory Conditions) | Ranges from low nM to ~100 nM in systemic circulation. | [11] |
| 2-ClFA, 2-ClHA | Human Coronary Artery Endothelial Cells | Treatment with 50 µM 2-ClHDA or 2-ClHA increases COX-2 protein expression after 8-20 hours. | [9][16] |
| 2-Cl-PA, 2-Cl-SA | Rat Plasma (Post-Cl₂ Gas Exposure) | Free and esterified forms remain 20- to 30-fold higher than baseline at 24 hours post-exposure. | [8][12] |
| 2-ClFA | Sepsis Patients | Elevated plasma levels predict ARDS and 30-day mortality. | [13] |
Note: 2-ClHDA = 2-chlorohexadecanal; 2-ClHA = 2-chlorohexadecanoic acid; 2-Cl-PA = 2-chloropalmitic acid; 2-Cl-SA = 2-chlorostearic acid.
Experimental Protocols for Analysis
Accurate quantification of chlorinated lipids is critical for understanding their roles in disease. Mass spectrometry-based methods, coupled with chromatography and the use of stable isotope-labeled internal standards, are the gold standard for analysis.[4][6]
4.1. General Workflow
The analysis typically involves lipid extraction from a biological matrix (plasma, tissue, cells), followed by separation and detection. The specific methodology depends on the target analyte due to differences in chemical properties.
4.2. Protocol for α-Chlorofatty Acids (e.g., 2-ClHA)
-
Principle: α-ClFAs are analyzed directly without derivatization using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The negative charge of the carboxylic acid is exploited for detection in negative ion mode.[4][6]
-
Internal Standard: 2-chloro-[d₄-7,7,8,8]-hexadecanoic acid (2-Cl-[d₄]HA) is added to the sample prior to extraction.[6]
-
Extraction: Lipids are extracted using a standard method like the Bligh-Dyer or Folch procedure.
-
Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 column) is used to separate the lipids. A typical mobile phase gradient might consist of water and acetonitrile/isopropanol, both containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Selected Reaction Monitoring (SRM) on a tandem mass spectrometer.
-
SRM Transitions: For 2-ClHA, the transition monitored is the loss of HCl from the parent ion (e.g., m/z 289 → 253 for the ³⁵Cl isotope). The deuterated internal standard is monitored similarly (e.g., m/z 293 → 257).[2][6]
-
Parameters: Typical ESI voltage is ~3200-3700 V, and collision energy is ~13-15 V with argon as the collision gas.[2][6]
-
-
Quantification: The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration against a standard curve.
4.3. Protocol for α-Chlorofatty Aldehydes (e.g., 2-ClHDA)
-
Principle: Due to their neutral charge and thermal instability, α-ClFALDs are derivatized to enhance volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS).[2][6]
-
Internal Standard: 2-chloro-[d₄-7,7,8,8]-hexadecanal (2-Cl-[d₄]HDA) is used.[6]
-
Extraction: Lipids are extracted as described above.
-
Derivatization: The aldehyde is converted to its pentafluorobenzyl (PFB) oxime derivative. This imparts a highly electronegative group, making the molecule ideal for detection by negative ion chemical ionization (NICI).[2][6]
-
Chromatography: Gas chromatography separates the derivatized aldehydes based on their volatility.
-
Mass Spectrometry:
-
Ionization: Negative Ion Chemical Ionization (NICI).
-
Detection: Selected Ion Monitoring (SIM) of the characteristic [M-PFB]⁻ ion.
-
-
Quantification: Achieved by comparing the signal of the natural compound to its stable isotope-labeled internal standard.
Conclusion and Future Directions
The study of chlorinated lipids has unveiled a critical link between the innate immune response, lipid metabolism, and the pathology of inflammatory diseases. Originally viewed as mere markers of oxidative stress, molecules like 2-ClHDA and 2-ClFA are now understood to be potent signaling mediators that can actively propagate inflammation, induce endothelial dysfunction, and contribute to tissue injury in conditions ranging from atherosclerosis to sepsis.[1][11][13] Their discovery has opened new avenues for understanding disease mechanisms and for the development of novel diagnostic and therapeutic strategies.
Future research will need to further delineate the specific protein targets and receptors through which chlorinated lipids exert their effects. The recent identification of RhoA as a target for 2-ClHA in endothelial cells is a significant step in this direction.[15] Elucidating the complete "chlorinated lipidome" and its dynamic changes in various diseases will be crucial.[11] From a drug development perspective, targeting the formation of chlorinated lipids, perhaps through MPO inhibition, or blocking their downstream signaling pathways, represents a promising therapeutic approach for a host of inflammatory disorders.[1] The continued development of sensitive analytical techniques will be paramount to advancing our understanding of these important, yet once-overlooked, lipid mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for the analysis of chlorinated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorinated Lipids Elicit Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of chlorinated lipids post-chlorine gas exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chlorohexadecanal and 2-chlorohexadecanoic acid induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of chlorinated lipids post-chlorine gas exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. 2-Chlorofatty Aldehyde Elicits Endothelial Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human lung microvascular endothelial cell protein modification by 2-chlorohexadecanoic acid: RhoA mediates 2-chlorohexadecanoic acid-elicited endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Chlorohexadecanal and 2-chlorohexadecanoic acid induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Formation of 2-MCPD esters in edible oils
An In-depth Technical Guide on the Formation of 2-MCPD Esters in Edible Oils
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Monochloropropane-1,3-diol (2-MCPD) esters, along with their 3-MCPD and glycidyl (B131873) isomers, are process-induced chemical contaminants that emerge during the high-temperature refining of edible oils and fats. Their presence, particularly in refined palm oil, has raised significant food safety concerns due to the potential release of carcinogenic free 2-MCPD upon digestion. This technical guide provides a comprehensive overview of the core principles governing the formation of 2-MCPD esters. It details the underlying chemical mechanisms, identifies key precursors, and examines the influence of various processing parameters. Furthermore, this document outlines standard analytical methodologies for their detection and quantification and presents a summary of current mitigation strategies. The information is intended to serve as a foundational resource for professionals engaged in food safety, quality assurance, and product development within the food and pharmaceutical industries.
Introduction
Fatty acid esters of 2-monochloropropane-1,3-diol (2-MCPD) are contaminants that are not present in raw vegetable oils but are formed during industrial refining processes.[1] The refining of edible oils, a necessary step to remove impurities and improve stability, involves several stages, including degumming, neutralization, bleaching, and deodorization. The deodorization step, which employs high temperatures (often exceeding 200°C) and low pressure to remove volatile compounds, is the primary stage where 2-MCPD esters, 3-MCPD esters, and glycidyl esters (GEs) are generated.[1][2][3][4][5]
The toxicological significance of these compounds lies in their potential to hydrolyze in the gastrointestinal tract, releasing free 2-MCPD, a substance of concern. While comprehensive toxicological data for 2-MCPD is still developing, its potential hazard is often considered equivalent to that of 3-MCPD, which is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][6] Consequently, understanding and controlling the formation of these esters is a critical objective for the edible oil industry.
This guide delves into the fundamental chemistry of 2-MCPD ester formation, the factors that promote their development, the analytical protocols for their measurement, and strategies for their mitigation.
Mechanisms of Formation
The formation of 2-MCPD esters is a complex process involving specific precursors and reaction conditions. The primary precursors are acylglycerols and a source of chlorine, which react under the high-temperature conditions of deodorization.[3][6][7][8]
Key Precursors
-
Acylglycerols: While triacylglycerols (TAGs) are the main component of edible oils, it is the partial acylglycerols—specifically diacylglycerols (DAGs) and monoacylglycerols (MAGs)—that are the most significant lipid precursors for MCPD ester formation.[3][6][8][9] These partial glycerides have a greater propensity to form MCPD esters compared to TAGs.[6][8] Palm oil naturally contains higher levels of DAGs (6-10%) than most other vegetable oils (1-3%), which contributes to its tendency to form higher concentrations of MCPD esters.[3]
-
Chlorine Source: The presence of chlorine is an absolute requirement and a key limiting factor in the formation of MCPD esters.[8] Chlorine can originate from various inorganic sources (e.g., chloride salts from the soil or processing aids) or organic sources (e.g., organochlorine compounds naturally present or from pesticides).[1][8][10][11]
Proposed Chemical Pathways
The precise chemical reactions leading to 2-MCPD esters are multifaceted, with several proposed mechanisms. These pathways often involve the formation of a reactive intermediate which is then attacked by a chloride ion.
-
Acyloxonium Ion Intermediate: A widely accepted mechanism involves the formation of a cyclic acyloxonium ion from a DAG or MAG at high temperatures. This positively charged intermediate is susceptible to a nucleophilic attack by a chloride ion (Cl-), leading to the opening of the ring and the formation of an MCPD ester.[9][10][12]
-
Glycidyl Ester (GE) Intermediate: Glycidyl esters are known to form from DAGs at high temperatures.[13] These GEs, which contain a reactive epoxide ring, can subsequently react with hydrochloric acid (HCl) or other chloride sources, leading to the formation of both 2-MCPD and 3-MCPD esters.[14]
-
Free Radical Mechanism: More recent studies have also proposed a free radical-mediated pathway. This mechanism suggests the formation of a cyclic acyloxonium free radical intermediate that is then attacked by a chlorine radical or compound.[9][15]
The diagram below illustrates the generalized formation pathway involving the key precursors and intermediates.
Caption: Formation of 2-MCPD esters from precursors under heat.
Factors Influencing Formation
Several parameters during the oil refining process significantly impact the rate and extent of 2-MCPD ester formation.
-
Temperature and Time: There is a direct relationship between processing temperature, duration, and the formation of MCPD esters.[2][7] Studies show that these contaminants are formed even under the mildest deodorization conditions (e.g., 210°C for 30 minutes), with levels increasing with both temperature and time up to a certain point before potential decomposition.[6][16][17][18]
-
Acylglycerol Profile: As noted, the concentration of partial acylglycerols, particularly DAGs, is a strong predictor of MCPD ester formation.[2][3]
-
Acidity and pH: A lower pH (acidic environment) can promote the reactions that lead to the formation of MCPD esters.
-
Chlorine Availability: The quantity and type of chlorine-containing compounds directly influence the final concentration of MCPD esters. The availability of chloride ions is often the rate-limiting factor in the reaction.[8]
Data Presentation: Influence of Deodorization Parameters
The following tables summarize quantitative data from studies investigating the impact of process variables on the formation of 2-MCPD esters in palm oil.
Table 1: Effect of Deodorization Temperature and Time on 2-MCPD Ester Levels (mg/kg) in Palm Oil
| Deodorization Time | 210°C | 230°C | 250°C | 270°C |
| 30 min | 0.68 | 1.10 | 1.21 | 1.35 |
| 60 min | 0.75 | 1.18 | 1.29 | 1.40 |
| 90 min | 0.81 | 1.25 | 1.36 | 1.44 |
| 120 min | 0.88 | 1.30 | 1.41 | 1.44 |
Source: Data compiled from studies on palm oil deodorization. Levels of 2-MCPD esters generally increase with both temperature and time.[16][17][18]
Table 2: Comparative Levels of Process Contaminants in Palm Oil (mg/kg)
| Contaminant | Concentration Range | Key Influencing Factor |
| 2-MCPD Esters | 0.68 - 1.44 | Temperature, Time, Precursors |
| 3-MCPD Esters | 1.91 - 2.70 | Temperature, Time, Precursors |
| Glycidyl Esters (GE) | 0.12 - 8.51 | Temperature (>250°C) |
Source: Data from palm oil deodorization experiments. Note that 3-MCPD ester levels are typically higher than 2-MCPD levels. GE formation is highly sensitive to temperatures above 250°C.[6][16][17][18]
Experimental Protocols: Analytical Methodologies
Accurate quantification of 2-MCPD esters is essential for monitoring, regulation, and research. Analytical methods are typically classified as either indirect or direct.
Indirect Analysis (GC-MS)
Indirect methods are the most established and widely used. They rely on the chemical cleavage (transesterification) of the fatty acid esters to liberate the 2-MCPD backbone, which is then derivatized to enhance its volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[19][20][21]
Detailed Protocol (Based on AOCS Official Method Cd 29c-13):
-
Sample Preparation & Extraction:
-
Weigh a representative sample of the edible oil (e.g., 100 mg) into a glass tube.
-
Add an internal standard solution (e.g., deuterated 2-MCPD-d5 ester) for quantification.
-
If analyzing for GEs simultaneously, add an acidic solution containing a bromide salt (e.g., sodium bromide) to convert GEs into 3-monobromopropanediol (3-MBPD) monoesters.[22]
-
-
Alkaline or Acidic Transesterification:
-
Alkaline: Add a solution of sodium methoxide (B1231860) in methanol. Incubate at room temperature to cleave the ester bonds, releasing free 2-MCPD and fatty acid methyl esters (FAMEs).
-
Acidic: Add an acidic methanolic solution (e.g., sulfuric acid in methanol).[22] Incubate at a controlled temperature. This step converts the 2-MCPD esters to free 2-MCPD.
-
-
Extraction and Neutralization:
-
Stop the reaction by adding a salt solution (e.g., sodium chloride).
-
Extract the FAMEs and other lipid-soluble components with a non-polar solvent like n-heptane, leaving the polar 2-MCPD in the methanolic/aqueous phase.
-
Neutralize the remaining phase carefully.
-
-
Derivatization:
-
Final Extraction and Analysis:
-
Extract the derivatized 2-MCPD-PBA complex into n-heptane.
-
Concentrate the final extract under a stream of nitrogen.
-
Inject the sample into a GC-MS system.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for the 2-MCPD derivative and the internal standard, ensuring high sensitivity and selectivity.
-
The following diagram outlines the workflow for this indirect analytical method.
Caption: Typical workflow for determining 2-MCPD esters via GC-MS.
Direct Analysis (LC-MS)
Direct methods aim to analyze the intact 2-MCPD esters without prior cleavage.[19][24] These methods typically use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry.
-
Advantages: Provides information on the specific fatty acids attached to the 2-MCPD backbone and avoids potential artifacts from the cleavage and derivatization steps.
-
Challenges: The immense variety of possible fatty acid combinations on the 2-MCPD molecule makes quantification difficult due to the lack of commercially available analytical standards for every possible ester.[23] This complexity has limited its routine use compared to indirect methods.
Mitigation Strategies
Given that 2-MCPD esters are formed during processing, mitigation efforts focus on controlling the precursors and optimizing the refining process.
-
Precursor Removal: Washing crude oils with water can effectively remove water-soluble chloride precursors, significantly reducing subsequent MCPD ester formation.[4][12][25][26]
-
Modification of Refining Parameters:
-
Lowering Deodorization Temperature: Reducing the temperature is an effective strategy, although it must be balanced with the need to effectively remove undesirable volatile compounds.[4][27]
-
Chemical vs. Physical Refining: Chemical refining, which includes a neutralization step to remove free fatty acids, can lead to lower MCPD ester levels compared to physical refining, as it allows for lower deodorization temperatures.[6][12]
-
-
Use of Additives and Adsorbents:
-
Adding alkaline substances (e.g., potassium acetate) before deodorization can help neutralize acidic precursors.[1][26]
-
Using adsorbents like synthetic magnesium silicate (B1173343) during the bleaching step can help remove precursors.[25]
-
Combining multiple strategies across different stages of the refining process is often the most effective approach to adequately reduce the final concentration of 2-MCPD esters in the finished product.[25]
References
- 1. oilsfats.org.nz [oilsfats.org.nz]
- 2. researchgate.net [researchgate.net]
- 3. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. fera.co.uk [fera.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of oil composition on the formation of fatty acid esters of 2-chloropropane-1,3-diol (2-MCPD) and 3-chloropropane-1,2-diol (3-MCPD) under conditions simulating oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in 3-, 2-Monochloropropandiol and Glycidyl Esters during a Conventional Baking System with Addition of Antioxidants | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 18. researchgate.net [researchgate.net]
- 19. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 21. bfr.bund.de [bfr.bund.de]
- 22. fssai.gov.in [fssai.gov.in]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. Mitigation Strategies for the Reduction of 2- and 3-MCPD Esters and Glycidyl Esters in the Vegetable Oil Processing Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
1,3-Distearoyl-2-chloropropanediol as a food contaminant marker
An In-depth Technical Guide on 1,3-Distearoyl-2-chloropropanediol as a Food Contaminant Marker
Introduction
This compound is a specific diester of 2-monochloropropane-1,3-diol (2-MCPD). It belongs to a group of process contaminants known as MCPD fatty acid esters, which are formed in certain foods, particularly during the high-temperature refining of edible oils and fats.[1][2] These compounds are of significant concern for food safety due to their potential health risks.[3] While 3-MCPD and its esters have been extensively studied, 2-MCPD esters like this compound are also important markers for assessing the presence of these contaminants. This guide provides a comprehensive overview of this compound, its formation, toxicological significance, regulatory status, and the analytical methodologies used for its detection.
Chemical and Physical Properties
This compound is a lipid composed of a 2-chloropropanediol backbone with two stearic acid chains attached at the sn-1 and sn-3 positions.[4] Its chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₉H₇₅ClO₄ | [5][6] |
| Molecular Weight | 643.46 g/mol | [7][8] |
| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate | [5][7] |
| CAS Number | 26787-56-4 | [4][6] |
| Appearance | Solid | [6] |
| Melting Point | 51-53°C | [9] |
| Boiling Point | 671.7 ± 35.0 °C (Predicted) | [9] |
| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility | Chloroform (Slightly), Hexanes (Slightly) | [9] |
| Storage Temperature | -20°C | [4][9] |
Formation in Foods
MCPD esters, including 2-MCPD and 3-MCPD esters, are not present in raw materials but are formed during food processing. The primary formation pathway occurs during the deodorization step of refining edible oils, where fats and oils are heated to high temperatures (above 200°C) with steam to remove undesirable flavors and odors.[1][10]
The key precursors for the formation of 2-MCPD and 3-MCPD esters are the glycerol (B35011) backbone of lipids (such as triacylglycerols, diacylglycerols, and monoacylglycerols) and the presence of chlorinated compounds.[1] Chloride ions can react with the glycerol structure at high temperatures, leading to the formation of these chlorinated esters.[1] Palm oil, being naturally rich in diacylglycerols, has been found to contain the highest levels of these contaminants.[2][11]
Figure 1. Formation pathway of MCPD esters during oil refining.
Toxicology and Health Concerns
Once ingested, MCPD esters are believed to be significantly hydrolyzed in the digestive tract, releasing free 2-MCPD and 3-MCPD, making the esterified forms bioavailable.[1][3] The toxicology of 3-MCPD is well-documented; it is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to cause adverse effects on the kidneys and male reproductive organs in animal studies.[3]
Less toxicological information is available for 2-MCPD and its esters.[12] Due to this lack of sufficient data, the European Food Safety Authority (EFSA) has not been able to establish a Tolerable Daily Intake (TDI) for 2-MCPD.[12] However, regulatory bodies often consider the total exposure to all MCPD forms.
| Compound Group | TDI (Tolerable Daily Intake) | Organization | Key Toxicological Findings (from animal studies) |
| 3-MCPD and 3-MCPD Esters | 2 µg/kg body weight per day | EFSA (2018) | Nephrotoxicity, adverse effects on male reproductive organs.[3][11][12] |
| 3-MCPD and 3-MCPD Esters | 4 µg/kg body weight per day | JECFA (2016) | Methodological differences in risk assessment compared to EFSA.[12] |
| 2-MCPD and 2-MCPD Esters | Not established | EFSA | Insufficient toxicological data for a full risk characterization.[12] |
| Glycidol (B123203) and Glycidyl (B131873) Esters | MoE of 25,000 or higher considered of low health concern | EFSA (2016) | Genotoxic and carcinogenic.[11] |
Regulatory Framework
Regulatory limits primarily focus on 3-MCPD, its fatty acid esters, and glycidyl esters (GE). These are often expressed as the sum of the compounds, calculated as free 3-MCPD. While specific maximum levels for 2-MCPD esters are generally not set, monitoring their presence is crucial for a complete risk assessment.
| Food Category | Contaminant | Maximum Level (µg/kg) | Regulation Reference |
| Vegetable oils and fats (specific types like coconut, maize, rapeseed, etc.) | Sum of 3-MCPD and 3-MCPD fatty acid esters | 1,250 | (EU) 2020/1322[12][13] |
| Other vegetable oils, fish oils, and oils from other marine organisms | Sum of 3-MCPD and 3-MCPD fatty acid esters | 2,500 | (EU) 2020/1322[12][13] |
| Vegetable oils and fats for infant food production | Sum of 3-MCPD and 3-MCPD fatty acid esters | 750 | (EU) 2020/1322[13] |
| Infant formulae, follow-on formulae (powder) | Sum of 3-MCPD and 3-MCPD fatty acid esters | 80 (effective Jan 1, 2025) | (EU) 2024/1003[14][15] |
| Infant formulae, follow-on formulae (liquid) | Sum of 3-MCPD and 3-MCPD fatty acid esters | 12 (effective Jan 1, 2025) | (EU) 2024/1003[14][15] |
| Vegetable oils and fats | Glycidyl fatty acid esters (as glycidol) | 1,000 | (EU) 2018/290[13] |
Analytical Methodologies
The analysis of MCPD esters is complex. The two main approaches are indirect and direct methods. This compound, particularly its deuterated form (1,3-Distearoyl-2-chloro-propanediol-d5), is often used as an internal standard in these methods for the accurate quantification of 2-MCPD esters.[16]
Indirect Analytical Methods
Indirect methods are the most common and are the basis for official methods like AOCS Cd 29a/b/c-13 and DGF C-VI 18 (10).[10][17] These methods involve the conversion of the fatty acid esters to the free form (2-MCPD or 3-MCPD), which is then derivatized and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Key Experimental Protocol Steps (Based on Acid Transesterification):
-
Sample Preparation: An oil or fat sample (approx. 100 mg) is weighed. A deuterated internal standard, such as rac-1,3-Distearoyl-2-chloropropanediol-d5, is added for quantification.[16][18]
-
Extraction: The esters are extracted from the food matrix using solvents like a mixture of petroleum ether, iso-hexane, and acetone, sometimes employing pressurized liquid extraction (PLE).[16]
-
Hydrolysis/Transesterification: The ester bonds are cleaved to release the free chloropropanols. This is achieved through either:
-
Alkaline Transesterification: Using a sodium methoxide (B1231860) solution. This is a rapid method but requires careful control of reaction time and temperature.[17][19]
-
Acid Transesterification: Using an acidic solution (e.g., sulfuric acid in methanol). This method is generally slower.[16]
-
-
Derivatization: The released 2-MCPD and 3-MCPD, which are polar and not volatile enough for GC analysis, are derivatized. Phenylboronic acid (PBA) is commonly used, which reacts with the diol structure to form a more volatile and stable cyclic derivative.[20][21]
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[18][22] Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[18]
Figure 2. Workflow for indirect analysis of MCPD esters via GC-MS.
Direct Analytical Methods
Direct methods aim to analyze the intact MCPD esters without the hydrolysis step. These typically employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experimental Protocol Steps:
-
Sample Preparation: The oil sample is dissolved in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).[23]
-
Cleanup: The sample is purified using solid-phase extraction (SPE) cartridges (e.g., C18 and silica) to remove interfering compounds like triacylglycerols.[23][24]
-
LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS. This allows for the separation and quantification of individual monoesters and diesters.[23]
| Method Type | Principle | Advantages | Disadvantages |
| Indirect (GC-MS) | Hydrolysis of esters to free MCPD, followed by derivatization and analysis. | Well-established, basis for official methods, high sensitivity.[10] | Labor-intensive, time-consuming (can take up to 16 hours), potential for analyte conversion during hydrolysis, provides total 2-MCPD/3-MCPD content, not individual esters.[17][20] |
| Direct (LC-MS/MS) | Analysis of intact esters after sample cleanup. | Provides information on individual ester profiles, avoids harsh chemical reactions.[23] | Can be affected by strong matrix effects from triacylglycerols, requires extensive cleanup, availability of analytical standards for all individual esters is limited.[23][24] |
Conclusion
This compound serves as a crucial marker for the presence of 2-MCPD esters, a class of process-induced contaminants in edible oils and fats. The formation of these compounds is intrinsically linked to high-temperature refining processes. While regulatory focus has been primarily on 3-MCPD esters, the monitoring of 2-MCPD esters is essential for a comprehensive food safety assessment. Robust indirect analytical methods, relying on GC-MS and the use of specific internal standards like deuterated this compound, are the current industry standard for reliable quantification. Continued research into the toxicology of 2-MCPD esters and the development of faster, more comprehensive analytical techniques will further enhance the ability of researchers and regulatory bodies to ensure the safety of the food supply.
References
- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 2. 2- and 3-MCPD and Their Esters in Vegetable Oils | Eufic [eufic.org]
- 3. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 4. This compound, 26787-56-4 | BroadPharm [broadpharm.com]
- 5. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. Cas 26787-56-4,rac-1,3-Distearoyl-2-chloropropanediol | lookchem [lookchem.com]
- 10. gcms.cz [gcms.cz]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. fediol.eu [fediol.eu]
- 13. Regulation of 3-MCPD and its esters and glycidol esters - Phytocontrol [phytocontrol.com]
- 14. foodcomplianceinternational.com [foodcomplianceinternational.com]
- 15. digicomply.com [digicomply.com]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fssai.gov.in [fssai.gov.in]
- 19. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 20. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agriculturejournals.cz [agriculturejournals.cz]
- 22. d-nb.info [d-nb.info]
- 23. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Distearoyl-chloropropanediol for Researchers, Scientists, and Drug Development Professionals
Abstract
Distearoyl-chloropropanediol, a diester of stearic acid and chloropropanediol, exists as several positional and stereoisomers. These isomers are of significant interest in the fields of toxicology, food science, and pharmaceutical development due to their potential biological activities, which are often linked to their hydrolysis into 3-monochloropropane-1,2-diol (3-MCPD) or 2-monochloropropane-1,3-diol (2-MCPD) and stearic acid. This technical guide provides a comprehensive overview of the known isomers of distearoyl-chloropropanediol, including their physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores their potential biological implications and outlines detailed experimental protocols for their study.
Introduction
The isomers of distearoyl-chloropropanediol are structurally related to diacylglycerols, which are key signaling molecules. The primary isomers of concern and scientific interest are 1,2-distearoyl-3-chloropropanediol, 1,3-distearoyl-2-chloropropanediol, and 2,3-distearoyl-1-chloropropanediol, each of which can also exist as a pair of enantiomers. The presence and concentration of these isomers, particularly in processed foods, have raised health concerns due to the toxicological profiles of their hydrolysis products, 3-MCPD and 2-MCPD. Understanding the unique properties and biological effects of each isomer is crucial for risk assessment and for exploring their potential applications in drug development, for instance, as prodrugs or lipid-based delivery systems.
Isomers of Distearoyl-chloropropanediol
The primary isomers of distearoyl-chloropropanediol are defined by the positions of the two stearoyl groups and the chlorine atom on the propane-1,2,3-triol (B13761041) backbone.
-
1,2-Distearoyl-3-chloropropanediol: A chiral molecule existing as (R)- and (S)-enantiomers.
-
This compound: An achiral molecule.
-
2,3-Distearoyl-1-chloropropanediol: A chiral molecule existing as (R)- and (S)-enantiomers. This isomer is chemically equivalent to the enantiomer of 1,2-distearoyl-3-chloropropanediol.
Physicochemical Properties
| Property | 1,2-Distearoyl-3-chloropropanediol (racemic) | This compound | 2,3-Distearoyl-1-chloropropanediol (racemic) |
| CAS Number | 72468-92-9[1] | 26787-56-4[2] | Not available |
| Molecular Formula | C₃₉H₇₅ClO₄ | C₃₉H₇₅ClO₄[2] | C₃₉H₇₅ClO₄ |
| Molecular Weight | 643.46 g/mol | 643.46 g/mol [2] | 643.46 g/mol |
| Melting Point | Information not available | 51-53 °C | Information not available |
| Boiling Point | Information not available | 671.7±35.0 °C (Predicted) | Information not available |
| Density | Information not available | 0.931±0.06 g/cm³ (Predicted) | Information not available |
| Solubility | Soluble in chloroform, hexanes (slightly) | Soluble in chloroform, hexanes (slightly) | Information not available |
Synthesis and Purification
The synthesis of specific distearoyl-chloropropanediol isomers, particularly the chiral ones, requires stereospecific synthetic strategies.
General Synthesis of Racemic Isomers
A general approach to synthesizing racemic 1,2(2,3)-distearoyl-3-chloropropanediol involves the acylation of 3-chloro-1,2-propanediol (B139630) with stearoyl chloride or stearic acid in the presence of a coupling agent. Similarly, this compound can be synthesized from 2-chloro-1,3-propanediol.
Enantioselective Synthesis
The synthesis of enantiomerically pure isomers can be achieved using chiral starting materials. For example, (R)- and (S)-1,2-distearoyl-3-chloropropanediol can be synthesized starting from the corresponding enantiomers of solketal (B138546) (isopropylidene glycerol), which can be chlorinated and subsequently acylated. An alternative approach involves the enzymatic resolution of racemic mixtures.
Purification
Purification of the synthesized isomers is typically achieved through chromatographic techniques. Column chromatography on silica (B1680970) gel is effective for separating the positional isomers. The separation of enantiomers requires chiral chromatography, often after derivatization to form diastereomers.
Experimental Protocols
Synthesis of rac-1,2-Distearoyl-3-chloropropanediol
Materials:
-
3-Chloro-1,2-propanediol
-
Stearoyl chloride
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 3-chloro-1,2-propanediol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.2 equivalents) to the solution.
-
Slowly add stearoyl chloride (2.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
Chiral Separation of Enantiomers by HPLC
Principle: Enantiomers can be separated by converting them into diastereomers using a chiral derivatizing agent, followed by separation on a standard HPLC column. Alternatively, direct separation can be achieved using a chiral stationary phase (CSP).
Protocol (Diastereomeric Derivatization):
-
React the racemic distearoyl-chloropropanediol with a chiral derivatizing agent (e.g., a chiral acid chloride or isocyanate) in the presence of a suitable catalyst to form diastereomeric esters or urethanes.
-
Purify the resulting diastereomeric mixture.
-
Separate the diastereomers using normal-phase HPLC on a silica gel column with a mobile phase typically consisting of a mixture of hexane and a polar modifier like isopropanol (B130326) or ethanol.
-
Monitor the elution profile using a UV detector.
-
Collect the separated diastereomer fractions.
-
Hydrolyze the separated diastereomers to obtain the individual enantiomers of distearoyl-chloropropanediol.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized isomers. The chemical shifts and coupling constants of the protons on the glycerol (B35011) backbone can be used to distinguish between the 1,2- and 1,3-disubstituted isomers. While NMR cannot directly distinguish between enantiomers in an achiral solvent, the use of chiral shift reagents or analysis of diastereomeric derivatives can allow for their differentiation.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of distearoyl-chloropropanediol isomers. The fragmentation patterns of the different isomers can provide structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activity and Signaling Pathways
Direct evidence for the biological activity and specific signaling pathway modulation by distearoyl-chloropropanediol isomers is limited. However, their structural similarity to diacylglycerols (DAGs), which are potent activators of Protein Kinase C (PKC), suggests a potential for interaction with lipid signaling pathways.
More significantly, the in-vivo hydrolysis of these esters to 3-MCPD, 2-MCPD, and stearic acid is a key consideration for their biological effects. 3-MCPD is a known toxicant with effects on the kidneys and testes. Fatty acids, including stearic acid, can also modulate cellular signaling. Some studies on 2-MCPD and 3-MCPD fatty acid esters have shown slight cytotoxicity at higher concentrations, potentially leading to apoptosis.[3] This effect may be attributable to the released free fatty acids.[3]
Inferred Biological Pathway
Based on the hydrolysis products, a potential biological pathway for the effects of distearoyl-chloropropanediol can be inferred.
References
Early research on 2- and 3-MCPD esters
An In-depth Technical Guide on the Early Research of 2- and 3-MCPD Esters
Introduction
3-Monochloropropane-1,2-diol (3-MCPD) and its isomer, 2-monochloropropane-1,2-diol (2-MCPD), are food processing contaminants. While 3-MCPD was first identified in acid-hydrolyzed vegetable proteins in 1978, its fatty acid esters (2- and 3-MCPD esters) were discovered in refined edible oils and fatty foods much later[1][2]. These esters form during the high-temperature refining of edible oils and fats and are found in a wide range of processed foods[3][4][5][6]. The primary toxicological concern is the in vivo hydrolysis of these esters in the gastrointestinal tract, which releases free 2- and 3-MCPD[4][6]. Early research focused on understanding the formation, occurrence, toxicology, and analytical methods for these newly identified contaminants. This guide provides a technical overview of the foundational research that shaped our current understanding of 2- and 3-MCPD esters.
Formation and Occurrence
Early research identified the deodorization step in the refining of vegetable oils, which operates at high temperatures (200-260°C), as the primary stage for the formation of 2- and 3-MCPD esters.[2][7][8] The formation is a reaction between the glycerol (B35011) backbone of acylglycerols (triacylglycerols, diacylglycerols, and monoacylglycerols) and a source of chlorine at elevated temperatures.[5][9]
Key precursors and influencing factors identified in early studies include:
-
Acylglycerols: Diacylglycerols (DAGs) and monoacylglycerols (MAGs) were identified as significant precursors.[10] Palm oil, which naturally has a higher DAG content, was often found to have higher levels of MCPD esters.[5][10]
-
Chlorine Source: The presence of chloride ions is essential for the formation of MCPD esters.[8][11][12]
-
Temperature and Time: The formation of these esters increases with higher deodorization temperatures and longer processing times.[7][8][11] Glycidyl (B131873) esters, another related contaminant, were found to form at temperatures above 230°C.[8][13]
The following diagram illustrates the general formation pathway of 3-MCPD esters during oil refining.
Caption: Formation of 2- and 3-MCPD and Glycidyl Esters from precursors under high-temperature processing.
Early research quantified the levels of 3-MCPD esters in various food products, with refined oils and infant formula being of particular concern due to their high consumption by sensitive populations.
Table 1: Early Reported Levels of 3-MCPD Esters in Food Products
| Food Product Category | Reported Concentration Range (mg/kg) | Key Findings from Early Studies |
| Refined Vegetable Oils | 0.5 - 10.0 | Palm oil generally showed the highest concentrations.[5] The levels were found to be independent of deodorization conditions in some studies on palm oil.[8][13] |
| Infant Formula | 0.062 - 0.588 | A significant source of exposure for infants. Levels were found to exceed the provisional maximum tolerable daily intake (PMTDI) in some cases.[4][14] |
| Margarines | Up to 4.54 | Levels varied depending on the refined oils used in the formulation.[1] |
| Biscuits and Bakery Products | Low levels detected | Contamination was primarily due to the use of refined oils and fats as ingredients.[5] |
Toxicological Assessment
Early toxicological research on 2- and 3-MCPD esters was largely based on the known toxicity of free 3-MCPD, as it was assumed that the esters would be hydrolyzed in the digestive tract.[4] Free 3-MCPD was investigated in the 1970s as a potential male antifertility drug, but research was halted due to adverse side effects.[3]
Animal studies, primarily in rodents, identified the following target organs and effects for free 3-MCPD:
-
Male Reproductive System: Adverse effects on male reproductive organs were observed.[3][14]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classified 3-MCPD as a possible human carcinogen (Group 2B), and glycidol (B123203) (from glycidyl esters) as a probable human carcinogen (Group 2A).[14][15]
The toxicological pathway begins with the ingestion of food containing 2- and 3-MCPD esters, followed by enzymatic hydrolysis in the digestive system, leading to the release of free MCPD, which then exerts its toxic effects on target organs.
Caption: Hydrolysis of MCPD esters and subsequent effects on target organs.
Analytical Methodologies
The development of reliable analytical methods was crucial in the early stages of research to quantify the levels of 2- and 3-MCPD esters in food. Early methods were predominantly "indirect," involving the cleavage of the fatty acid esters to release free MCPD, which was then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol for a Typical Early Indirect Analytical Method
This protocol is a generalized representation of early indirect methods for the determination of 2- and 3-MCPD esters.
-
Lipid Extraction:
-
For solid or semi-solid food matrices (e.g., infant formula, biscuits), the lipid fraction containing the MCPD esters is first extracted. Accelerated Solvent Extraction (ASE) was one of the methods used for this purpose.[16] For oils and fats, this step is not necessary.
-
-
Transesterification (Ester Cleavage):
-
The extracted lipids or oil sample is subjected to transesterification to release the free 2- and 3-MCPD from their esterified forms. Early methods often used an acidic or alkaline catalyst.
-
Acidic Transesterification: A common early method involved reacting the sample with an acidic solution, such as sulfuric acid in methanol.[17][18]
-
Alkaline Transesterification: Later developments in indirect methods utilized a faster alkaline-catalyzed release of 3-MCPD and glycidol.[19]
-
-
Purification/Extraction of Free MCPD:
-
After transesterification, the free MCPD is partitioned into an aqueous phase and extracted from the fatty acid methyl esters (FAMEs) and other lipid components. This often involved liquid-liquid extraction.
-
-
Derivatization:
-
The free 2- and 3-MCPD are not volatile enough for direct GC analysis. Therefore, they are derivatized to form more volatile compounds. Phenylboronic acid (PBA) was a common derivatizing agent used in early methods.[9]
-
-
GC-MS Analysis:
-
The derivatized MCPD is then injected into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and quantification. Isotope-labeled internal standards (e.g., d5-3-MCPD) were used for accurate quantification.
-
The following workflow diagram illustrates the key steps in a typical early indirect analytical method.
Caption: Key steps in the early indirect analysis of 2- and 3-MCPD esters.
Table 2: Performance Characteristics of Early Analytical Methods
| Method Type | Analyte | Limit of Detection (LOD) (mg/kg) | Recovery (%) | Reference |
| Indirect GC-MS | Bound 2- & 3-MCPD | 0.04 | 97-106 | [20] |
| Indirect GC-MS | Bound Glycidol | 0.05 | 88-115 | [20] |
| Indirect GC-MS | 2- & 3-MCPD esters | 0.01 | - | [9] |
| Indirect GC-MS | Glycidyl esters | 0.05 | - | [9] |
Conclusion
The early research on 2- and 3-MCPD esters laid the critical groundwork for our current understanding of these process contaminants. Foundational studies successfully identified their formation during high-temperature food processing, particularly in the refining of edible oils, and quantified their occurrence in various food products. Toxicological assessments, guided by the known effects of free 3-MCPD, highlighted potential risks to human health, prompting further investigation and the establishment of tolerable daily intake values. The development of robust, albeit complex, indirect analytical methods was a significant achievement that enabled the monitoring of these contaminants in the food supply. This early body of work was instrumental in raising awareness among scientists, regulatory bodies, and the food industry, paving the way for the development of mitigation strategies and more advanced direct analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 3. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fera.co.uk [fera.co.uk]
- 6. cfs.gov.hk [cfs.gov.hk]
- 7. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 10. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 15. mdpi.com [mdpi.com]
- 16. Occurrence of fatty acid esters of 3-MCPD, 2-MCPD and glycidol in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aocs.org [aocs.org]
- 19. fediol.eu [fediol.eu]
- 20. Development of an analytical method for the simultaneous analysis of MCPD esters and glycidyl esters in oil-based foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 1,3-Distearoyl-2-chloropropanediol: An In-depth Technical Guide
Introduction
1,3-Distearoyl-2-chloropropanediol is a fatty acid diester of 2-monochloropropane-1,3-diol (2-MCPD). It belongs to a class of processing-induced food contaminants that are formed in refined vegetable oils and fats during deodorization at high temperatures. The principal toxicological relevance of 2-MCPD esters stems from their hydrolysis in the gastrointestinal tract, which releases free 2-MCPD. Consequently, the systemic toxicity of 2-MCPD esters is largely attributed to the effects of the free form.
There is a significant lack of toxicological information for 2-MCPD and its esters compared to its isomer, 3-MCPD.[1][2] Regulatory bodies like the European Food Safety Authority (EFSA) have noted that the available data are insufficient for a comprehensive dose-response assessment and the establishment of a health-based guidance value for 2-MCPD.[3] This document synthesizes the current knowledge on the toxicokinetics, metabolism, and toxicity of 2-MCPD and its esters, with a focus on in vitro studies that provide insight into the biological fate and potential hazards of compounds like this compound.
Toxicokinetics and Metabolism
The critical event in the toxicokinetics of 2-MCPD esters is their hydrolysis to free 2-MCPD. In vitro studies using the human intestinal Caco-2 cell line have demonstrated that fatty acid esters of 2-MCPD are efficiently hydrolyzed by the cells.[1][4] This hydrolysis is likely mediated by membrane-bound lipases of intestinal enterocytes.[4] Animal studies also indicate extensive hydrolysis of MCPD esters following oral administration.[4]
Once hydrolyzed, free 2-MCPD is absorbed, while the intact esters are not transported across the intestinal barrier.[1] In humans, absorbed 2-MCPD is metabolized, and 2-chlorohydracrylic acid (2-ClHA) has been identified as a urinary metabolite.[5][6] In an exposure study, approximately 34% of an administered dose of 2-MCPD (from its esters) was excreted as 2-ClHA in the urine.[5][6]
Metabolic pathway of this compound.
Toxicological Endpoints
In Vitro Cytotoxicity
Studies on human intestinal Caco-2 cells have provided quantitative data on the cytotoxicity of 2-MCPD and its esters. These studies indicate that free 2-MCPD has low cytotoxicity, while its fatty acid esters exhibit cytotoxic effects at much lower concentrations.[1] The cytotoxicity of the esters is thought to be linked to the induction of apoptosis, possibly due to the release of free fatty acids upon hydrolysis.[1]
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Free 2-MCPD | Caco-2 | WST-1 | Cell Viability | Not toxic up to 1 mM | [1] |
| 2-MCPD Fatty Acid Esters | Caco-2 | WST-1 | Cell Viability | Decreased viability > 10 µM | [1] |
| 2-MCPD Fatty Acid Esters | Caco-2 | Caspase Activity | Apoptosis | Induction observed | [1] |
This protocol is based on the methodology described by Buhrke et al. (2014).[1]
-
Cell Culture: Caco-2 cells are cultured in an appropriate medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded onto multi-well plates and grown for 21 days to allow for differentiation into a monolayer with enterocyte-like characteristics.
-
Compound Exposure: Differentiated Caco-2 cells are incubated with various concentrations of free 2-MCPD or its fatty acid esters for a specified period (e.g., 24 hours).
-
Cell Viability Assay (WST-1):
-
After the incubation period, the culture medium is replaced with a fresh medium containing the WST-1 reagent.
-
Cells are incubated for a further period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt WST-1 to formazan (B1609692) by metabolically active cells.
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
-
Apoptosis Assay (Caspase Activity):
-
A luminescent substrate for caspases (e.g., Caspase-Glo® 3/7) is added to the cells after the compound exposure period.
-
The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate, generating a luminescent signal.
-
Luminescence is measured using a luminometer.
-
Caspase activity is expressed as relative light units (RLU) or as a fold change compared to untreated controls.
-
Cytotoxicity experimental workflow.
Genotoxicity
In Vivo Toxicity
Data on the in vivo toxicity of 2-MCPD and its esters are scarce. One 28-day study in rats with daily oral doses of 16 or 30 mg/kg body weight of free 2-MCPD resulted in severe myopathy and nephrotoxicity. The No-Observed-Adverse-Effect Level (NOAEL) in this study was reported to be 2 mg/kg bw/day.[3] There is a lack of long-term carcinogenicity and reproductive toxicity studies for 2-MCPD and its esters. Some research suggests that the heart may be a target organ for 2-MCPD toxicity, which would differentiate its toxicological profile from that of 3-MCPD, for which the primary target organs are the kidneys and testes.[9][10]
Signaling Pathways
The in vitro cytotoxicity of 2-MCPD esters in Caco-2 cells has been linked to the induction of apoptosis, as evidenced by increased caspase activity.[1] It has been hypothesized that this apoptosis may be triggered by the free fatty acids released during the hydrolysis of the esters, rather than by the 2-MCPD moiety itself. This suggests a potential signaling cascade involving cellular stress initiated by the liberated fatty acids, leading to the activation of the caspase cascade and subsequent programmed cell death.
Proposed apoptotic signaling pathway.
Summary and Conclusion
The toxicological profile of this compound is intrinsically linked to its hydrolysis product, 2-MCPD. The current body of evidence, primarily from in vitro studies, indicates that:
-
2-MCPD esters are hydrolyzed in the intestine, releasing free 2-MCPD which is then absorbed.
-
The intact esters themselves are not absorbed but exhibit cytotoxicity in intestinal cells at concentrations above 10 µM, likely through the induction of apoptosis.
-
Free 2-MCPD shows low cytotoxicity in vitro.
-
There is a significant lack of in vivo data regarding the long-term toxicity, carcinogenicity, and reproductive toxicity of 2-MCPD and its esters.
-
The genotoxic potential of 2-MCPD remains largely uninvestigated.
For a comprehensive risk assessment of this compound, further research is critically needed. This includes in vivo studies to determine its toxicokinetic profile, long-term toxicity, and potential for carcinogenicity and reproductive effects, as well as dedicated studies to clarify its genotoxic potential.
References
- 1. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cot.food.gov.uk [cot.food.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Metabolites of 2- and 3-Monochloropropanediol (2- and 3-MCPD) in Humans: Urinary Excretion of 2-Chlorohydracrylic Acid and 3-Chlorolactic Acid after Controlled Exposure to a Single High Dose of Fatty Acid Esters of 2- and 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
The Emergence of 1,3-Distearoyl-2-chloropropanediol in Food: A Technical Guide for Researchers
An In-depth Examination of a Process-Induced Contaminant in Food Matrices for Researchers, Scientists, and Drug Development Professionals.
Introduction
Process-induced contaminants in food are a significant concern for regulatory bodies and consumers alike. Among these, 2-monochloropropane-1,3-diol (2-MCPD) esters have garnered considerable attention. This technical guide focuses on a specific diester of 2-MCPD, 1,3-distearoyl-2-chloropropanediol, providing a comprehensive overview of its discovery, analytical determination, and toxicological relevance. These compounds are primarily formed during the high-temperature refining of edible oils and fats, a process essential for removing impurities and achieving desired sensory characteristics.[1][2] The presence of 2-MCPD esters, including this compound, has been identified in a variety of food products that utilize refined oils as a key ingredient, most notably infant formula.[3][4][5][6]
The primary toxicological concern associated with 2-MCPD esters is their potential to hydrolyze in the gastrointestinal tract, releasing free 2-MCPD.[7][8] While toxicological data on individual esters is scarce, the toxicity of free 2-MCPD has been studied, revealing potential adverse effects. This guide aims to provide researchers with the necessary information to understand the landscape of this compound in the food supply, from its detection to its potential biological impact.
Quantitative Data on 2-MCPD Ester Occurrence
Table 1: Concentration of 2-MCPD Esters (expressed as 2-MCPD) in Infant Formula
| Food Matrix | Concentration Range (ng/g) | Mean Concentration (ng/g) | Country of Survey | Year of Survey |
| Reconstituted Infant Formula | 2.2 - 56.2 | 19.9 | Canada | 2015 |
| Reconstituted Infant Formula | 1.0 - 33.9 | 9.7 | Canada | 2019 |
| Powder Infant Formula (Standard) | - | 11.8 (µg/kg) | Denmark | 2020 |
| Powder Infant Formula (Specialized) | - | 18.0 (µg/kg) | Denmark | 2020 |
Table 2: Concentration of 2-MCPD Esters (expressed as 2-MCPD) in Edible Oils
| Food Matrix | Concentration Range (mg/kg) | Mean Concentration (mg/kg) | Notes |
| Palm Olein | 1.77 - 2.11 | - | Raw sample, before baking experiments.[9] |
| Soft Stearin | 1.29 - 1.40 | - | Raw sample, before baking experiments.[9] |
Experimental Protocols for the Analysis of 2-MCPD Esters
The analysis of 2-MCPD esters in food matrices is predominantly carried out using indirect methods, which involve the cleavage of the ester bonds to release free 2-MCPD for subsequent quantification. The American Oil Chemists' Society (AOCS) has established several official methods for this purpose, including AOCS Cd 29a-13, AOCS Cd 29b-13, and AOCS Cd 29c-13.[10][11][12] The following is a synthesized protocol based on these indirect methods, primarily utilizing gas chromatography-mass spectrometry (GC-MS).
Protocol: Indirect Determination of 2-MCPD Esters in Edible Oils and Fats by GC-MS
1. Scope: This method is applicable for the determination of total 2-MCPD esters in edible oils and fats.
2. Principle: The 2-MCPD esters are transesterified with an acidic or alkaline catalyst in the presence of methanol (B129727) to release free 2-MCPD. The released 2-MCPD is then derivatized to a more volatile compound and quantified by GC-MS using an internal standard.
3. Reagents and Materials:
-
Methanol (analytical grade)
-
Sulfuric acid or Sodium methoxide (B1231860) solution
-
Internal Standard: this compound-d5 (or other suitable deuterated standard)
-
Derivatization agent: Phenylboronic acid (PBA) or Heptafluorobutyrylimidazole (HFBI)[13]
-
Hexane (B92381) or Heptane (analytical grade)
-
Sodium chloride solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system with a suitable capillary column
4. Sample Preparation and Extraction:
- For solid or semi-solid samples like infant formula, an initial fat extraction step is required. Accelerated Solvent Extraction (ASE) is a common technique for this purpose.[4]
- Weigh a representative sample of the oil or extracted fat into a reaction vessel.
- Add a known amount of the internal standard solution.
5. Transesterification (Acid-Catalyzed Example):
- Add a solution of sulfuric acid in methanol to the sample.
- Seal the vessel and incubate at a specified temperature and duration (e.g., 40°C for 16 hours, as in AOCS Cd 29a-13).[14]
- After incubation, cool the reaction mixture.
6. Neutralization and Extraction:
- Neutralize the reaction mixture by adding a saturated sodium chloride solution.
- Extract the fatty acid methyl esters (FAMEs) and the released 2-MCPD with hexane or heptane.
- Wash the organic phase with water to remove any remaining acid or salts.
- Dry the organic phase over anhydrous sodium sulfate.
7. Derivatization:
- Evaporate the solvent from the organic phase under a gentle stream of nitrogen.
- Add the derivatization agent (e.g., PBA solution) to the residue.
- Incubate the mixture to allow the derivatization reaction to complete.
8. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- GC Conditions (Example):
- Injector: Splitless mode
- Carrier Gas: Helium
- Oven Temperature Program: A suitable temperature gradient to separate the derivatized 2-MCPD from other matrix components.
- MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[3] Monitor characteristic ions for the derivatized 2-MCPD and the internal standard.
9. Quantification:
- Calculate the concentration of 2-MCPD in the sample based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of a 2-MCPD standard.
Visualizations
Experimental Workflow
References
- 1. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 2. 2- and 3-MCPD and Their Esters in Vegetable Oils | Eufic [eufic.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence of fatty acid esters of 3-MCPD, 2-MCPD and glycidol in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of MCPD and glycidyl fatty acid esters in standard and specialised infant formula in Denmark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in 3-, 2-Monochloropropandiol and Glycidyl Esters during a Conventional Baking System with Addition of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. gcms.cz [gcms.cz]
- 12. fediol.eu [fediol.eu]
- 13. agilent.com [agilent.com]
- 14. fssai.gov.in [fssai.gov.in]
The Elusive Presence of 1,3-Distearoyl-2-chloropropanediol: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Distearoyl-2-chloropropanediol is a di-ester of 2-monochloropropane-1,3-diol (2-MCPD), a food processing contaminant that belongs to the group of chloropropanols. These compounds are not naturally present in raw food materials but are formed during the high-temperature refining of edible oils and fats, particularly palm oil.[1][2] The presence of 2-MCPD and its esters in the food supply is a health concern due to their potential toxicity.[3] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, with a focus on quantitative data, experimental protocols for its detection, and an exploration of its metabolic fate and toxicological pathways.
While specific quantitative data for this compound is scarce due to analytical challenges, this guide summarizes the available data for total 2-MCPD esters, providing a relevant context for understanding the potential exposure to this specific compound.
Natural Occurrence and Quantitative Data
The natural occurrence of this compound is intrinsically linked to the processing of fats and oils. It is not a naturally occurring compound in the sense of being biosynthesized by plants or animals. Instead, it is a neo-formed contaminant generated during the deodorization step of vegetable oil refining, where high temperatures (above 200°C) are applied.[1]
The direct quantification of individual 2-MCPD esters, such as this compound, is analytically challenging. This is due to the vast number of possible fatty acid combinations in the di-esters and the limited commercial availability of specific analytical standards.[4] Consequently, most available data on 2-MCPD esters report the total concentration of 2-MCPD after the hydrolysis of all its esterified forms.
The following tables summarize the reported concentrations of total 2-MCPD esters in various food matrices, which can be considered an indicator of the potential presence of this compound.
Table 1: Concentration of 2-MCPD Esters in Refined Vegetable Oils and Fats
| Oil/Fat Type | Concentration Range (mg/kg) | Mean Concentration (mg/kg) | Reference(s) |
| Palm Oil/Fat | 0.08 - 1.57 | 1.565 | [2][5] |
| Palm Kernel Oil | Not Reported | Not Reported | [2] |
| Sunflower Seed Oil | Not Reported | 0.270 | [2] |
| Soybean Oil | Not Reported | 0.086 | [2] |
| Rapeseed Oil | Not Reported | 0.232 | [2] |
| Maize Oil | Not Reported | 0.503 | [2] |
| Coconut Oil | Not Reported | 0.608 | [2] |
| Peanut Oil | Not Reported | 0.229 | [2] |
| Olive Oil | Not Reported | 0.048 | [2] |
Table 2: Concentration of 2-MCPD Esters in Infant Formula
| Country/Region | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference(s) |
| Various (Market Survey) | 0 - 52 | 41 | [4][6] |
| Australia & New Zealand | Not specified | Not specified | [7] |
Experimental Protocols
The analysis of 2-MCPD esters can be broadly categorized into indirect and direct methods.
Indirect Analysis of Total 2-MCPD Esters
This is the most common approach and involves a three-step process:
-
Lipid Extraction: The fat fraction containing the 2-MCPD esters is extracted from the food matrix. For solid samples like infant formula, accelerated solvent extraction (ASE) is often employed.[8]
-
Ester Cleavage (Hydrolysis): The extracted esters are hydrolyzed to release the free 2-MCPD. This is typically achieved through acid-catalyzed or alkali-catalyzed transesterification.
-
Derivatization and Quantification: The free 2-MCPD is then derivatized, commonly with phenylboronic acid (PBA), and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[8]
A detailed workflow for the indirect analysis is presented below.
Figure 1: Workflow for the indirect analysis of total 2-MCPD esters.
Direct Analysis of this compound
Direct analysis aims to quantify the intact ester without prior hydrolysis. This approach offers higher specificity but is more complex.
-
Sample Preparation and Cleanup: The oil sample is dissolved in a suitable solvent, and interfering compounds are removed using solid-phase extraction (SPE).[9]
-
LC-MS/MS Analysis: The purified extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique separates the different esters based on their chromatographic behavior and identifies and quantifies them based on their specific mass-to-charge ratios.[9][10]
For accurate quantification, a certified reference standard of this compound is essential.
Figure 2: Workflow for the direct analysis of this compound.
Metabolic Fate and Toxicological Pathways
Current research indicates that 2-MCPD esters, including this compound, are not absorbed intact in the gastrointestinal tract. Instead, they are hydrolyzed by lipases to yield free 2-MCPD and the corresponding fatty acids (in this case, stearic acid).[11][12] The free 2-MCPD is then available for absorption.
The toxicological effects of 2-MCPD esters are primarily attributed to the released 2-MCPD. Studies on human intestinal Caco-2 cells have shown that while free 2-MCPD itself is not highly cytotoxic at lower concentrations, some 2-MCPD esters can decrease cellular viability.[11] This effect is correlated with the induction of apoptosis, a form of programmed cell death, which may be triggered by the released free fatty acids.[11]
Figure 3: Metabolic fate and proposed cytotoxic mechanism of this compound.
Conclusion
This compound is a process-induced contaminant found in refined edible oils and fats. While direct quantitative data for this specific compound are limited due to analytical complexities, the presence of total 2-MCPD esters in various food products, particularly those containing refined palm oil, suggests its potential occurrence. The primary analytical approaches involve indirect methods for total 2-MCPD ester quantification and more specific, but less common, direct methods using LC-MS/MS.
From a toxicological perspective, the hydrolysis of this compound in the gut to free 2-MCPD and stearic acid is a critical step. The subsequent cellular effects, including the potential for apoptosis induction, highlight the need for continued research into the health implications of dietary exposure to 2-MCPD esters. Further development of analytical standards and methods for the direct quantification of individual esters will be crucial for a more accurate risk assessment and for monitoring the effectiveness of mitigation strategies in the food industry.
References
- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. mpi.govt.nz [mpi.govt.nz]
- 8. Occurrence of fatty acid esters of 3-MCPD, 2-MCPD and glycidol in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,3-Distearoyl-2-chloropropanediol for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 1,3-Distearoyl-2-chloropropanediol, a key intermediate in various research and pharmaceutical development applications. The synthesis is presented as a two-step process commencing with the preparation of the precursor 2-chloro-1,3-propanediol (B29967), followed by its esterification with stearoyl chloride. This application note includes comprehensive experimental procedures, quantitative data, and visual diagrams of the synthesis workflow to ensure reproducibility and aid in laboratory implementation.
Introduction
This compound is a lipid molecule characterized by a 2-chloropropanediol backbone with stearic acid chains attached at the sn-1 and sn-3 positions.[1] Its structure makes it a valuable compound in lipid research, and as a precursor for the synthesis of various biologically active molecules and drug delivery systems. The controlled, high-purity synthesis of this molecule is crucial for reliable and reproducible research outcomes. The following protocols detail a robust and accessible method for its preparation in a laboratory setting.
Data Presentation
Table 1: Synthesis of 2-chloro-1,3-propanediol from Glycerol (B35011)
| Parameter | Value | Reference |
| Reactants | Glycerol, Hydrogen Chloride (gas), Acetic Acid (catalyst) | [2] |
| Glycerol to Acetic Acid Ratio | 100 g Glycerol : 10 g Acetic Acid | [2] |
| Reaction Temperature | 100-110°C | [2] |
| Reaction Time | Approximately 4 hours (until weight gain of 190 g) | [2] |
| Purification Method | Vacuum Distillation | [2] |
| Yield | ~66% | [2] |
Table 2: Synthesis of Stearoyl Chloride from Stearic Acid
| Parameter | Value | Reference |
| Reactants | Stearic Acid, Thionyl Chloride, N,N-dimethylformamide (catalyst) | [3] |
| Reaction Temperature | 0-5°C (addition), 85-95°C (reflux) | [3] |
| Reaction Time | 2 hours (reflux) | [3] |
| Purification Method | Vacuum Distillation | [3] |
| Purity | High | [3] |
Table 3: Synthesis of this compound
| Parameter | Value |
| Reactants | 2-chloro-1,3-propanediol, Stearoyl Chloride, Pyridine (B92270) |
| Stoichiometry (Diol:Acyl Chloride:Base) | 1 : 2.2 : 2.2 |
| Solvent | Dichloromethane (anhydrous) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Aqueous workup, Column Chromatography |
| Expected Yield | High |
Experimental Protocols
Part 1: Synthesis of 2-chloro-1,3-propanediol from Glycerol
This protocol is adapted from the synthesis of the related compound, glycerol α-monochlorohydrin.[2]
Materials:
-
Glycerol (90%)
-
Glacial Acetic Acid
-
Hydrogen Chloride (gas)
-
Round-bottom flask (2 L) with gas inlet tube and reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a 2 L round-bottom flask, combine 500 g of 90% glycerol and 50 g of glacial acetic acid.
-
Heat the mixture to 100-110°C using a heating mantle.
-
Bubble dry hydrogen chloride gas through the heated mixture.
-
Continue the gas flow and heating for approximately 4 hours, or until the reaction flask has gained about 190 g in weight.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling between 114-120°C at 14 mm Hg.
Part 2: Synthesis of Stearoyl Chloride
This protocol is based on the reaction of stearic acid with thionyl chloride.[3]
Materials:
-
Stearic Acid
-
Thionyl Chloride
-
N,N-dimethylformamide (DMF)
-
Round-bottom flask with dropping funnel and reflux condenser
-
Ice bath
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 100 parts by weight of stearic acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add thionyl chloride via a dropping funnel with continuous stirring.
-
After the addition is complete, add a catalytic amount of DMF.
-
Remove the ice bath and heat the mixture to 85-95°C to reflux for 2 hours.
-
After cooling, purify the crude stearoyl chloride by vacuum distillation.
Part 3: Synthesis of this compound
This protocol describes the esterification of 2-chloro-1,3-propanediol with stearoyl chloride.
Materials:
-
2-chloro-1,3-propanediol
-
Stearoyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1 equivalent of 2-chloro-1,3-propanediol in anhydrous DCM in a round-bottom flask.
-
Add 2.2 equivalents of anhydrous pyridine to the solution and cool the mixture to 0°C in an ice bath with stirring.
-
In a separate flask, dissolve 2.2 equivalents of stearoyl chloride in anhydrous DCM.
-
Add the stearoyl chloride solution dropwise to the cooled diol and pyridine mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Mandatory Visualization
References
Application Notes and Protocols for the Analytical Determination of 1,3-Distearoyl-2-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the qualitative and quantitative analysis of 1,3-Distearoyl-2-chloropropanediol (2-SCPD), a fatty acid ester of 2-monochloropropane-1,3-diol (2-MCPD). The methodologies outlined below are essential for monitoring the presence of this process contaminant in various matrices, particularly in edible oils, fats, and lipid-based drug formulations. The two primary analytical approaches, indirect analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are described in detail.
Introduction
This compound is a diester of 2-MCPD, a food processing contaminant that can form at high temperatures in the presence of fat and chloride ions. Due to the potential health risks associated with 2-MCPD, regulatory bodies worldwide have set maximum permissible levels for its esters in various food products. Accurate and reliable analytical methods are therefore crucial for ensuring product safety and compliance.
This document outlines the principles, detailed experimental procedures, and data analysis workflows for the two main analytical strategies employed for 2-SCPD detection.
Method 1: Indirect Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This approach is widely adopted and forms the basis of several official methods, such as those from the American Oil Chemists' Society (AOCS). The core principle involves the cleavage of the fatty acid esters from the 2-MCPD backbone, followed by derivatization of the liberated 2-MCPD to enhance its volatility for GC-MS analysis.
Experimental Protocol: Based on AOCS Official Method Cd 29a-13 (Acid Transesterification)
This method is suitable for the determination of the total amount of bound 2-MCPD, which includes this compound.
1. Sample Preparation and Transesterification:
-
Sample Weighing: Accurately weigh approximately 100 mg of the oil or fat sample into a screw-cap glass tube.
-
Internal Standard Spiking: Add a known amount of an appropriate isotopically labeled internal standard, such as 2-MCPD-d5 diester, to the sample.
-
Reaction Initiation: Add 2 mL of a solution of sulfuric acid in methanol (B129727) (e.g., 1.8% v/v).
-
Incubation: Tightly cap the tube and incubate at 40°C for 16 hours (overnight) to facilitate the transesterification, which cleaves the fatty acid esters and forms fatty acid methyl esters (FAMEs) and free 2-MCPD.[1]
-
Reaction Quenching: Stop the reaction by adding 0.5 mL of a saturated sodium bicarbonate solution.
2. Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Add 2 mL of n-heptane and vortex vigorously for 2-3 minutes.
-
Allow the phases to separate (centrifugation can be used to aid separation).
-
Remove and discard the upper n-heptane layer containing the FAMEs. Repeat this extraction step to ensure complete removal of FAMEs.[2]
3. Derivatization of 2-MCPD:
-
To the remaining aqueous phase, add 250 µL of a phenylboronic acid (PBA) solution in a suitable solvent (e.g., acetone).[2]
-
Vortex the mixture and incubate for a short period (e.g., 5 minutes in an ultrasonic bath at room temperature) to allow the formation of the PBA derivative of 2-MCPD.[2]
4. Extraction of the 2-MCPD-PBA Derivative:
-
Add 1 mL of n-heptane and vortex to extract the derivative.
-
Transfer the upper n-heptane layer to a clean tube. Repeat the extraction with another 1 mL of n-heptane and combine the extracts.
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of n-heptane (e.g., 400 µL) for GC-MS analysis.[1]
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, with SIM being preferred for higher sensitivity and selectivity. Monitor characteristic ions for the 2-MCPD-PBA derivative and the internal standard derivative.
-
Quantitative Data Summary for Indirect GC-MS Methods
The following table summarizes typical performance characteristics for the indirect analysis of 2-MCPD esters (reported as free 2-MCPD).
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.02 - 0.1 mg/kg | [3][4] |
| Limit of Quantitation (LOQ) | 0.05 - 0.2 mg/kg | [4] |
| Linearity (R²) | > 0.99 | [5] |
| Recovery | 80 - 110% | [6] |
| Repeatability (RSDr) | 1.9% - 24.0% | [4] |
| Reproducibility (RSDR) | 6.7% - 29.2% | [4] |
Workflow Diagram for Indirect GC-MS Analysis
Caption: Workflow for the indirect analysis of 2-SCPD by GC-MS.
Method 2: Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct analysis by LC-MS/MS offers the advantage of quantifying individual 2-MCPD esters, such as this compound, without the need for hydrolysis and derivatization. This provides a more detailed profile of the contaminants present in a sample.
Experimental Protocol for Direct LC-MS/MS Analysis
1. Sample Preparation and Extraction:
-
Sample Weighing: Accurately weigh a small amount of the oil or fat sample (e.g., 50 mg) into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate isotopically labeled internal standard for this compound (if available) or a structurally similar labeled diester.
-
Dissolution: Dissolve the sample in a suitable organic solvent mixture, such as tert-butyl methyl ether and ethyl acetate (B1210297) (4:1, v/v).[7]
-
Solid-Phase Extraction (SPE) Cleanup: To remove interfering triglycerides, a two-step SPE procedure is often employed.[7][8]
-
C18 SPE: Pass the sample solution through a C18 SPE cartridge to remove highly nonpolar compounds.
-
Silica (B1680970) SPE: Further purify the eluate from the C18 cartridge using a silica SPE cartridge to isolate the 2-MCPD esters.[7]
-
-
Elution and Reconstitution: Elute the 2-SCPD from the silica cartridge with a suitable solvent. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, isopropanol, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Quantitative Data Summary for Direct LC-MS/MS Methods
The following table provides typical performance characteristics for the direct analysis of 2-MCPD diesters.
| Parameter | Typical Value Range | Reference |
| Limit of Quantitation (LOQ) | 0.02 - 0.1 mg/kg | [7] |
| Linearity (R²) | > 0.99 | [8] |
| Recovery | 79 - 106% | [8] |
| Repeatability (RSDr) | 3 - 13% | [8] |
Workflow Diagram for Direct LC-MS/MS Analysis
Caption: Workflow for the direct analysis of 2-SCPD by LC-MS/MS.
Logical Relationship of Analytical Approaches
The choice between indirect and direct analysis depends on the specific analytical goal. The following diagram illustrates the relationship between these two approaches.
Caption: Relationship between indirect and direct analytical methods.
Conclusion
Both indirect GC-MS and direct LC-MS/MS methods are powerful tools for the analysis of this compound and related compounds. The choice of method will depend on the specific requirements of the analysis, such as the need for total versus specific ester quantification, available instrumentation, and desired sample throughput. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for monitoring these important process contaminants.
References
- 1. fssai.gov.in [fssai.gov.in]
- 2. nqacdublin.com [nqacdublin.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 2-MCPD Esters Using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2- and 3-monochloropropanediol (MCPD) esters and glycidyl (B131873) esters (GEs) are process-induced chemical contaminants found in refined edible oils and fats, and consequently in many processed foods.[1][2][3] The formation of these esters is particularly associated with the high temperatures used during the deodorization step of the refining process.[4] Toxicological studies have raised health concerns, with 3-MCPD being classified as a possible human carcinogen (Group 2B) and glycidol (B123203) as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[3][5] As a result, regulatory bodies worldwide have set maximum limits for these contaminants in various food products, necessitating sensitive and reliable analytical methods for their quantification.[3]
This application note provides a detailed protocol for the quantification of 2-MCPD esters using an indirect gas chromatography-mass spectrometry (GC-MS) method. The indirect approach involves the cleavage of the fatty acid esters to release the free MCPD, followed by derivatization to enhance volatility for GC-MS analysis.[3][4][6] This method is widely adopted due to its robustness and the commercial availability of necessary standards.[3][6]
Principle
The indirect analysis of 2-MCPD esters by GC-MS follows a multi-step procedure. First, the fat or oil is extracted from the food matrix. The extracted 2-MCPD esters are then subjected to transesterification under acidic or alkaline conditions to release the free 2-MCPD.[4][6] Due to the high polarity and low volatility of free 2-MCPD, a derivatization step is required before GC-MS analysis.[6] Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group of 2-MCPD to form a more volatile cyclic ester.[4][7] The derivatized 2-MCPD is then separated and quantified by GC-MS, often using an isotopically labeled internal standard for accurate quantification.[8][9]
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane (B92381), diethyl ether, ethanol, methanol, isooctane (B107328), ethyl acetate (B1210297) (all HPLC or analytical grade).
-
Reagents: Sodium sulfate (B86663) (anhydrous), sodium chloride, sodium bicarbonate, sulfuric acid, sodium methoxide (B1231860) solution (0.5 M in methanol), phenylboronic acid (PBA), heptafluorobutyrylimidazole (HFBI).
-
Standards: 2-MCPD, 3-MCPD, and their corresponding deuterated internal standards (e.g., 2-MCPD-d5, 3-MCPD-d5).
-
Sample Matrix: Refined vegetable oil, infant formula, or other relevant food product.
Sample Preparation: Fat Extraction (for solid samples)
-
Homogenize the solid sample.
-
Accurately weigh approximately 10 g of the homogenized sample into an extraction thimble.
-
Extract the fat using a Soxhlet extractor with petroleum ether for 6-8 hours.
-
Evaporate the solvent from the collection flask using a rotary evaporator to obtain the fat extract.
Transesterification (Acid-Catalyzed)
-
Accurately weigh about 100 mg of the extracted fat or oil into a screw-cap glass tube.
-
Add the internal standard solution (e.g., 2-MCPD-d5).
-
Add 2 mL of a 1.8% (v/v) solution of sulfuric acid in methanol.[6]
-
Seal the tube tightly and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 16 hours) to ensure complete transesterification.[4]
-
Cool the tube to room temperature.
-
Neutralize the reaction by adding a saturated solution of sodium bicarbonate.
Extraction of Free 2-MCPD
-
Add 2 mL of hexane to the tube and vortex for 1 minute to extract the fatty acid methyl esters (FAMEs).
-
Centrifuge to separate the layers.
-
Remove and discard the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction two more times.
-
The lower aqueous layer containing the free 2-MCPD is used for derivatization.
Derivatization with Phenylboronic Acid (PBA)
-
To the aqueous layer, add 1 mL of a PBA solution in a suitable solvent (e.g., acetone/water).
-
Vortex the mixture for 1 minute to facilitate the derivatization reaction.
-
The reaction forms a volatile cyclic ester of 2-MCPD.
Final Extraction and Sample Reconstitution
-
Extract the derivatized 2-MCPD with 1 mL of isooctane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper isooctane layer to a GC vial for analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the indirect analysis of 2-MCPD esters.
GC-MS Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized 2-MCPD. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent[6] |
| Inlet | Split/splitless |
| Inlet Temperature | 280 °C[6] |
| Injection Mode | Splitless (purge flow 60 mL/min at 0.75 min)[6] |
| Injection Volume | 1 µL[6] |
| Carrier Gas | Helium |
| Column | DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[6] |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977B GC/MSD or equivalent[6] |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the derivatizing agent used (e.g., for PBA derivatives of 2-MCPD and 3-MCPD). |
Data Presentation
Table 1: Method Performance Characteristics
This table summarizes typical performance data for the indirect GC-MS analysis of 2-MCPD esters.
| Parameter | 2-MCPD | 3-MCPD | Reference |
| Linearity (R²) | >0.99 | >0.99 | [1][2] |
| LOD (mg/kg) | 0.02 | 0.01 | [1][2] |
| LOQ (µg/kg) | 5-10 (powdered samples) | 5-10 (powdered samples) | [10] |
| 1-2 (liquid samples) | 1-2 (liquid samples) | [10] | |
| Recovery (%) | 100-108 | 101-103 | [1] |
| 93-107 | 93-107 | [10] | |
| Repeatability (RSDr %) | 1.4–5.1 | 0.7–8.2 | [11] |
| 1-12 | 1-12 | [10] |
Table 2: Example Quantitative Data in Food Samples
The following table presents example concentration ranges of 2-MCPD and 3-MCPD esters found in various food products, expressed as the free form.
| Food Matrix | 2-MCPD (µg/kg) | 3-MCPD (µg/kg) | Reference |
| Infant Formula | [10] | ||
| Edible Oils | Variable | Variable | [12] |
| Bakery Products | Variable | Variable | [11] |
| Smoked Fish | Variable | Variable | [11] |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of 2-MCPD ester formation, analysis, and quantification.
Conclusion
The indirect GC-MS method described provides a reliable and sensitive approach for the quantification of 2-MCPD esters in various food matrices. Proper sample preparation, including efficient extraction, transesterification, and derivatization, is crucial for accurate results. The use of isotopically labeled internal standards and matrix-matched calibration curves is recommended to compensate for matrix effects and ensure the accuracy of the quantitative data. This methodology is suitable for routine monitoring of 2-MCPD ester levels in food products to ensure compliance with regulatory limits and to support risk assessment studies. Automation of the sample preparation process can further enhance throughput and reproducibility.[12][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. 2-Monochloropropanediol (2-MCPD), 3-Monochloropropanediol (3-MCPD), and Glycidol in Infant and Adult/Pediatric Nutritional Formula: Single-Laboratory Validation, First Action 2018.12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of critical steps of a GC/MS based indirect analytical method for the determination of fatty acid esters of monochloropropanediols (MCPDEs) and of glycidol (GEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
Application Notes and Protocols for the HPLC Analysis of 1,3-Distearoyl-2-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Distearoyl-2-chloropropanediol is a diacylglycerol structure that belongs to the class of process contaminants known as 3-monochloropropane-1,2-diol (3-MCPD) esters. These compounds can form in edible oils and fats during refining processes at high temperatures. Due to potential health concerns associated with 3-MCPD, accurate and reliable analytical methods for the quantification of its esters are crucial for food safety, quality control, and toxicological studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a direct and sensitive approach for the analysis of these compounds, avoiding potential artifact formation associated with indirect methods.[1][2]
This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase HPLC method.
Analytical Method Overview
The method described herein is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. This compound, being a large, non-polar molecule, is well-retained on a C18 stationary phase and can be effectively eluted using a non-aqueous mobile phase gradient. Detection is typically achieved using a mass spectrometer, which provides high sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters that can be expected from a well-optimized HPLC-MS method for the analysis of this compound. These values are representative of methods used for similar analytes.[3][4][5]
Table 1: Chromatographic Parameters and Performance
| Parameter | Value |
| Retention Time | 8.5 - 9.5 min |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 5000 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 2 - 10 µg/kg |
| Limit of Quantification (LOQ) | 5 - 25 µg/kg |
| Repeatability (RSD%) | < 10% |
| Recovery | 85 - 115% |
Experimental Protocol
This protocol details the steps for the analysis of this compound in an oil matrix.
1. Materials and Reagents
-
This compound analytical standard (>95% purity)
-
Methanol (B129727) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) gel)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Autosampler
-
Column oven
3. Chromatographic Conditions
| Parameter | Condition |
| Column | BEH C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 92:8 Methanol/Water + 0.05% Formic Acid |
| Mobile Phase B | 98:2 Isopropanol/Water + 0.05% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
4. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 50 µg/mL to 1000 µg/mL.
5. Sample Preparation (Oil Matrix)
-
Accurately weigh approximately 1 g of the oil sample into a centrifuge tube.
-
Add 5 mL of hexane to dissolve the oil.
-
Perform a solid-phase extraction (SPE) cleanup using a silica gel cartridge to remove interfering triacylglycerols.
-
Condition the SPE cartridge with hexane.
-
Load the sample solution onto the cartridge.
-
Wash with a non-polar solvent (e.g., hexane) to elute the bulk of the triacylglycerols.
-
Elute the this compound with a more polar solvent mixture (e.g., hexane:diethyl ether).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of methanol.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Quantify the analyte using an external standard calibration curve generated from the working standard solutions.
-
The mass spectrometer should be operated in a suitable mode (e.g., Selected Ion Monitoring - SIM) for sensitive and selective detection of the target analyte.
Experimental Workflow Diagram
Caption: Workflow for HPLC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow of the analytical method from sample to result.
References
Application Notes and Protocols for the Use of 1,3-Distearoyl-2-chloropropanediol as a Reference Standard
Introduction
1,3-Distearoyl-2-chloropropanediol is a diester of 2-monochloropropane-1,3-diol (2-MCPD). It belongs to a class of food processing contaminants known as chloropropanol (B1252657) esters, which can form in fat-based food matrices during high-temperature processing. Due to the potential health risks associated with the release of 2-MCPD, regulatory bodies have set maximum levels for these contaminants in various food products, particularly edible oils and infant formula.[1][2] Accurate quantification of these esters is therefore crucial for food safety and quality control. This compound is used as a reference standard in analytical methods to ensure the accuracy and reliability of these measurements.[3][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a reference standard for the quantification of 2-MCPD esters in food samples.
Chemical Information
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester |
| CAS Number | 26787-56-4[3][4][5] |
| Molecular Formula | C₃₉H₇₅ClO₄[3][5] |
| Molecular Weight | 643.46 g/mol [3][4][5] |
| Purity | >99% (typical)[3] |
| Storage | Freezer[3] |
Analytical Applications
This compound is primarily used as a reference standard in chromatographic methods for the analysis of 2-MCPD and its esters in various food matrices. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography with high-resolution mass spectrometry (U-HPLC-orbitrapMS).[6][7][8]
Key Analytical Approaches:
-
Indirect Analysis: This approach involves the hydrolysis or transesterification of the MCPD esters to release the free MCPD, which is then derivatized and quantified.[9][10]
-
Direct Analysis: This method allows for the individual identification and quantification of different MCPD ester species without prior hydrolysis.[9]
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for the quantification of 2-MCPD esters in edible oils using GC-MS.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare stock and working standard solutions of this compound.
Materials:
-
This compound reference standard
-
Toluene (B28343) or another suitable organic solvent (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of toluene.
-
Bring the volume up to the mark with toluene and mix thoroughly.
-
Store the stock solution in a tightly sealed container in a freezer.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with toluene to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Protocol 2: Sample Preparation and Extraction
Objective: To extract lipids, including 2-MCPD esters, from an oil sample. This protocol is based on a modified Folch method.
Materials:
-
Oil sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 100 mg of the oil sample into a glass centrifuge tube.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids and transfer it to a new clean glass tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas at 37°C.[11]
Protocol 3: Transesterification and Derivatization (for Indirect Analysis)
Objective: To convert the extracted 2-MCPD esters to a volatile derivative suitable for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 2
-
Internal standard solution (e.g., 1,3-Distearoyl-d5-2-chloropropanediol)
-
Methanolic sulfuric acid solution
-
n-Hexane
-
Phenylboronic acid (PBA) solution
Procedure:
-
Re-dissolve the dried lipid extract in a suitable solvent.
-
Add a known amount of the internal standard solution.
-
Add methanolic sulfuric acid and incubate to achieve transesterification.[10]
-
Neutralize the reaction and extract the resulting free 2-MCPD.
-
Derivatize the extracted 2-MCPD with a phenylboronic acid (PBA) solution to form a volatile ester.[6]
-
The sample is now ready for GC-MS analysis.
Protocol 4: GC-MS Analysis and Quantification
Objective: To quantify the amount of 2-MCPD esters in the sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for lipid analysis (e.g., BPX-5)[10]
Procedure:
-
Calibration Curve:
-
Inject the prepared working standard solutions of this compound (after undergoing the same derivatization process as the samples) into the GC-MS.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the GC-MS.
-
Identify and integrate the peak corresponding to the derivatized 2-MCPD.
-
-
Quantification:
-
Determine the concentration of 2-MCPD in the sample extract using the calibration curve.
-
Calculate the original concentration of 2-MCPD esters in the oil sample, taking into account the initial sample weight and dilution factors.
-
Quantitative Data
The following table summarizes typical method validation parameters for the analysis of MCPD esters using methods that would employ this compound as a standard.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 0.11 mg/kg | [9][10] |
| Limit of Quantification (LOQ) | 0.14 - 0.2 mg/kg | [9][10] |
| Recovery Rate | 74 - 105.22% | [9][10] |
| Repeatability (RSD) | 4.18 - 11.5% | [9][10] |
| Within-Laboratory Reproducibility (RSD) | 6.8 - 16.2% | [9] |
Visualizations
Caption: Overall experimental workflow for the quantification of 2-MCPD esters.
Caption: Logical relationship for using a reference standard in food safety analysis.
References
- 1. The Zwagerman method for the analysis of MCPD and glycidyl esters - Eurofins Scientific [eurofins.de]
- 2. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 3. larodan.com [larodan.com]
- 4. 1,3-Bis-stearoyl-2-chloropropanediol | LGC Standards [lgcstandards.com]
- 5. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Chloropropanediol Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl (B131873) esters (GEs) in edible oils and fats prior to their determination by gas chromatography-mass spectrometry (GC-MS). These compounds are process-induced contaminants that have raised health concerns due to their potential carcinogenicity.[1][2][3] Accurate and reliable quantification of these esters is crucial for food safety and quality control.
The following sections detail the common indirect analytical approaches, which involve the cleavage of the esters to their free forms (3-MCPD, 2-MCPD, and glycidol), followed by derivatization and analysis.[4][5] Direct analysis of the intact esters is less common for routine applications due to the complexity of the mixtures and the lack of commercially available standards for all possible ester forms.[4][5][6]
Sample Preparation Workflow
The indirect analysis of MCPD and glycidyl esters typically follows a multi-step procedure. The general workflow involves hydrolysis (or transesterification) of the esters, conversion of glycidol (B123203) to a more stable derivative, extraction of the analytes, and derivatization to enhance volatility for GC-MS analysis. The choice of method often depends on the desired speed, accuracy, and specific analytes of interest.
The following diagram illustrates a generalized workflow for the sample preparation of chloropropanediol esters for GC-MS analysis.
Caption: Generalized workflow for chloropropanediol ester sample preparation.
Quantitative Data Summary
The performance of different official methods for the determination of 3-MCPD and glycidyl esters varies. The following table summarizes key quantitative data for some of the widely used AOCS methods.
| Method | Analyte | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Repeatability (RSDr %) | Reference |
| AOCS Cd 29a-13 | 3-MCPD | - | 0.025 | - | - | [7] |
| Glycidol | - | 0.0125 | - | - | [7] | |
| AOCS Cd 29c-13 | 3-MCPD | 0.026 | 0.041 | - | - | [4] |
| Glycidol | 0.006 | 0.020 | 91.9 - 109.3 | < 9.4 | [3][8] | |
| Enzymatic/QuEChERS | Glycidol | 0.02 | 0.1 | - | - | [2] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSDr: Relative Standard Deviation for Repeatability. Data presented is compiled from various sources and may vary based on laboratory conditions and matrix.
Detailed Experimental Protocols
The following are detailed protocols for three common AOCS official methods for the determination of 3-MCPD and glycidyl esters.
Protocol 1: AOCS Official Method Cd 29a-13 (Acid Transesterification)
This method, also known as the "Unilever method," is based on the conversion of glycidyl esters to 3-monobromopropanediol (3-MBPD) monoesters, followed by acidic transesterification to release free 2-MCPD, 3-MCPD, and 3-MBPD.[5][9]
1. Sample Preparation and Initial Reaction:
-
Weigh approximately 100 mg of the oil or fat sample into a screw-cap test tube.[10]
-
Add 50 µL of internal standard solutions (e.g., deuterated 3-MCPD and glycidol analogs) and 2 mL of tetrahydrofuran (B95107) (THF).[10][11]
-
Vortex for 15 seconds to mix.[10]
-
Add 30 µL of an acidified aqueous solution of sodium bromide.[10][11]
-
Vortex vigorously and incubate at 50°C for 15 minutes. This step converts glycidyl esters to 3-MBPD esters.[10][11]
-
Stop the reaction by adding 3 mL of a 0.6% aqueous solution of sodium hydrogen carbonate.[10][11]
-
Add 2 mL of n-heptane, vortex for 15 seconds, and allow the phases to separate.[10]
-
Transfer the upper heptane (B126788) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35-40°C.[10]
2. Transesterification:
-
To the dried residue from the previous step, add 1.8 mL of a methanol (B129727)/sulfuric acid mixture.
-
Cap the tube tightly, vortex, and incubate at 40°C for 16 hours (overnight).[11] This step releases the free MCPD and MBPD from their esterified forms.
-
After incubation, quench the reaction by adding 0.5 mL of a saturated sodium hydrogen carbonate solution.[11]
3. Extraction:
-
Add 2 mL of a sodium sulfate (B86663) solution and 2 mL of n-heptane to the tube.[11]
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of n-heptane and combine the organic extracts.
-
Evaporate the combined organic phase to dryness under a stream of nitrogen.
4. Derivatization:
-
To the dried extract, add 250 µL of a phenylboronic acid (PBA) solution in diethyl ether or another suitable solvent.[10][12]
-
Vortex for 10 seconds and incubate in an ultrasonic bath at room temperature for 5 minutes to facilitate the derivatization of the diols.[10]
5. Final Extraction and GC-MS Analysis:
-
Add 1 mL of n-heptane to the derivatization mixture and vortex for 15 seconds.[10]
-
Transfer the upper organic phase to a GC vial.
-
Repeat the extraction with another 1 mL of n-heptane and combine the extracts.[10]
-
Evaporate the combined extracts to dryness under nitrogen and reconstitute in a suitable volume of solvent for GC-MS analysis.[10]
Protocol 2: AOCS Official Method Cd 29c-13 (Fast Alkaline Transesterification)
This method, also referred to as DGF C-VI 18 (10), is a faster procedure that uses alkaline-catalyzed transesterification at room temperature.[5][13] It requires two separate assays (Part A and Part B) to differentiate between 3-MCPD and glycidol.
Part A: Determination of the sum of 3-MCPD and Glycidol
-
Weigh approximately 100 mg of the oil sample into a test tube.
-
Add internal standards (deuterated 3-MCPD and glycidyl esters).
-
Add a solution of sodium methoxide (B1231860) in methanol to initiate the transesterification. The reaction is typically very fast (3.5-5.5 minutes) and conducted at room temperature.[2][14]
-
Stop the reaction by adding an acidified sodium chloride solution. This step also converts the released glycidol into 3-MCPD.[5]
-
Proceed with extraction and derivatization with PBA as described in the AOCS Cd 29a-13 method.
Part B: Determination of 3-MCPD only
-
Follow the same procedure as in Part A.
-
However, to stop the reaction, use an acidified, chloride-free salt solution (e.g., sodium sulfate). This prevents the conversion of glycidol to 3-MCPD.[5]
-
Proceed with extraction and derivatization with PBA.
Calculation: The glycidol content is determined by subtracting the result from Part B (genuine 3-MCPD) from the result of Part A (sum of 3-MCPD and glycidol-derived 3-MCPD).[5]
Protocol 3: AOCS Official Method Cd 29d-19 (Enzymatic Hydrolysis)
This method utilizes lipase (B570770) for the hydrolysis of 3-MCPD and glycidyl esters under mild conditions, which can reduce the formation of artifacts.[1]
1. Enzymatic Hydrolysis:
-
Weigh an appropriate amount of the oil sample (e.g., 2-10 g) into a reaction vessel.[15]
-
Add a buffer solution (e.g., McIlvaine buffer, pH 7) and Candida rugosa lipase.[1][15]
-
Shake the mixture vigorously at room temperature for approximately 30 minutes to achieve hydrolysis.[1][15]
2. Extraction (Modified QuEChERS):
-
Due to the high polarity of free glycidol and 3-MCPD, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is employed for efficient recovery.[1][2]
-
The specific sorbents and solvent systems in the QuEChERS procedure are optimized to extract the polar analytes from the aqueous/lipid mixture.
3. Derivatization and Analysis:
-
The extracted 3-MCPD requires derivatization with PBA prior to GC-MS analysis.[1][2]
-
A key advantage of some variations of this method is the potential for direct analysis of underivatized glycidol by GC-MS, which simplifies the procedure.[1][2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformations and analytical logic in the indirect determination of 3-MCPD and glycidyl esters.
Caption: Chemical transformations in indirect chloropropanediol ester analysis.
References
- 1. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 3. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. gcms.cz [gcms.cz]
- 5. fediol.eu [fediol.eu]
- 6. fediol.eu [fediol.eu]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. Optimization of ultrasonic-assisted extraction of 3-monochloropropane-1,2-diol (MCPD) and analysis of its esters from edible oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]
- 10. fssai.gov.in [fssai.gov.in]
- 11. laballiance.com.my [laballiance.com.my]
- 12. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 13. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
Application Note: Derivatization of 1,3-Distearoyl-2-chloropropanediol for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Distearoyl-2-chloropropanediol is a diester of 2-monochloropropane-1,3-diol (2-MCPD). Due to its high molecular weight and low volatility, direct analysis by gas chromatography (GC) is not feasible. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This application note details an indirect analysis protocol involving alkaline-catalyzed transesterification to release the 2-MCPD backbone, followed by derivatization with phenylboronic acid (PBA). This method is widely adapted from established standard methods for the analysis of 2-MCPD and 3-MCPD esters in various matrices.[1][2][3][4]
The overall workflow involves the cleavage of the fatty acid esters, extraction of the free chloropropanediol, and subsequent derivatization to form a cyclic phenylboronate (B1261982) ester, which is then analyzed by GC-Mass Spectrometry (GC-MS).
Experimental Protocols
Principle
The indirect analysis of this compound consists of two main chemical steps:
-
Alkaline-Catalyzed Transesterification: The ester bonds of this compound are cleaved in the presence of a methanolic solution of a strong base (e.g., sodium methoxide (B1231860) or sodium hydroxide). This reaction releases the 2-chloro-1,3-propanediol (B29967) (2-MCPD) backbone and converts the stearic acid moieties into fatty acid methyl esters (FAMEs).
-
Derivatization with Phenylboronic Acid (PBA): The liberated 2-MCPD, which contains two hydroxyl groups, reacts with PBA to form a stable, cyclic phenylboronate ester. This derivative is significantly more volatile and less polar than the parent diol, making it ideal for GC-MS analysis.[1][3][5][6]
Materials and Reagents
-
This compound standard
-
2-MCPD-d5 (internal standard)
-
Methanol (B129727) (anhydrous, HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Sodium methoxide solution in methanol (e.g., 25%) or Sodium hydroxide (B78521)
-
Sulfuric acid (concentrated)
-
Sodium chloride
-
Sodium sulfate (B86663) (anhydrous)
-
Hexane (B92381) (HPLC grade)
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Phenylboronic acid (PBA)
-
Acetone
-
Ultrapure water
Protocol 1: Sample Preparation and Transesterification
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample containing this compound into a screw-cap glass tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 2-MCPD-d5) solution.
-
Dissolution: Dissolve the sample in 0.5 mL of MTBE.
-
Transesterification: Add 1.8 mL of methanolic sodium hydroxide or sodium methoxide solution. Cap the tube tightly and vortex vigorously for 30 seconds. Incubate in a water bath at 40°C for 30 minutes.[4]
-
Neutralization: After incubation, cool the tube to room temperature. Stop the reaction by adding a sufficient amount of acidic solution (e.g., methanolic sulfuric acid) to neutralize the base.[2][4]
-
FAMEs Extraction: Add 2 mL of hexane, vortex for 30 seconds, and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is discarded. Repeat this extraction step twice.[2]
-
Analyte Extraction: To the remaining methanolic layer, add 2 mL of a saturated sodium chloride solution. Extract the released 2-MCPD using diethyl ether or a mixture of diethyl ether and ethyl acetate (e.g., 3 x 2 mL).[2] Combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
Protocol 2: Derivatization and Final Sample Preparation
-
Solvent Evaporation: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Reconstitute the residue in a suitable solvent (e.g., 250 µL of diethyl ether). Add 250 µL of a freshly prepared PBA derivatizing solution (e.g., 1 g of PBA in 4 mL of acetone:water, 19:1 v/v).[4][7]
-
Reaction: Cap the vial and let the reaction proceed at room temperature for 10-15 minutes.[6]
-
Final Preparation: The resulting solution containing the derivatized analyte is now ready for GC-MS analysis.
GC-MS Analysis Conditions
The following are typical GC-MS parameters for the analysis of PBA-derivatized 2-MCPD. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent[7] |
| Mass Spectrometer | Agilent 5975C or equivalent[7] |
| Injection Mode | Splitless (1 µL)[7] |
| Injector Temperature | 180 - 250 °C[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[7] |
| Column | VF-1ms (30 m x 0.25 mm, 0.25 µm film) or similar non-polar column[7] |
| Oven Program | Initial temp 60°C (hold 1 min), ramp at 6°C/min to 190°C, then ramp at 20°C/min to 280°C (hold 10-30 min)[7] |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (PBA derivative) | m/z 147 |
| Qualifier Ions (PBA derivative) | m/z 104, 196 |
| Internal Standard Ion (d5-PBA derivative) | m/z 150 |
Data Presentation
The performance of the method can be evaluated through validation experiments. The following table summarizes typical performance data for the analysis of MCPD esters using similar indirect methods.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.11 mg/kg | [4] |
| Limit of Quantitation (LOQ) | 0.14 mg/kg | [4] |
| Linearity (R²) | > 0.999 | [2] |
| Recovery | 92.8% - 105.2% | [4] |
| Reproducibility (RSD) | 4.18% - 5.63% | [4] |
Note: These values are representative and may vary depending on the matrix and specific laboratory conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization of this compound.
Chemical Reactions
Caption: Key chemical reactions in the analytical protocol.
References
- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. gcms.cz [gcms.cz]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Determination of 3-Monochloropropane-1,2-diol and 2-Monochloropropane-1,3-diol (MCPD) Esters and Glycidyl Esters by Microwave Extraction in Different Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. agilent.com [agilent.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 1,3-Distearoyl-2-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the expected mass spectrometry fragmentation pattern of 1,3-Distearoyl-2-chloropropanediol, a chlorinated diacylglycerol analog. Understanding the fragmentation behavior of this molecule is crucial for its accurate identification and quantification in various matrices, which is of significant interest in fields such as lipidomics, toxicology, and drug development. This document provides a detailed protocol for sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS). The primary fragmentation pathways are elucidated, and expected quantitative data is presented in tabular format.
Introduction
This compound is a diacylglycerol derivative where the hydroxyl group at the sn-2 position of the glycerol (B35011) backbone is substituted with a chlorine atom, and the sn-1 and sn-3 positions are esterified with stearic acid. The presence of the chlorine atom and the two long-chain fatty acids significantly influences its physicochemical properties and its behavior in a mass spectrometer. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of lipids. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed for the analysis of diacylglycerol-like molecules, often in conjunction with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation patterns.[1][2] The fragmentation of these molecules typically involves the neutral loss of the fatty acid chains, providing valuable structural information.[3][4]
Predicted Mass Spectrometry Fragmentation Pathway
The molecular formula for this compound is C₃₉H₇₅ClO₄, with a molecular weight of approximately 643.46 g/mol .[5][6] In positive ion mode mass spectrometry, the molecule is expected to be observed as a protonated molecule [M+H]⁺, or as adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.
Upon collision-induced dissociation (CID) in an MS/MS experiment, the primary fragmentation pathway is predicted to be the neutral loss of a stearic acid molecule (C₁₈H₃₆O₂, molecular weight 284.48 g/mol ). This results in the formation of a prominent fragment ion. A subsequent loss of another stearic acid molecule is also possible, though likely less favorable. The presence of the chlorine atom may also lead to characteristic fragmentation patterns, such as the loss of HCl.
The predicted fragmentation pathway is illustrated in the following diagram:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
Sample Preparation: Lipid Extraction
A standard liquid-liquid extraction method is suitable for isolating this compound from biological matrices.
-
Homogenization: Homogenize the sample (e.g., tissue, cell pellet) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Phase Separation: Add water or an aqueous salt solution to induce phase separation.
-
Lipid Extraction: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, such as isopropanol:acetonitrile (1:1, v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI or APCI source is recommended.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Gradient | 30% B to 100% B over 15 min, hold for 5 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters (Positive Ion Mode):
| Parameter | ESI Value | APCI Value |
| Ion Source | Electrospray Ionization | Atmospheric Pressure Chemical Ionization |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Cone Voltage | 30 V | 35 V |
| Source Temperature | 120 °C | 400 °C |
| Desolvation Temp. | 350 °C | 450 °C |
| Desolvation Gas Flow | 800 L/hr | 600 L/hr |
| Collision Energy | 20-40 eV (for MS/MS) | 25-45 eV (for MS/MS) |
| Scan Range (m/z) | 100 - 1000 | 100 - 1000 |
Data Presentation
The following table summarizes the expected m/z values for the precursor and major product ions of this compound in positive ion mode. The relative abundance is an illustrative prediction based on the fragmentation of similar diacylglycerol molecules.
| Ion Description | Adduct | Predicted m/z | Predicted Relative Abundance (%) |
| Precursor Ion | [M+H]⁺ | 643.5 | 100 |
| [M+NH₄]⁺ | 660.5 | Variable | |
| [M+Na]⁺ | 665.5 | Variable | |
| Product Ions | |||
| Loss of Stearic Acid | [M+H - C₁₈H₃₆O₂]⁺ | 359.0 | 80-90 |
| Loss of HCl | [M+H - HCl]⁺ | 607.5 | 5-15 |
| Stearoyl Cation | [C₁₈H₃₅O]⁺ | 267.3 | 20-30 |
Logical Workflow for Analysis
The following diagram outlines the logical workflow for the analysis of this compound using LC-MS/MS.
Caption: Logical workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation of this compound and a detailed protocol for its analysis. The predicted fragmentation pattern, characterized by the neutral loss of a stearic acid moiety, allows for the specific and confident identification of this compound. The provided experimental parameters offer a robust starting point for method development and can be adapted for various research and analytical applications.
References
- 1. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared-Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
Application Note: Elucidation of 1,3-Distearoyl-2-chloropropanediol Structure using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of 1,3-Distearoyl-2-chloropropanediol using ¹H and ¹³C NMR spectroscopy. The presented data, based on the analysis of the closely related analogue 1,3-distearin and predictable substituent effects, serves as a valuable reference for researchers working with chlorinated diacylglycerols and related lipid-based compounds.
Introduction
This compound is a diacylglycerol derivative where two stearic acid chains are esterified to the C1 and C3 positions of a glycerol (B35011) backbone, with a chlorine atom at the C2 position. Accurate structural confirmation is critical for its application in various fields, including drug development and material science. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, enabling definitive structure verification. This document outlines the experimental procedure for acquiring high-quality NMR spectra and provides an analysis of the expected chemical shifts and signal multiplicities.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a suitable solvent for this non-polar lipid molecule.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Sample Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
NMR Tube: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
High-resolution NMR spectra should be acquired using a spectrometer with a proton frequency of 400 MHz or higher.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known NMR data for the analogous compound 1,3-distearin, with adjustments for the substitution of the C2-hydroxyl group with a chlorine atom. The electronegative chlorine atom is expected to cause a downfield shift (to a higher ppm value) for the adjacent proton and carbon atoms.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.40 - 4.20 | m | 5H | CH₂-O (C1/C3-H), CH-Cl (C2-H) |
| b | ~2.30 | t | 4H | α-CH₂ (C2'-H) |
| c | ~1.62 | quint | 4H | β-CH₂ (C3'-H) |
| d | ~1.25 | br s | 56H | -(CH₂)n- |
| e | ~0.88 | t | 6H | -CH₃ (C18'-H) |
m = multiplet, t = triplet, quint = quintet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| A | ~173.2 | C=O (C1') |
| B | ~65.0 | CH₂-O (C1/C3) |
| C | ~60.0 | CH-Cl (C2) |
| D | ~34.2 | α-CH₂ (C2') |
| E | ~31.9 | -(CH₂)n- |
| F | ~29.7 - 29.1 | -(CH₂)n- |
| G | ~24.9 | β-CH₂ (C3') |
| H | ~22.7 | -CH₂-CH₃ (C17') |
| I | ~14.1 | -CH₃ (C18') |
Structure Elucidation and Signal Assignment
The structure of this compound can be confirmed by detailed analysis of the ¹H and ¹³C NMR spectra.
-
¹H NMR Spectrum: The proton spectrum is characterized by signals corresponding to the glycerol backbone and the two stearoyl chains. The protons on the C1 and C3 carbons of the glycerol backbone and the proton on the C2 carbon are expected to appear as a multiplet around 4.20-4.40 ppm. The methylene (B1212753) protons alpha to the carbonyl groups (α-CH₂) of the stearoyl chains typically resonate as a triplet around 2.30 ppm. The long aliphatic chain of the stearoyl groups gives rise to a large, broad singlet around 1.25 ppm, with the terminal methyl groups appearing as a triplet around 0.88 ppm.
-
¹³C NMR Spectrum: The carbon spectrum will show a signal for the carbonyl carbons around 173.2 ppm. The carbons of the glycerol backbone (C1, C2, and C3) are expected in the 60-65 ppm region. The C2 carbon, being directly attached to the electron-withdrawing chlorine atom, is predicted to be shifted downfield compared to the corresponding carbon in 1,3-distearin. The carbons of the stearoyl chains will appear in the aliphatic region (14-35 ppm).
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR signal assignment.
Caption: Molecular structure of this compound.
The following workflow diagram illustrates the process of structure elucidation using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structure elucidation.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols and utilizing the provided spectral data interpretation, researchers can confidently verify the identity and purity of their synthesized compounds. The combination of ¹H and ¹³C NMR provides a complete picture of the molecular structure, which is essential for quality control in research and development.
Application Notes and Protocols for the Enzymatic Hydrolysis of 1,3-Distearoyl-2-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic hydrolysis of 1,3-Distearoyl-2-chloropropanediol (DSCP). This procedure is essential for researchers in food science, toxicology, and drug development who are investigating the metabolic fate of 2-monochloropropanediol (2-MCPD) esters or require the 2-MCPD backbone for further synthesis. The protocol is adapted from established enzymatic methods used for the analysis of 2- and 3-MCPD esters in food matrices and related triglycerides.
Introduction
This compound is a diester of 2-monochloropropanediol (2-MCPD), a food processing contaminant. Understanding its hydrolysis is crucial for assessing the bioavailability and toxicity of 2-MCPD from dietary sources. Enzymatic hydrolysis, particularly using lipases, mimics the metabolic processes in the human gut and provides a specific and mild method for cleaving the ester bonds to release 2-MCPD. Lipases from Candida rugosa and Aspergillus oryzae have been successfully employed for the hydrolysis of MCPD esters.[1][2] This protocol will focus on the use of Candida rugosa lipase (B570770).
Principle
The enzymatic hydrolysis of this compound involves the use of a lipase to catalyze the cleavage of the ester linkages between the stearic acid moieties and the 2-chloropropanediol backbone. The reaction yields 2-chloropropanediol and two molecules of stearic acid. The progress of the reaction can be monitored by analyzing the disappearance of the substrate and the appearance of the products using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Data Presentation
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Enzyme | Candida rugosa lipase | A commonly used lipase for the hydrolysis of MCPD esters.[1][3] |
| Substrate | This compound | --- |
| Reaction Temperature | 30-40°C | Optimal temperature for Candida rugosa lipase activity.[4] |
| pH | 7.0 - 8.0 | Neutral to slightly alkaline pH is generally optimal for lipase activity. |
| Buffer | Tris-HCl or Phosphate Buffer | Provides a stable pH environment for the enzyme. |
| Reaction Time | 30 min - 24 hours | Reaction time can be optimized based on the desired conversion rate.[1][4] |
| Expected Products | 2-chloropropanediol, Stearic Acid | --- |
| Analytical Method | GC-MS, TLC | For monitoring reaction progress and product identification.[5][6] |
Experimental Protocols
Materials and Reagents
-
This compound (DSCP)
-
Candida rugosa lipase (EC 3.1.1.3)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Phosphate buffer (50 mM, pH 7.0)
-
Hexane (B92381) (analytical grade)
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Acetic acid
-
Silica (B1680970) gel TLC plates (with fluorescent indicator)
-
Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Iodine vapor or other suitable TLC stain
-
Internal standard for GC analysis (e.g., 2-MCPD-d5)
-
Derivatizing agent for GC-MS analysis (e.g., Phenylboronic acid)
Equipment
-
Incubator shaker or water bath with shaking capabilities
-
pH meter
-
Vortex mixer
-
Centrifuge
-
TLC developing tank
-
UV lamp for TLC visualization
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Standard laboratory glassware
Enzymatic Hydrolysis Protocol
-
Substrate Preparation: Accurately weigh 10 mg of this compound and place it in a 50 mL screw-capped tube.
-
Reaction Mixture Preparation: Add 10 mL of 50 mM Tris-HCl buffer (pH 7.5) to the tube containing the substrate.
-
Enzyme Addition: Add 10 mg of Candida rugosa lipase to the reaction mixture.
-
Incubation: Securely cap the tube and place it in an incubator shaker set at 37°C and 200 rpm.
-
Reaction Monitoring: To monitor the progress of the hydrolysis, withdraw small aliquots (e.g., 100 µL) of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Termination: For each aliquot, stop the enzymatic reaction by adding 200 µL of ethanol and vortexing vigorously.
-
Extraction of Products: Add 500 µL of hexane to the terminated reaction aliquot, vortex thoroughly for 1 minute, and then centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Analysis:
-
TLC Analysis: Spot the upper hexane layer onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid). Visualize the spots under a UV lamp or by staining with iodine vapor. The disappearance of the DSCP spot and the appearance of the stearic acid spot will indicate the progress of the reaction.
-
GC-MS Analysis: For quantitative analysis, the aqueous layer containing the released 2-chloropropanediol can be analyzed. An internal standard (e.g., 2-MCPD-d5) should be added. The 2-MCPD needs to be derivatized (e.g., with phenylboronic acid) before injection into the GC-MS system.[7]
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the enzymatic hydrolysis of this compound.
Signaling Pathway Diagram (Conceptual)
Caption: Conceptual pathway of the two-step enzymatic hydrolysis of DSCP.
References
- 1. researchgate.net [researchgate.net]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils [jstage.jst.go.jp]
- 4. Application of Indirect Enzymatic Method for Determinations of 2-/3-MCPD-Es and Gly-Es in Foods Containing fats and Oils | Semantic Scholar [semanticscholar.org]
- 5. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application of 1,3-Distearoyl-2-chloropropanediol-d5 as an Internal Standard in the Analysis of 2-MCPD Esters
Introduction:
1,3-Distearoyl-2-chloropropanediol-d5 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of 2-monochloropropane-1,3-diol (2-MCPD) fatty acid esters in various food matrices, particularly in edible oils and fats. The presence of 2-MCPD esters, along with 3-MCPD esters and glycidyl (B131873) esters, is a significant concern in food safety due to their potential health risks. Isotope dilution mass spectrometry is a preferred method for the precise analysis of these contaminants, and the use of a suitable internal standard is critical for achieving accurate and reliable results. This compound-d5 serves as an ideal internal standard as it shares close physicochemical properties with the target analytes, the 2-MCPD esters, but is mass-shifted due to the deuterium (B1214612) labeling, allowing for clear differentiation in mass spectrometric analysis. This application note provides a detailed protocol for the use of this compound-d5 in the determination of 2-MCPD esters in edible oils.
Analytical Principle
The analytical workflow for the determination of 2-MCPD esters using this compound-d5 as an internal standard typically involves the following key steps:
-
Sample Preparation: Fortification of the sample with the internal standard.
-
Transesterification: Conversion of the 2-MCPD esters to free 2-MCPD.
-
Derivatization: Conversion of the cleaved 2-MCPD into a volatile derivative suitable for gas chromatography (GC) analysis.
-
Extraction: Isolation of the derivatized analyte and internal standard.
-
GC-MS/MS Analysis: Separation, detection, and quantification of the target analyte and the internal standard.
The following diagram illustrates the general analytical workflow:
Caption: General workflow for the analysis of 2-MCPD esters using an internal standard.
Experimental Protocol
This protocol outlines a typical procedure for the determination of 2-MCPD esters in edible oils using this compound-d5 as an internal standard, adapted from common methodologies.[1][2]
1. Reagents and Materials:
-
This compound-d5 solution (concentration to be determined based on expected analyte levels)
-
Sodium sulfate (B86663) (anhydrous)
-
Methanol
-
Sulfuric acid
-
Sodium bicarbonate solution
-
Phenylboronic acid (PBA)
-
n-Hexane
-
Ethyl acetate
-
Sodium chloride solution
2. Sample Preparation and Extraction:
-
Weigh 100 mg of the oil sample into a screw-cap test tube.
-
Add a known amount of the this compound-d5 internal standard solution.
-
Add 2 mL of a sulfuric acid solution in methanol.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time to achieve transesterification.
-
Neutralize the reaction by adding sodium bicarbonate solution.
-
Add 2 mL of n-hexane and vortex for 1 minute for the initial extraction.
-
Centrifuge and transfer the upper hexane (B92381) layer to a new tube.
-
Repeat the extraction with another 2 mL of n-hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a solution of phenylboronic acid (PBA) to derivatize the free 2-MCPD and the deuterated analogue.
-
Incubate at an elevated temperature (e.g., 70-80°C) to complete the derivatization.
-
After cooling, the sample is ready for GC-MS/MS analysis.
4. GC-MS/MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[3]
-
Injector: Splitless injection is typically employed.
-
Oven Program: A temperature gradient is optimized to separate the analytes from matrix interferences. A typical program might start at a low temperature, ramp up to an intermediate temperature, and then ramp up to a final high temperature to elute all components.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity.
-
SRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native 2-MCPD derivative and the deuterated internal standard derivative. For example, for the PBA derivative of 3-MCPD, the transition 196 > 147 is often used, while for the deuterated analogue, 201 > 150 is monitored.[3] Similar specific transitions would be established for the 2-MCPD derivatives.
-
Quantitative Data Summary
The use of an isotope-labeled internal standard like this compound-d5 allows for accurate quantification by correcting for matrix effects and variations in sample preparation and injection volume. The following table summarizes typical performance data for methods utilizing this approach for related analytes.
| Parameter | Typical Value/Range | Reference |
| Limit of Quantitation (LOQ) | 0.1 mg/kg | [2] |
| Recovery | 80 - 120% | [2] |
| Repeatability (RSD) | < 10% | [2] |
| Reproducibility (RSD) | < 10% | [2] |
Signaling Pathway and Logical Relationships
The application of this compound-d5 is central to the isotope dilution mass spectrometry technique. The fundamental principle relies on the logical relationship between the native analyte and its stable isotope-labeled counterpart.
References
Application Notes and Protocols for the Analysis of 1,3-Distearoyl-2-chloropropanediol in Infant Formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Distearoyl-2-chloropropanediol is a fatty acid ester of 2-monochloropropane-1,3-diol (2-MCPD). These compounds, along with 3-MCPD esters and glycidyl (B131873) esters, are process-induced contaminants that form during the high-temperature refining of vegetable oils used in the manufacturing of infant formula.[1] There is toxicological concern as these esters can be hydrolyzed in the digestive tract, releasing free 2-MCPD.[2] Due to the vulnerability of infants, monitoring the levels of these contaminants in infant formula is a critical food safety issue.[1] This document provides detailed protocols for the analysis of 2-MCPD esters, including this compound, in infant formula samples.
Quantitative Data Summary
The concentration of 2-MCPD esters is typically determined indirectly and expressed as the amount of free 2-MCPD after hydrolysis. The following table summarizes the levels of bound 2-MCPD found in various studies on infant formula.
| Region/Year of Study | Infant Formula Type | Range of Bound 2-MCPD Detected (ng/g or µg/kg) | Reference |
| Canada (2015) | Powder, liquid concentrate, ready-to-feed | 2.2 - 56.2 ng/g (in reconstituted formula) | [3] |
| Canada (2019) | Powder, liquid concentrate, ready-to-feed | 1.0 - 33.9 ng/g (in reconstituted formula) | [4] |
| China (2015-2017) | Infant formulas | Not Detected to 0.218 mg/kg | [5][6] |
| Hangzhou, China | Commercially available infant milk powder | Average of 0.015 mg/kg | [7] |
Logical Framework for Analysis
The rationale for analyzing this compound and other 2-MCPD esters in infant formula is based on the potential risk to infant health. The following diagram illustrates this relationship.
Caption: Logical relationship from formation to the need for analysis.
Experimental Protocols
The analysis of 2-MCPD esters like this compound in infant formula is predominantly performed using an indirect method. This involves the cleavage of the fatty acid esters to release the 2-MCPD backbone, followed by derivatization and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). Deuterated This compound-d5 (B583431) is often used as an internal standard for accurate quantification.[8][9]
I. Sample Preparation: Fat Extraction from Infant Formula Powder
-
Homogenization: Weigh approximately 1 gram of infant formula powder into a centrifuge tube. Add a ceramic homogenizer and 10 mL of ultrapure water. Vortex until the powder is fully dissolved.[3]
-
Solvent Extraction: Add 15 mL of hexane (B92381) to the tube. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper hexane layer containing the fat to a clean tube.
-
Repeat: Perform the extraction two more times with additional hexane to ensure complete recovery of the fat.
-
Drying: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen. The resulting residue is the fat extract.
II. Acid Transesterification and Derivatization
This protocol outlines two common derivatization procedures using either Phenylboronic Acid (PBA) or Heptafluorobutyrylimidazole (HFBI).[9]
A. Phenylboronic Acid (PBA) Derivatization
-
Transesterification: To the dried fat extract, add a solution of sulfuric acid in methanol. Heat the mixture to facilitate the transesterification, which cleaves the fatty acids from the 2-MCPD backbone, releasing free 2-MCPD.
-
Neutralization: After cooling, neutralize the reaction mixture with sodium hydrogen carbonate solution.
-
Extraction of Free 2-MCPD: Extract the released 2-MCPD from the mixture using an appropriate solvent like diethyl ether or a hexane/diethyl ether mixture.
-
Derivatization: Evaporate the solvent and add a solution of phenylboronic acid (PBA) in an appropriate solvent (e.g., acetone). Heat to form the PBA derivative of 2-MCPD.
-
Final Preparation: After cooling, the sample is ready for GC-MS analysis.
B. Heptafluorobutyrylimidazole (HFBI) Derivatization
-
Transesterification: Follow the same procedure as for PBA derivatization to release free 2-MCPD.
-
Neutralization and Extraction: Neutralize the reaction and extract the free 2-MCPD as described above.
-
Derivatization: Evaporate the solvent and add a solution of HFBI in a suitable solvent. Heat to form the HFBI derivative of 2-MCPD.
-
Cleanup: After derivatization, a cleanup step using a solid-phase extraction (SPE) cartridge may be necessary to remove excess derivatizing agent and other interferences.
-
Final Preparation: Elute the derivative from the SPE cartridge, evaporate the solvent, and reconstitute in a suitable solvent for GC-MS analysis.
III. GC-MS Analysis
-
Instrumentation: An Agilent 8890 GC system coupled with a 5977B GC/MSD or a similar system is suitable for this analysis.[9]
-
Column: A DB-5ms Ultra Inert column (30 m x 0.25 mm, 1 µm) or equivalent is recommended to achieve good resolution between 2-MCPD and 3-MCPD derivatives.[9]
-
Injection: Inject a small volume (e.g., 1-2 µL) of the final sample extract into the GC system in splitless mode.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A suitable temperature program should be used to separate the analytes of interest. This typically involves an initial low temperature, followed by a ramp to a higher temperature.
-
MS Detection: The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatives of 2-MCPD and the internal standard (this compound-d5).
-
Quantification: Create a calibration curve using standards of 2-MCPD at various concentrations. The concentration of 2-MCPD in the sample is calculated based on the response ratio of the analyte to the internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of 2-MCPD esters.
References
- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 2. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Occurrence of 3- and 2-monochloropropanediol esters in infant formulas in China and exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [Detection and exposure risk assessment of chloropropanol ester and glycidyl ester in infant formula milk powder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for the Detection of 1,3-Distearoyl-2-chloropropanediol in Palm Oil
Introduction
1,3-Distearoyl-2-chloropropanediol is a specific type of 2-monochloropropanediol (2-MCPD) ester. These esters, along with 3-MCPD esters and glycidyl (B131873) esters (GEs), are process contaminants that can form in edible oils, particularly palm oil, during the high-temperature refining process.[1][2] Due to potential health concerns associated with the consumption of these compounds, accurate and reliable analytical methods for their detection and quantification are essential for food safety and quality control.[3][4]
This document provides detailed application notes and protocols for the determination of this compound and other 2-MCPD esters in palm oil. It is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis. The methodologies described below are based on established analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) for indirect analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct analysis.[1][3][5][6]
Data Presentation: Quantitative Levels of 2-MCPD Esters in Palm Oil
The concentration of 2-MCPD esters in palm oil can vary depending on the specific processing conditions. The following table summarizes typical quantitative data found in the literature.
| Contaminant | Oil Type | Concentration Range (mg/kg) | Reference |
| 2-MCPD Esters | Refined Palm Oil | Not Detected - 1.91 | |
| 2-MCPD Esters | Palm Oil Products | <0.25 - 5.8 | [7] |
| 2-MCPD Esters | Spiked Palm Oil | 0.25, 0.51, 1.01 (spiked levels) | [5] |
Note: The limits of detection (LOD) and quantification (LOQ) for these methods are typically in the range of 0.01 to 0.04 mg/kg and 0.03 to 0.1 mg/kg, respectively, for 2-MCPD esters.[1][8]
Experimental Protocols
Two primary analytical approaches are used for the determination of 2-MCPD esters: indirect and direct methods.[6] Indirect methods involve the cleavage of the fatty acid esters to release the 2-MCPD backbone, which is then derivatized and analyzed.[6] Direct methods, on the other hand, analyze the intact ester molecules.[6]
Protocol 1: Indirect Analysis of 2-MCPD Esters by GC-MS
This protocol is based on the principle of acid transesterification to cleave the fatty acid esters, followed by derivatization and GC-MS analysis.[1][9] This approach provides a measure of the total 2-MCPD content.
1. Sample Preparation and Extraction
-
Weigh approximately 100 mg of the palm oil sample into a screw-capped test tube.
-
Add an appropriate internal standard, such as a deuterium-labeled 2-MCPD ester, to the sample.
-
Dissolve the oil sample in a suitable solvent mixture, such as 0.5 mL of a methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) solution (8:2, v/v).[10]
2. Acid Transesterification
-
Add 1 mL of a sodium methoxide (B1231860) solution (0.5 mol/L in methanol) to the sample.[10]
-
Close the tube tightly and let it stand at room temperature for 10 minutes to allow for the transesterification reaction to occur.[10] This step cleaves the fatty acids from the glycerol (B35011) backbone, releasing 2-MCPD.
3. Derivatization
-
Neutralize the reaction by adding an acidic solution, for example, acetic acid.
-
Partition the released 2-MCPD into an organic solvent like hexane (B92381) using a highly concentrated sodium chloride solution.[10]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as phenylboronic acid (PBA), to the dried residue.[9][11] PBA reacts with the diol group of 2-MCPD to form a stable cyclic ester, which is more volatile and suitable for GC analysis.[12]
-
Incubate the mixture to ensure complete derivatization.
4. GC-MS Analysis
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a poly(dimethylsiloxane) stationary phase (e.g., HP-1 or equivalent), is typically used.[9]
-
Injector Temperature: Set to a temperature that ensures efficient volatilization of the analytes without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature and ramp up to a higher temperature to elute the derivatized 2-MCPD.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized 2-MCPD and the internal standard.
-
Protocol 2: Direct Analysis of 2-MCPD Esters by LC-MS/MS
This protocol allows for the direct detection and quantification of individual 2-MCPD esters, such as this compound, without the need for cleavage of the fatty acid chains.[3][4]
1. Sample Preparation and Extraction
-
Weigh a known amount of the palm oil sample.
-
Perform a solid-phase extraction (SPE) to separate the target analytes from the bulk of the oil matrix.[3][4] A two-step SPE procedure may be necessary for effective cleanup.[3]
-
Elute the 2-MCPD esters from the SPE cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Inject the prepared sample into the LC-MS/MS system.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used to separate the different 2-MCPD esters based on their hydrophobicity.
-
Mobile Phase: A gradient of two or more solvents, such as water and an organic solvent (e.g., methanol (B129727) or acetonitrile), is used to elute the analytes.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used for these types of compounds.[3][4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting a specific precursor ion for each 2-MCPD ester and monitoring a specific product ion after fragmentation.
-
Visualizations
Formation Pathway of 2-MCPD Esters in Palm Oil
Caption: Formation of 2-MCPD esters from precursors during oil refining.
Experimental Workflow for Indirect GC-MS Analysis
Caption: Workflow for the indirect analysis of 2-MCPD esters by GC-MS.
Experimental Workflow for Direct LC-MS/MS Analysis
Caption: Workflow for the direct analysis of 2-MCPD esters by LC-MS/MS.
References
- 1. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils. | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of Indirect Methods for the Analysis of MCPD Esters and Glycidyl Esters in Fats and Oils – PALM OIL DEVELOPMENTS [pod.mpob.gov.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fssai.gov.in [fssai.gov.in]
- 10. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agriculturejournals.cz [agriculturejournals.cz]
Application Notes and Protocols for the Toxicological Assessment of 1,3-Distearoyl-2-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Distearoyl-2-chloropropanediol is a diester of 2-chloro-1,3-propanediol (B29967) and stearic acid. While direct toxicological data for this compound is limited in publicly available literature, the primary toxicological concern for such compounds stems from the potential in vivo hydrolysis to 2-chloro-1,3-propanediol and stearic acid. The toxicological profile of the parent chloropropanediol is therefore of significant interest.
This document provides a framework for the toxicological assessment of this compound, leveraging data and protocols from the closely related and more extensively studied compound, 1,3-dichloro-2-propanol (B29581) (1,3-DCP). 1,3-DCP is a known contaminant in some food products and has been the subject of numerous toxicological investigations. The methodologies used to evaluate 1,3-DCP serve as a valuable template for assessing the safety of this compound.
The primary hypothesis for the toxicity of chloropropanediol esters is their breakdown in the gastrointestinal tract, releasing the parent alcohol, which can then exert toxic effects. Therefore, a thorough toxicological evaluation should consider the toxicokinetics (absorption, distribution, metabolism, and excretion) of the ester and the potential for release of 2-chloro-1,3-propanediol, as well as the local and systemic toxicity of the ester itself.
Data Presentation: Summary of Toxicological Data for 1,3-Dichloro-2-propanol (1,3-DCP)
The following tables summarize key quantitative data from toxicology studies on 1,3-DCP, which can serve as a benchmark for designing and interpreting studies on this compound.
Table 1: Carcinogenicity Data for 1,3-DCP in a 2-Year Drinking Water Study in Rats [1]
| Sex | Organ | Tumor Type | Dose (mg/kg bw/day) | Incidence | Significance |
| Male | Liver | Malignant Tumors | 19 | Increased | Significant |
| Female | Liver | Malignant Tumors | 30 | Increased | Significant |
| Male | Tongue | Squamous Cell Tumors | 19 | Increased | Significant |
| Female | Tongue | Squamous Cell Tumors | 30 | Increased | Significant |
| Male | Kidney | Benign and Malignant Tumors | 19 | Increased | Significant |
| Male | Thyroid | Benign and Malignant Tumors | 19 | Increased | Significant |
| Female | Thyroid | Benign and Malignant Tumors | 30 | Increased | Significant |
Table 2: Genotoxicity of 1,3-DCP
| Assay Type | System | Result | Reference |
| Wing spot test | Drosophila melanogaster | Positive | [2] |
| DNA single strand breaks | V79 Chinese hamster cells | Positive | [3] |
| DNA single strand breaks | Rat liver, kidney, gastric mucosa | Positive | [3] |
Table 3: Analytical Methods for Detection of 1,3-DCP
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) with heptafluorobutyrylimidazole derivatization | Food | < 0.005 mg/kg | [2] |
| Headspace GC-MS with deuterated internal standard | Soy Sauce | < 0.005 mg/kg | [2] |
| GC-MS | River Water | 0.1 µg/L | [4][5][6] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the toxicological assessment of this compound.
Protocol 1: In Vitro Hydrolysis Assay
Objective: To determine the rate and extent of hydrolysis of this compound to 2-chloro-1,3-propanediol in simulated gastric and intestinal fluids.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin
-
Analytical standards for this compound and 2-chloro-1,3-propanediol
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Incubator/shaker
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Spike known concentrations of the stock solution into SGF and SIF.
-
Incubate the samples at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a suitable solvent (e.g., acetonitrile) and placing on ice.
-
Extract the analytes from the matrix using an appropriate liquid-liquid or solid-phase extraction method.
-
Analyze the extracts by HPLC-MS or GC-MS to quantify the remaining this compound and the formation of 2-chloro-1,3-propanediol.
-
Calculate the rate of hydrolysis and the percentage of the ester hydrolyzed at each time point.
Protocol 2: Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of this compound and its potential hydrolytic product, 2-chloro-1,3-propanediol.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Rat liver S9 fraction for metabolic activation
-
Test compound (this compound) and positive controls
-
Top agar (B569324) and minimal glucose agar plates
Procedure:
-
Prepare a range of concentrations of the test compound.
-
In a test tube, combine the test compound, the appropriate bacterial strain, and either S9 mix (for metabolic activation) or a buffer (without S9).
-
Pre-incubate the mixture at 37°C.
-
Add top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Protocol 3: 90-Day Subchronic Oral Toxicity Study in Rodents
Objective: To evaluate the potential adverse health effects of repeated oral exposure to this compound over a 90-day period.
Materials:
-
Sprague-Dawley or Wistar rats (equal numbers of males and females)
-
Test compound (this compound)
-
Vehicle (e.g., corn oil)
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatize animals for at least one week before the start of the study.
-
Randomly assign animals to control and treatment groups (at least three dose levels).
-
Administer the test compound or vehicle daily by oral gavage for 90 consecutive days.
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly.
-
At the end of the 90-day period, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy on all animals.
-
Record organ weights.
-
Collect and preserve tissues for histopathological examination.
-
Analyze the data for dose-related effects on clinical signs, body and organ weights, hematology, clinical chemistry, and histopathology to determine a No-Observed-Adverse-Effect Level (NOAEL).
Mandatory Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: General workflow for toxicological assessment.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Quantification of 2-MCPD Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-monochloropropane-1,3-diol (2-MCPD) esters, which are process-induced chemical contaminants found in refined edible oils, fats, and other processed foods. The presence of these esters is a food safety concern due to their potential health risks. Accurate and reliable quantification is crucial for monitoring levels in food products and ensuring consumer safety.
Two primary analytical approaches are employed for the quantification of 2-MCPD esters: indirect and direct methods. Indirect methods are more established and widely used for routine analysis, while direct methods provide a more detailed profile of the individual ester species.
I. Indirect Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Indirect methods involve the cleavage of fatty acid esters to release free 2-MCPD, which is then derivatized and analyzed by GC-MS. This approach is robust and suitable for high-throughput screening. Several official methods, such as those from the American Oil Chemists' Society (AOCS), are based on this principle.[1][2][3][4][5][6]
Experimental Protocol: Indirect Method (Based on AOCS Official Method Cd 29a-13)
This protocol outlines the key steps for the determination of 2-MCPD esters in edible oils and fats through acid-catalyzed transesterification.[3][7]
1. Sample Preparation and Transesterification:
-
Accurately weigh approximately 100 mg of the oil or fat sample into a screw-cap glass tube.
-
Add an internal standard solution containing a deuterated 2-MCPD ester analog (e.g., 1,3-distearoyl-2-chloropropanediol-d5) to the sample.[4][8]
-
Add a solution of sulfuric acid in methanol (B129727) (e.g., 1.8% v/v) to initiate the acid-catalyzed transesterification.[4]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified period (e.g., 16 hours or overnight) to ensure complete conversion of the esters to free 2-MCPD and fatty acid methyl esters (FAMEs).[2]
2. Neutralization and Extraction:
-
After incubation, stop the reaction by adding a saturated solution of sodium bicarbonate.[9]
-
The FAMEs are removed by extraction with a non-polar solvent like n-hexane or n-heptane. This step is repeated to ensure complete removal of the fatty components.[9]
-
The remaining aqueous phase contains the free 2-MCPD.
3. Derivatization:
-
To enhance volatility and improve chromatographic performance for GC analysis, the free 2-MCPD is derivatized.[2][4]
-
Add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., acetone/water mixture) to the aqueous phase.[9] PBA reacts with the diol group of 2-MCPD to form a stable cyclic phenylboronate (B1261982) ester.[2]
-
The derivatized 2-MCPD is then extracted into an organic solvent (e.g., n-heptane).[9]
4. GC-MS Analysis:
-
The final extract containing the derivatized 2-MCPD is concentrated and injected into the GC-MS system.
-
Separation is typically achieved on a capillary column suitable for non-polar to mid-polar compounds.
-
The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective detection of the 2-MCPD derivative.[1][10][11]
Workflow for Indirect Quantification of 2-MCPD Esters
Caption: Workflow for the indirect quantification of 2-MCPD esters.
II. Direct Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct analysis methods aim to quantify the intact 2-MCPD esters without prior hydrolysis. This approach provides valuable information on the specific fatty acid composition of the esters. However, it is more challenging due to the large number of potential ester congeners and the limited commercial availability of analytical standards.[12][13][14][15]
Experimental Protocol: Direct Method
This protocol describes a general procedure for the direct analysis of 2-MCPD esters in edible oils.[12][13][15]
1. Sample Preparation and Extraction:
-
Dissolve a known amount of the oil sample in a suitable organic solvent (e.g., hexane).
-
The target 2-MCPD esters are separated from the bulk triglyceride matrix using a two-step solid-phase extraction (SPE) procedure.[12][13] This is a critical step to reduce matrix effects and improve analytical sensitivity.
-
The SPE cartridges are typically a combination of a polar and a non-polar phase to effectively isolate the mono- and diesters of 2-MCPD.
2. LC-MS/MS Analysis:
-
The cleaned-up extract is concentrated and injected into the LC-MS/MS system.
-
Chromatographic separation of the different 2-MCPD esters is achieved using a suitable reversed-phase or normal-phase HPLC column.
-
The mass spectrometer, typically a triple quadrupole instrument, is operated with electrospray ionization (ESI) in the positive ion mode.[12][13]
-
Quantification is performed using an external calibration curve prepared from synthesized 2-MCPD ester standards.[12][13][15]
Workflow for Direct Quantification of 2-MCPD Esters
Caption: Workflow for the direct quantification of 2-MCPD esters.
III. Data Presentation and Performance Characteristics
The performance of the analytical methods is evaluated through validation studies to ensure accuracy, precision, and sensitivity. The following tables summarize typical performance data for the quantification of 2-MCPD esters.
Table 1: Performance of Indirect GC-MS Methods for 2-MCPD Esters
| Parameter | Value Range | Reference |
| Recovery | 91 - 133% | [1] |
| Repeatability (RSD) | 3.3 - 8.3% | [7] |
| Intermediate Precision (RSD) | 3.3 - 8.3% | [7] |
| Limit of Detection (LOD) | 0.01 - 0.026 mg/kg | [1][7] |
| Limit of Quantitation (LOQ) | 0.041 - 0.14 mg/kg | [1][10] |
Table 2: Performance of Direct LC-MS/MS Methods for 2-MCPD Esters
| Analyte | Recovery Range | RSD Range | LOQ | Reference |
| 2-MCPD Diesters | 79 - 106% | 3 - 13% | ≤ 30 ng/g | [12][13][15][16] |
| 2-MCPD Monoesters | 72 - 108% | 4 - 17% | ≤ 90 ng/g | [12][13][15][16] |
IV. Conclusion
The choice between indirect and direct methods for the quantification of 2-MCPD esters depends on the specific analytical needs. Indirect GC-MS methods are well-established, validated, and suitable for routine monitoring and quality control purposes. Direct LC-MS/MS methods, while more complex, offer a more detailed understanding of the individual 2-MCPD ester profiles, which can be valuable for research and process optimization to mitigate the formation of these contaminants. Both approaches require careful sample preparation and the use of appropriate analytical standards and internal standards to ensure accurate and reliable results.
References
- 1. gcms.cz [gcms.cz]
- 2. books.rsc.org [books.rsc.org]
- 3. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]
- 4. agilent.com [agilent.com]
- 5. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 7. tandfonline.com [tandfonline.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. fssai.gov.in [fssai.gov.in]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. shimadzu.com [shimadzu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fediol.eu [fediol.eu]
- 15. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantification of 1,3-Distearoyl-2-chloropropanediol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 1,3-Distearoyl-2-chloropropanediol (a 2-MCPD ester).
Frequently Asked Questions (FAQs)
Q1: What are the main analytical approaches for quantifying this compound?
A1: The two main analytical approaches for the quantification of this compound and other 2-MCPD esters are indirect and direct methods.[1][2]
-
Indirect Methods: These are the most common and involve the transesterification of the ester to release the free 2-MCPD.[2] The free 2-MCPD is then derivatized to improve its volatility and sensitivity for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Several official indirect methods are available, including those from AOCS and ISO.[3][4]
-
Direct Methods: These methods involve the analysis of the intact this compound molecule, usually by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][3] The advantage of direct analysis is the avoidance of artifact formation that can occur during the transesterification and derivatization steps.[3] However, a significant challenge is the large number of potential 2-MCPD ester isomers, which can complicate quantification without specific reference standards for each.[3]
Q2: Why is derivatization necessary for the GC-MS analysis of 2-MCPD?
A2: Derivatization is a critical step in the indirect GC-MS analysis of 2-MCPD for two main reasons:
-
Volatility: 2-MCPD is a polar compound with a high boiling point, making it unsuitable for direct GC analysis.[4] Derivatization converts it into a more volatile compound that can be readily vaporized in the GC inlet and transported through the analytical column.
-
Sensitivity and Peak Shape: The derivatization process improves the chromatographic peak shape and increases the sensitivity of the analysis.[4] Phenylboronic acid (PBA) is a commonly used derivatizing agent that reacts with 2-MCPD to form a more stable and volatile derivative.[5][6]
Q3: What are the most common challenges encountered during the quantification of this compound?
A3: Researchers may face several challenges, including:
-
Matrix Effects: Complex sample matrices can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and affecting the accuracy of quantification.[7]
-
Analyte Recovery: Low or inconsistent recovery of this compound can occur due to incomplete extraction from the sample matrix or losses during sample preparation steps.[6]
-
Chromatographic Issues: Poor peak shape, co-elution of isomers, and inconsistent retention times can all impact the accuracy and precision of the quantification.[6][8]
-
Lack of Certified Reference Materials: The absence of certified reference materials for many specific 2-MCPD esters, including this compound, makes it difficult to verify the accuracy of analytical methods.[9]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction solvent and method. For complex matrices, consider techniques like pressurized liquid extraction (PLE) to improve extraction efficiency.[9][10] Ensure thorough mixing and sufficient extraction time. |
| Losses During Sample Cleanup | Evaluate the solid-phase extraction (SPE) or other cleanup steps to ensure the analyte is not being inadvertently removed.[6] Check the elution solvent and volume to ensure complete recovery from the cleanup cartridge. |
| Inefficient Derivatization | Optimize the derivatization reaction conditions, including the amount of derivatizing agent (e.g., PBA), reaction time, and temperature. Ensure the absence of moisture, which can interfere with the reaction. |
| Analyte Degradation | 2-MCPD esters can be sensitive to high temperatures and extreme pH.[2] Evaluate the sample processing conditions to minimize the potential for degradation. Use of internal standards can help to correct for losses during sample preparation.[9] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Active sites in the GC inlet liner or the column can cause peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. If peak shape degrades, replace the liner and trim the first few centimeters of the column.[8] |
| Improper Injection Technique | For splitless injections, ensure the initial oven temperature is low enough to allow for solvent trapping. For split injections, optimize the split ratio to ensure sufficient analyte transfer to the column while maintaining good peak shape.[11] |
| Suboptimal GC Oven Temperature Program | Optimize the oven temperature ramp rate to improve the separation of the analyte from interfering compounds and isomers.[6][11] |
| Column Overloading | Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or dilute the sample.[8] |
Issue 3: Inaccurate Quantification and Matrix Effects
| Possible Cause | Troubleshooting Step |
| Matrix-Induced Signal Suppression/Enhancement | Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] Diluting the sample can also help to reduce matrix effects.[6] |
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard, such as 1,3-Distearoyl-2-chloro-propanediol-d5, to compensate for matrix effects and variations in analyte recovery.[9] |
| Non-linear Calibration Curve | Ensure the calibration standards cover the expected concentration range of the samples. If the curve is non-linear, a weighted regression or a different calibration model may be necessary. Prepare calibration standards in a matrix that closely matches the samples to account for matrix effects. |
Experimental Protocols
Protocol 1: Indirect Analysis of this compound by GC-MS (Based on AOCS Official Method Cd 29a-13)
This protocol is a generalized procedure and may require optimization for specific matrices.
-
Sample Preparation and Extraction:
-
Weigh an appropriate amount of the homogenized sample into a centrifuge tube.
-
Add an internal standard solution (e.g., 1,3-Distearoyl-2-chloro-propanediol-d5).
-
For solid samples, perform an extraction using a suitable solvent like a mixture of iso-hexane and acetone (B3395972) with pressurized liquid extraction (PLE).[12] For liquid samples, a liquid-liquid extraction may be appropriate.[13]
-
-
Conversion of Glycidyl (B131873) Esters (if present) and Transesterification:
-
Extraction of Free Analytes:
-
Derivatization:
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., iso-octane).[6]
-
Inject the sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the PBA derivative of 2-MCPD from other components.[6]
-
Monitor characteristic ions for the analyte and the internal standard in Selected Ion Monitoring (SIM) mode for quantification.[6]
-
Visualizations
Caption: Indirect GC-MS analysis workflow for 2-MCPD esters.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. fediol.eu [fediol.eu]
- 4. agilent.com [agilent.com]
- 5. fssai.gov.in [fssai.gov.in]
- 6. benchchem.com [benchchem.com]
- 7. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of 2-MCPD Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for 2-monochloropropane-1,2-diol (2-MCPD) esters.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for detecting 2-MCPD esters?
A1: The two primary approaches for the determination of 2-MCPD esters are indirect and direct analysis.[1][2]
-
Indirect Methods: These are the more popular methods and typically involve a multi-step process.[2] First, the 2-MCPD is cleaved from its esterified form through a process called transesterification, which can be acid or alkali-catalyzed.[1][2] Due to the low volatility and high polarity of the free 2-MCPD, it must then be derivatized to make it suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2]
-
Direct Methods: These methods analyze the intact 2-MCPD esters, often using Liquid Chromatography-Mass Spectrometry (LC-MS).[2] While this approach avoids the complexities of transesterification and derivatization, it requires a wider range of standards and internal standards due to the variety of 2-MCPD ester forms.[2]
Q2: What are the key challenges in achieving low detection limits for 2-MCPD esters?
A2: Researchers often face several challenges in the analysis of 2-MCPD esters, including:
-
Complex Sample Matrices: Food and biological samples can contain interfering substances that co-elute with the target analytes, making accurate quantification difficult.[3]
-
Analyte Degradation: 2-MCPD esters can be sensitive to high temperatures and extreme pH levels during sample preparation, potentially leading to lower recovery rates.[3]
-
Inefficient Derivatization: In indirect methods, incomplete derivatization can result in poor sensitivity and inaccurate quantification.[3]
-
Co-elution of Isomers: Chromatographic separation of 2-MCPD and 3-MCPD esters can be challenging.[3]
Q3: How can sample preparation be optimized to improve detection limits?
A3: Optimizing sample preparation is crucial for enhancing detection limits. Key strategies include:
-
Effective Extraction: Techniques like pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE) can provide good repeatability and reproducibility.[4] For certain matrices like infant formula, a QuEChERS-based extraction method can be employed.[2]
-
Sample Cleanup: Solid-phase extraction (SPE) is commonly used to remove interfering matrix components and can be particularly effective for complex samples.[3]
-
Efficient Derivatization: For indirect GC-MS methods, ensuring the derivatization agent, such as phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI), is fresh and the reaction conditions (time and temperature) are optimized is critical for complete derivatization.[2][3]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the analysis of 2-MCPD esters.
Issue 1: Low or Inconsistent Analyte Recovery
-
Possible Cause: Inefficient extraction of the fat/oil from the food matrix.
-
Solution: Ensure the chosen extraction method is validated for your specific sample type. For low-fat samples, you may need to adjust the sample size to ensure an adequate amount of fat is extracted.[5]
-
-
Possible Cause: Degradation of 2-MCPD esters during sample preparation.
-
Solution: Avoid excessive heat during solvent evaporation steps. Carefully control the time and temperature of the transesterification reaction to prevent analyte degradation.[3]
-
-
Possible Cause: Incomplete derivatization in indirect methods.
-
Solution: Use a fresh, high-quality derivatization agent. Optimize the reaction time and temperature as specified in your chosen analytical method. Ensure samples are dry before adding the derivatization reagent, as water can interfere with the reaction.[3]
-
Issue 2: Interfering Peaks in the Chromatogram
-
Possible Cause: Co-elution of matrix components with the target analytes.
-
Possible Cause: Co-elution of 2-MCPD and 3-MCPD ester isomers.
-
Solution: Optimize your chromatographic conditions. For GC-MS, adjust the temperature program (oven ramp rate). For LC-MS, experiment with different mobile phase compositions and gradients to improve separation.[3]
-
Issue 3: Poor Repeatability and Reproducibility
-
Possible Cause: Variability in manual sample preparation steps.
-
Possible Cause: Inconsistent derivatization.
-
Solution: As mentioned previously, ensure the derivatization agent is fresh and that reaction conditions are tightly controlled. The use of an ultrasonic bath can help ensure the complete dissolution of the reagent.[2]
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 2-MCPD esters reported with different analytical methods.
| Analytical Method | Matrix | 2-MCPD LOD | 2-MCPD LOQ | Reference |
| GC-MS/MS (automated) | Edible Oils | 2.2 ng/g | - | [6] |
| GC-MS/MS (MRM mode) | Food Samples | 0.01 mg/kg | 0.05 mg/kg | [8] |
| GC-MS (indirect) | Glycerol | 0.02 mg/kg | - | [9] |
| GC-MS (indirect) | Oils and Fats | 0.04 mg/kg | - | [10] |
| GC-MS/MS (automated) | Milk Powders | 0.5 µg/kg | - | [7] |
Note: Values are expressed as free 2-MCPD unless otherwise stated. Conversion of units may be necessary for direct comparison.
Experimental Protocols
Method 1: Indirect Analysis of 2-MCPD Esters in Infant Formula using GC-MS
This protocol is based on acid-catalyzed ester cleavage and derivatization.[2]
-
Sample Extraction:
-
Weigh the infant formula sample and add water and a ceramic homogenizer.
-
Vortex for 1 minute, then add a QuEChERS extraction salt packet and vortex for another minute.
-
Centrifuge the sample and transfer the supernatant to a new tube.
-
Repeat the extraction of the remaining solid with hexane.
-
Combine the extracts and evaporate to dryness under a nitrogen stream.
-
-
Acid Transesterification:
-
The dried extract undergoes acid-catalyzed transesterification to cleave the fatty acids from the 2-MCPD backbone.
-
-
Sample Cleanup and Derivatization (using Phenylboronic Acid - PBA):
-
The sample is cleaned up to remove interfering substances.
-
The cleaved (free) 2-MCPD is then derivatized with PBA to increase its volatility for GC-MS analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system for separation and quantification. An Agilent 8890 GC system coupled with an Agilent 5977B GC/MSD can be used.[2]
-
Visualizations
Caption: Workflow for the indirect analysis of 2-MCPD esters.
References
- 1. books.rsc.org [books.rsc.org]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 6. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1,3-Distearoyl-2-chloropropanediol and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1,3-Distearoyl-2-chloropropanediol (a specific 2-MCPD ester) and related compounds. It addresses common issues, with a focus on mitigating matrix effects in various sample types.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 2-MCPD esters?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of 2-MCPD esters, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, reproducibility, and sensitivity of quantitative results.[1] These effects are particularly prominent in complex matrices like edible oils, fats, and infant formula due to the presence of triglycerides, diglycerides, and other lipids.[2]
Q2: What are the common analytical techniques for 2-MCPD ester analysis and their susceptibility to matrix effects?
A2: The two primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Indirect GC-MS methods involve the cleavage of the fatty acid esters to release the 2-MCPD backbone, followed by derivatization to improve volatility for GC analysis.[3] While popular due to the availability of fewer standards, these methods can be susceptible to inaccuracies during the hydrolysis and derivatization steps.[4]
-
Direct LC-MS/MS methods analyze the intact 2-MCPD esters.[4] This approach provides more specific information about the individual ester congeners but can be more prone to matrix effects, especially ion suppression in the electrospray ionization (ESI) source.[5]
Q3: How can I identify if my analysis is affected by matrix effects?
A3: Several methods can be used to assess the presence and severity of matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte into the mass spectrometer after the LC column while injecting a blank matrix extract. Any deviation in the baseline signal indicates regions of ion suppression or enhancement.[6]
-
Post-Extraction Spike: This is a quantitative method where a known amount of the analyte is spiked into a blank matrix extract after the sample preparation process. The response is then compared to that of the analyte in a neat solvent. The following formula can be used to calculate the matrix effect percentage:
Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100[7]
A positive value indicates ion enhancement, while a negative value signifies ion suppression.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of 2-MCPD esters.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) in GC-MS or LC-MS Analysis
-
Possible Causes & Solutions for GC-MS:
-
Active sites in the inlet liner or column: Co-extracted matrix components can create active sites, leading to peak tailing. Solution: Replace the inlet liner and trim the first few centimeters of the analytical column.[2][8]
-
Improper derivatization: Incomplete derivatization can result in broad or tailing peaks. Solution: Ensure derivatization reagents are fresh and optimize reaction time and temperature.[9]
-
Column overload: Injecting too much sample, especially with complex matrices, can cause peak fronting. Solution: Dilute the sample or use a column with a higher capacity.[2]
-
-
Possible Causes & Solutions for LC-MS/MS:
-
Column contamination: Buildup of matrix components on the column frit or stationary phase can lead to split or broad peaks. Solution: Implement a robust column flushing protocol after each analytical batch. Consider using a guard column.[10]
-
Inappropriate injection solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.[10]
-
Extra-column effects: Excessive tubing volume between the injector, column, and detector can cause peak broadening. Solution: Minimize the length and internal diameter of all connecting tubing.[10]
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Possible Causes & Solutions:
-
Inefficient extraction: The chosen extraction solvent may not be optimal for your specific matrix. Solution: Experiment with different solvent systems or extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction). For complex matrices, a multi-step cleanup may be necessary.[5]
-
Analyte degradation: 2-MCPD esters can be sensitive to harsh conditions. Solution: Evaluate the pH and temperature of your sample preparation workflow to minimize potential degradation.
-
Ion suppression in the MS source: This is a primary contributor to apparent low recovery. Solution: Implement strategies to mitigate matrix effects as detailed in the next section.
-
Strategies for Mitigating Matrix Effects
A systematic approach is crucial for minimizing matrix effects. The following decision-making workflow can guide you in selecting the most appropriate strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. fssai.gov.in [fssai.gov.in]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimization of Extraction Methods for Chlorinated Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction methods for chlorinated lipids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of chlorinated lipids from various biological samples.
| Problem | Possible Cause | Solution |
| Low Recovery of Chlorinated Lipids | Inefficient tissue homogenization. | For soft tissues, homogenize in ice-cold saline. For tougher tissues, freeze and pulverize at liquid nitrogen temperature before extraction.[1] |
| Incomplete phase separation during liquid-liquid extraction. | Ensure the correct ratio of solvents (e.g., methanol (B129727)/chloroform (B151607)/saline at 1/1/0.8) is used to achieve clear phase separation. Centrifugation can aid in separating the layers.[1] If the middle lipid layer is thick or cloudy, it indicates incomplete separation.[2] | |
| Use of inappropriate solvents for the target lipid class. | Neutral lipids are more soluble in nonpolar solvents, while polar lipids dissolve better in polar solvents. A mixture of polar and nonpolar solvents is often required for efficient extraction of a broad range of lipids.[3][4] For total lipid extraction, a chloroform/methanol mixture is effective.[5][6] | |
| Adsorption of lipids to labware. | Avoid using plastic containers or tubes, as lipids can adsorb to the surface, and plasticizers can leach into the solvent. Use glass tubes and vials.[1][7] | |
| Contamination of Lipid Extract | Presence of non-lipid contaminants. | During a Folch extraction, if a white, insoluble precipitate is observed after drying, it may be non-lipid material. This can be removed by centrifugation or filtration.[7] Washing the combined chloroform extracts with saline can help remove water-soluble contaminants.[8] |
| Solvent-induced artifacts. | Use high-purity, fresh solvents to minimize contaminants that can react with lipids and form artifacts.[9][10] Chloroform, for instance, can decompose to form phosgene, which is highly reactive.[9] | |
| Carryover from previous samples. | Thoroughly clean all glassware and equipment between samples to prevent cross-contamination. | |
| Degradation of Chlorinated Lipids | Enzymatic activity during sample preparation. | For plant tissues, which contain lipases, inactivation can be achieved by using a solvent system with formic or acetic acid at low temperatures.[11] For animal tissues, it is important to add methanol to the frozen tissue to minimize metabolism.[1] |
| Oxidation of polyunsaturated fatty acids. | Work quickly and at low temperatures. Store samples under a nitrogen atmosphere to prevent oxidation.[11][12] | |
| Variability in Quantification | Inaccurate internal standard addition. | Add a known amount of a suitable stable isotope-labeled internal standard at the beginning of the extraction process to account for sample losses during preparation.[13] |
| Matrix effects in mass spectrometry. | The sample matrix can suppress or enhance the ionization of the target analyte. Proper sample cleanup and the use of an appropriate internal standard can help mitigate these effects. |
Frequently Asked Questions (FAQs)
Q1: Which is the most common method for extracting chlorinated lipids?
A1: The most frequently employed methods are modifications of the Bligh and Dyer or Folch techniques.[1][5][6] These methods use a chloroform and methanol mixture to effectively extract a broad range of lipids from biological tissues.[5]
Q2: What are the best solvents for extracting chlorinated lipids?
A2: A mixture of a polar solvent (like methanol) and a non-polar solvent (like chloroform or dichloromethane) is generally recommended.[3][4] The polarity of the solvent system can be adjusted based on the specific class of chlorinated lipids being targeted. For example, a dichloromethane (B109758) and methanol mixture has been shown to be effective for extracting a wide range of lipids.[14]
Q3: How can I remove interfering lipids from my sample?
A3: For samples with high lipid content, such as fish tissue, a freezing-lipid filtration step can remove a significant portion of the lipids without substantial loss of chlorinated pesticides.[15][16] Additionally, solid-phase extraction (SPE) using materials like Florisil can be an effective cleanup step.[15][16]
Q4: Why is it important to use internal standards?
A4: Stable isotope-labeled internal standards are crucial for accurate quantification.[13] They are added at the beginning of the extraction process and behave similarly to the analyte of interest, allowing for correction of any sample loss during the extraction and analysis steps.
Q5: Can I use plastic tubes and containers for my extraction?
A5: It is critical to avoid exposure to plastic when samples are in organic solvents.[1] Lipids can adsorb to plastic surfaces, and plasticizers can leach from the container into your sample, causing contamination.[7] Always use glass labware.
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Extraction for Chlorinated Lipids from Tissues
This protocol is adapted for the extraction of chlorinated lipids like 2-chlorohexadecanal (2-ClHDA) and 2-chlorohexadecanoic acid (2-ClHA) from animal tissues.[1]
Materials:
-
Homogenizer or mortar and pestle
-
Glass culture tubes (16 x 100 mm and 16 x 125 mm)
-
Centrifuge
-
Nitrogen evaporator
-
Solvents: HPLC-grade methanol, chloroform, and saline (0.154 M NaCl)
-
Internal standards (e.g., 2-chloro-[d4-7,7,8,8]-hexadecanal)
Procedure:
-
Homogenize or pulverize 10-50 mg of frozen tissue. For soft tissues, homogenize in ice-cold saline. For tough tissues, pulverize at liquid nitrogen temperature.[1]
-
Quickly transfer the homogenized/pulverized tissue to a chilled 16 x 100 mm glass tube.
-
Add 3.5 ml of a methanol/saline (2.5/1, v/v) solution and vortex.
-
Add 1.25 ml of chloroform and vortex.
-
Add the internal standard in 100 µl of methanol and vortex.
-
Incubate the tissue extract at room temperature for 5 minutes with occasional vortexing.
-
Add 1.25 ml of chloroform and 1 ml of saline to achieve a 1/1/0.8 ratio of methanol/chloroform/saline and vortex.
-
Centrifuge at 500g for 2 minutes to separate the phases.
-
Carefully remove the lower chloroform layer and transfer it to a clean 16 x 125 mm glass tube.
-
Re-extract the remaining upper phase by adding 2.5 ml of chloroform, vortexing, and centrifuging again.
-
Combine the second chloroform layer with the first one.
-
Dry the combined chloroform extracts under a stream of nitrogen.
Protocol 2: Modified Dole Extraction for Free 2-ClHA from Plasma
This protocol is designed for the extraction of free 2-chlorohexadecanoic acid (2-ClHA) from plasma samples.[1]
Materials:
-
Glass culture tubes (16 x 100 mm)
-
Centrifuge
-
Nitrogen evaporator
-
Solvents: Dole reagent (isopropanol/heptane (B126788)/1 M H2SO4, 40/10/1, v/v/v, freshly prepared), heptane, water
-
Internal standard (e.g., 2-chloro-[d4-7,7,8,8]-hexadecanoic acid)
Procedure:
-
Add 25 µl of plasma to a 16 x 100 mm glass tube containing the dried internal standard.
-
Add 475 µl of saline and vortex.
-
Add 2.5 ml of freshly prepared Dole reagent, followed by 1.5 ml of heptane, and 1 ml of water.
-
Vortex the solution and then centrifuge at 500g for 2 minutes.
-
Collect the upper phase into a clean 16 x 100 mm screw-top tube.
-
Re-extract the lower phase with 2 ml of heptane, vortex, and centrifuge at 500g for 2 minutes.
-
Combine the upper phase from the re-extraction with the previously collected upper phase.
-
Dry the combined heptane extracts under a stream of nitrogen.
Visualizations
Caption: General workflow for chlorinated lipid extraction.
Caption: Troubleshooting logic for low lipid recovery.
References
- 1. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. sfrbm.org [sfrbm.org]
- 9. avantiresearch.com [avantiresearch.com]
- 10. google.com [google.com]
- 11. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANALYSIS OF LIPIDS [people.umass.edu]
- 13. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics [mdpi.com]
- 15. Rapid determination of chlorinated pesticides in fish by freezing-lipid filtration, solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in 1,3-Distearoyl-2-chloropropanediol Chromatography
Welcome to the technical support center for the chromatographic analysis of 1,3-Distearoyl-2-chloropropanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, specifically peak tailing, encountered during their experiments.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This can compromise the accuracy of quantification and the resolution of closely eluting compounds. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
Is your peak tailing?
A good chromatographic peak should be symmetrical, often described as Gaussian. Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates peak tailing. For many assays, a tailing factor up to 1.5 is acceptable, though a value closer to 1 is always desirable.[1]
Step 1: Initial Checks & Easy Fixes
Before delving into more complex troubleshooting, ensure the following basic parameters are in order.
Question: Have you checked for system-level issues?
Answer: Extra-column volume and system leaks can contribute significantly to peak tailing.
-
Extra-Column Volume: The tubing between the injector, column, and detector can cause peak broadening and tailing.[2] Ensure you are using tubing with the narrowest possible internal diameter and the shortest possible length.
-
Leaky Fittings: Check all fittings for leaks, as this can cause pressure fluctuations and affect the flow path, leading to distorted peak shapes.[2]
-
Injector Issues: A partially blocked injector or carryover from a previous injection can also cause peak distortion.
Step 2: Method and Mobile Phase Considerations
The composition of your mobile phase and sample solvent can have a profound impact on peak shape.
Question: Is your sample solvent compatible with the mobile phase?
Answer: A mismatch between the sample solvent and the mobile phase is a frequent cause of peak tailing and broadening.[2][3]
-
Solvent Strength: If the sample solvent is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to spread on the column, leading to a distorted peak.
-
Recommendation: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will still dissolve the analyte.
Question: Could the mobile phase pH be a factor?
Answer: While this compound itself is not ionizable, secondary interactions with the stationary phase can be pH-dependent. This is particularly relevant for silica-based columns.
-
Silanol (B1196071) Interactions: Silica-based columns have acidic silanol groups on their surface. At higher pH values, these groups can become deprotonated and interact with any polar moieties on the analyte, causing peak tailing.[1][4][5] Although this compound is primarily nonpolar, the ester and chloro- groups can have weak polar interactions.
-
Recommendation: For reversed-phase chromatography on silica-based columns, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups and minimize these secondary interactions.[1]
| Parameter | Recommendation for Reversed-Phase HPLC | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of residual silanol groups on the silica (B1680970) stationary phase, reducing secondary interactions.[1] |
| Buffer Strength | 10-50 mM | Maintains a stable pH throughout the analysis. |
Step 3: Column Health and Chemistry
The column is the heart of the separation, and its condition is critical for good peak shape.
Question: Is your column old or contaminated?
Answer: Column degradation is a primary cause of peak tailing.[2][6]
-
Contamination: Accumulation of strongly retained sample matrix components at the column inlet can create active sites that interact with the analyte.
-
Bed Deformation: A void at the head of the column or a collapsed packed bed can lead to non-uniform flow paths and peak distortion.[2][5]
-
Recommendation:
-
If you are using a guard column, remove it and see if the peak shape improves. If it does, the guard column is the issue and should be replaced.[6]
-
Try flushing the column with a strong solvent to remove any contaminants.
-
If the problem persists, the analytical column may need to be replaced.
-
Question: Are you using the right column chemistry?
Answer: The choice of stationary phase can influence peak shape.
-
End-Capped Columns: For reversed-phase chromatography, using a highly deactivated, end-capped column is recommended. End-capping chemically treats the residual silanol groups to make them less reactive.[7]
-
Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the analyte from residual silanols.
Step 4: Analyte-Specific Issues
Question: Could sample overload be causing the peak tailing?
Answer: Injecting too much sample can saturate the stationary phase, leading to a characteristic "shark-fin" peak shape.[2][8]
-
Recommendation: Try injecting a smaller volume of your sample or diluting your sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the chromatography of this compound.
Caption: A step-by-step workflow for diagnosing peak tailing.
Potential Chemical Interactions Leading to Peak Tailing
The chemical structure of this compound and its potential interactions with a silica-based stationary phase are key to understanding peak tailing.
Caption: Interactions causing peak tailing of the analyte.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new column?
A1: If you are using a new column and still observing peak tailing, the issue is likely related to your method or system, rather than the column itself. The most common culprits are:
-
Solvent Mismatch: Your sample is dissolved in a solvent that is much stronger than your mobile phase. Try dissolving your sample in the initial mobile phase.[2]
-
Extra-column Dead Volume: The tubing in your HPLC system may be too long or have too wide of an internal diameter.[2]
-
Mobile Phase pH: If you are using a silica-based column, the pH of your mobile phase might be causing interactions with residual silanol groups. Consider lowering the pH to a range of 2.5-3.5.[1]
Q2: Can the temperature of the column affect peak tailing for this compound?
A2: Yes, column temperature can influence peak shape.
-
Improved Kinetics: Higher temperatures generally lead to faster mass transfer of the analyte between the mobile and stationary phases, which can result in sharper, more symmetrical peaks.
-
Viscosity: Increasing the temperature reduces the viscosity of the mobile phase, which can also improve chromatographic efficiency.
-
Temperature Gradients: However, if the mobile phase is not sufficiently pre-heated before entering the column, a temperature gradient can form across the column, leading to peak broadening.[6] It is important to ensure your column oven is functioning correctly and that there is sufficient tubing within the oven to pre-heat the mobile phase.
Q3: I'm analyzing a complex mixture containing this compound. Could matrix effects be causing the peak tailing?
A3: Absolutely. Components of the sample matrix can adsorb onto the column, creating active sites that cause peak tailing for your analyte.
-
Recommendation: Implement a sample clean-up procedure to remove interfering matrix components before injection. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.
Q4: Does the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) in the mobile phase affect peak tailing for this lipid?
A4: Yes, the organic modifier can influence peak shape.
-
Solvent Properties: Acetonitrile and methanol (B129727) have different viscosities, polarities, and elution strengths. These differences can affect the interactions between this compound and the stationary phase.
-
Recommendation: If you are experiencing peak tailing with one solvent, it is worthwhile to try the other to see if it improves the peak shape. The optimal solvent will depend on your specific column and analytical conditions.
Experimental Protocols
Protocol 1: Column Flushing to Remove Contaminants
This protocol is a general guideline for cleaning a contaminated reversed-phase column that is showing peak tailing. Always consult the column manufacturer's instructions for specific recommendations.
-
Disconnect the column from the detector.
-
Flush with a series of solvents in order of decreasing polarity:
-
20 column volumes of reagent-grade water (if compatible with your stationary phase).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol.
-
20 column volumes of hexane (B92381) (only if your column is compatible and you suspect very nonpolar contaminants; check manufacturer's guidelines).
-
-
If reversing the flush, do so at a low flow rate.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
Protocol 2: Investigating Sample Overload
This protocol helps determine if sample overload is the cause of peak tailing.
-
Prepare a series of dilutions of your sample: For example, prepare 1:2, 1:5, and 1:10 dilutions in your mobile phase.
-
Inject the original sample and each dilution under the same chromatographic conditions.
-
Analyze the peak shape for each injection.
-
Expected Result: If peak tailing decreases and the peak becomes more symmetrical with increasing dilution, then sample overload is a likely cause of the issue. The retention time of the peak apex may also shift to slightly later times as the concentration decreases.[8]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Acyl Migration During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize acyl migration during their experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that may lead to acyl migration.
Question 1: I am observing unexpected isomers in my analytical results, particularly with compounds containing hydroxyl and acyl groups. Could this be due to acyl migration?
Answer:
Yes, the presence of unexpected isomers is a strong indicator of acyl migration. Acyl migration is the intramolecular transfer of an acyl group from one position to another, commonly observed in molecules with proximal hydroxyl and acyl functionalities, such as glycerides, peptides with serine or threonine residues, and acyl glucuronides. This isomerization can significantly impact the biological activity and analytical profile of your compound.[1][2]
To confirm if you are observing acyl migration, you can employ the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Isomers resulting from acyl migration often have slightly different polarities and can be separated by HPLC. Developing a high-resolution HPLC method is crucial for identifying and quantifying these isomers.
-
Mass Spectrometry (MS): While isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation and can definitively identify the position of the acyl group.
Question 2: My sample contains a biologically active 1,2-diglyceride, but I am losing activity over time. How can I prevent its isomerization to the inactive 1,3-diglyceride?
Answer:
The isomerization of 1,2-diglycerides to the more stable 1,3-isomer is a common challenge. To minimize this, consider the following during your sample preparation and storage:
-
Temperature: Keep your samples at low temperatures at all times. Acyl migration is a temperature-dependent process, and reducing the temperature significantly slows down the reaction rate.[3][4][5] For long-term storage, temperatures of -20°C or -80°C are recommended.
-
pH: Maintain a slightly acidic pH (around 4-5). Both acidic and basic conditions can catalyze acyl migration.[2]
-
Solvent: Use non-polar or less polar solvents for extraction and storage whenever possible. Polar solvents can facilitate the formation of the transition state required for acyl migration.[3][4][6][7]
Question 3: I am synthesizing a peptide containing serine, and I suspect N-to-O acyl migration is occurring during the acid cleavage step. What can I do to minimize this side reaction?
Answer:
N→O acyl migration is a known side reaction during the acid-mediated deprotection of peptides containing serine or threonine residues.[8] To mitigate this, you can try the following:
-
Minimize Cleavage Time: Reduce the duration of the trifluoroacetic acid (TFA) treatment to the minimum time required for complete deprotection. Prolonged exposure to strong acid promotes acyl migration.
-
Use Protecting Groups: Employ a protecting group on the hydroxyl function of the serine or threonine residue. A tert-butyl (tBu) group is commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) and is stable to the piperidine (B6355638) treatment used for Fmoc deprotection but is cleaved by TFA.
-
Optimize Cleavage Cocktail: The composition of your cleavage cocktail can influence the extent of acyl migration. The addition of scavengers is crucial to prevent other side reactions but their effect on acyl migration should be considered.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration?
A1: Acyl migration, also known as an acyl shift, is an intramolecular rearrangement reaction where an acyl group moves from one nucleophilic center to another within the same molecule.[9] This is a common phenomenon in molecules containing both hydroxyl and ester functionalities in close proximity, leading to the formation of positional isomers.
Q2: What are the primary factors that promote acyl migration?
A2: The main factors that influence the rate of acyl migration are:
-
pH: The reaction is often catalyzed by both acids and bases. The rate is typically at a minimum in the slightly acidic pH range of 4-5.[2][10]
-
Temperature: Higher temperatures increase the rate of acyl migration.[3][4][5]
-
Solvent Polarity: Polar solvents can stabilize the charged transition state of the reaction, thereby accelerating the rate of migration.[3][4][6][7]
-
Molecular Structure: The proximity and relative orientation of the hydroxyl and acyl groups play a crucial role. Cis-oriented groups, for example, often lead to faster migration rates than trans-oriented groups.[11]
Q3: Which molecules are particularly susceptible to acyl migration?
A3: Several classes of molecules are prone to acyl migration, including:
-
Glycerides: Mono- and diglycerides, where acyl chains can move between the different hydroxyl positions of the glycerol (B35011) backbone.[3][4][7]
-
Peptides and Proteins: Peptides containing serine (Ser) or threonine (Thr) residues can undergo N-O acyl shifts, particularly under acidic conditions.[8][12]
-
Acyl Glucuronides: These are important drug metabolites that are known to be unstable and can undergo intramolecular acyl migration.[13][14][15][16]
-
Carbohydrates: Acylated sugars can exhibit acyl migration between their multiple hydroxyl groups.[2][11][17][18]
Q4: How can I detect and quantify acyl migration?
A4: Several analytical techniques can be used to monitor acyl migration:
-
HPLC: Reversed-phase or normal-phase HPLC can often separate the parent molecule from its isomeric products.
-
LC-MS/MS: Provides both separation and mass information, which is useful for identifying and quantifying the different isomers.[19]
-
NMR Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification and quantification of each isomer.[17]
Q5: Are there any general strategies to minimize acyl migration during sample preparation?
A5: Yes, several general strategies can be employed:
-
Maintain Low Temperatures: Work on ice and store samples at -20°C or -80°C.
-
Control pH: Keep the sample in a slightly acidic buffer (pH 4-5) if compatible with your analyte's stability.
-
Choose Solvents Wisely: Use the least polar solvent possible for your extraction and analysis.
-
Minimize Sample Handling Time: Prepare samples fresh and analyze them as quickly as possible.
-
Use Protecting Groups: If feasible, protect the free hydroxyl groups to prevent migration.[9][20][21]
Data Presentation
Table 1: Effect of Temperature on the Rate of Acyl Migration of 2-Monoacylglycerols (2-MAGs)
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Fold Increase from 20°C |
| 20 | 0.03 | 1.0 |
| 30 | 0.07 | 2.3 |
| 40 | 0.11 | 3.7 |
| 50 | 0.17 | 5.6 |
Data synthesized from studies on 2-monoacylglycerols rich in DHA. The rate constants represent the conversion of 2-MAGs to 1-MAGs.[4]
Table 2: Effect of Solvent on the Rate Constant of Acyl Migration of 2-Monoacylglycerols (2-MAGs) at 40°C
| Solvent | log P | Rate Constant (k) (h⁻¹) |
| Hexane | 3.50 | 0.15 |
| Dichloromethane | 1.25 | 0.09 |
| Ethanol | -0.24 | 0.05 |
| Acetone | -0.23 | 0.05 |
| Acetonitrile | -0.33 | 0.05 |
| t-Butanol | 0.35 | 0.04 |
| Solvent-free | - | 0.12 |
log P is a measure of lipophilicity. A higher log P indicates a more non-polar solvent. Data shows that non-polar solvents tend to accelerate acyl migration.[4][7]
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples with Minimized Acyl Migration (Modified Folch Method)
Objective: To extract total lipids from cells or tissues while minimizing the risk of acyl migration.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Ice bucket
-
Chloroform (B151607) (pre-chilled to 4°C)
-
Methanol (pre-chilled to 4°C)
-
0.9% NaCl solution (pre-chilled to 4°C)
-
Nitrogen gas supply
Procedure:
-
Sample Homogenization:
-
Place the pre-weighed tissue or cell pellet in a glass homogenizer on ice.
-
Add 20 volumes of a pre-chilled chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the sample thoroughly until a single-phase solution is obtained. All steps should be performed on ice.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of pre-chilled 0.9% NaCl solution to the tube.
-
Vortex the mixture for 30 seconds to induce phase separation.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Lipid Extraction:
-
After centrifugation, two distinct phases will be visible. The lower phase is the chloroform layer containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase into a clean glass tube.
-
-
Solvent Evaporation and Storage:
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Resuspend the lipid extract in a small volume of a suitable non-polar solvent (e.g., hexane) for immediate analysis or store at -80°C under a nitrogen atmosphere.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Minimized N→O Acyl Migration
Objective: To perform Fmoc-based SPPS of a serine-containing peptide while minimizing N→O acyl migration during the final cleavage step.
Materials:
-
Fmoc-Ser(tBu)-OH
-
Appropriate resin (e.g., Rink Amide resin)
-
SPPS reaction vessel
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the resin in DMF for 1 hour.
-
Couple the first Fmoc-protected amino acid to the resin according to standard SPPS protocols.
-
-
Peptide Chain Elongation:
-
Perform cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling using standard protocols.
-
For the serine residue, use Fmoc-Ser(tBu)-OH. The tert-butyl protecting group on the serine hydroxyl will prevent its participation in any side reactions during synthesis.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DCM.
-
Dry the resin under vacuum.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Perform the cleavage reaction at room temperature for a minimal amount of time (e.g., 2-3 hours). Monitor the cleavage progress if possible.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.
-
Purify the crude peptide by preparative HPLC.
-
Mandatory Visualization
Caption: General mechanism of acyl migration.
Caption: Recommended workflow for lipid extraction.
References
- 1. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Removal of Acyl ProtectingGroups Using Solid NaOH and a Phase Transfer Catalyst [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of intramolecular acyl migration of 1beta-O-acyl glucuronides of (R)- and (S)-2-phenylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of isomers of acyl glucuronides using micellar electrokinetic capillary chromatography in dynamically coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Ionization Efficiency of 1,3-Distearoyl-2-chloropropanediol in Mass Spectrometry
Welcome to the technical support center for the analysis of 1,3-Distearoyl-2-chloropropanediol (1,3-DSCP) and related chlorinated lipids by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the ionization efficiency of this challenging analyte.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to ionize effectively in mass spectrometry?
A1: this compound is a neutral, non-polar lipid. Its low polarity makes it challenging to ionize using electrospray ionization (ESI), which typically relies on the analyte's ability to readily accept or lose a proton. Furthermore, the presence of a chlorine atom can influence its fragmentation behavior.
Q2: What are the primary ionization strategies to improve the signal intensity of 1,3-DSCP?
A2: The main strategies to enhance the ionization of 1,3-DSCP include:
-
Adduct Formation: Utilizing mobile phase additives to promote the formation of adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Cl]⁻) that are more readily detected.
-
Alternative Ionization Sources: Employing ionization techniques better suited for non-polar compounds, such as Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI).[1][2]
-
Chemical Derivatization: Modifying the 1,3-DSCP molecule to introduce a readily ionizable group, thereby significantly increasing its ionization efficiency.
Q3: Which ionization mode, positive or negative, is recommended for 1,3-DSCP analysis?
A3: Both positive and negative ion modes can be utilized, and the optimal choice may depend on the specific experimental conditions and desired information.
-
Positive Ion Mode: This mode is effective when using mobile phase additives that promote the formation of ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.
-
Negative Ion Mode: For chlorinated lipids, negative ion mode can be advantageous for detecting chloride adducts ([M+Cl]⁻) or observing neutral loss of HCl.
Q4: Can in-source fragmentation be an issue when analyzing 1,3-DSCP?
A4: Yes, in-source fragmentation can occur, especially with less "soft" ionization techniques or at high cone voltages. This can lead to the fragmentation of the molecule before it is detected as the precursor ion, resulting in a lower apparent signal intensity for the intact molecule. It is crucial to optimize source parameters to minimize unwanted fragmentation.
Troubleshooting Guide
This guide addresses common issues encountered during the MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / No Signal | Poor ionization efficiency of the neutral lipid. | 1. Optimize Mobile Phase: Add modifiers to promote adduct formation. For positive mode, try 5-10 mM ammonium formate (B1220265) or acetate. For negative mode, consider a source of chloride ions if not already present. 2. Switch Ionization Source: If available, try APCI or APPI, as they are often more effective for non-polar analytes. APPI has been shown to be 2-4 times more sensitive than APCI for some lipids.[1] 3. Derivatize the Analyte: Introduce a charged or easily ionizable group to the molecule. See the detailed derivatization protocol below. |
| In-source fragmentation. | 1. Optimize Cone/Fragmentor Voltage: Gradually decrease the cone or fragmentor voltage to find the optimal value that maximizes the precursor ion signal and minimizes fragmentation. 2. Adjust Source Temperature: Lower the source temperature to reduce thermal degradation. | |
| Poor Reproducibility | Inconsistent adduct formation. | 1. Ensure Consistent Additive Concentration: Precisely prepare and maintain the concentration of mobile phase additives. 2. Use High-Purity Solvents: Contaminants can interfere with adduct formation. |
| Fluctuation in spray stability. | 1. Optimize Nebulizer Gas Flow: Adjust the gas flow to ensure a stable spray. 2. Check for Clogs: Ensure the sample path is free of obstructions. | |
| Multiple Adducts Observed | Presence of various cations (e.g., Na⁺, K⁺) in the sample or mobile phase. | 1. Use High-Purity Water and Solvents: Minimize sources of sodium and potassium contamination. 2. Promote a Single Adduct: Increase the concentration of the desired adduct-forming reagent (e.g., ammonium formate) to favor the formation of a single adduct type, simplifying the mass spectrum. |
Data Presentation: Comparison of Ionization Strategies
The following tables summarize the expected relative performance of different ionization strategies for neutral lipids like 1,3-DSCP, based on available literature. Note: This is a generalized comparison, and actual performance may vary based on specific instrumentation and experimental conditions.
Table 1: Comparison of Ionization Sources for Neutral Lipid Analysis
| Ionization Source | Principle | Expected Signal Intensity for 1,3-DSCP | Key Advantages |
| ESI | Electrospray | Low (without additives) | Soft ionization, good for polar lipids. |
| APCI | Corona Discharge | Moderate | Good for less polar and volatile compounds. |
| APPI | UV Lamp | High | Excellent for non-polar and halogenated compounds, less susceptible to ion suppression.[2] |
Table 2: Effect of Mobile Phase Additives in ESI-MS for 1,3-DSCP
| Additive (Concentration) | Ionization Mode | Expected Adduct | Expected Signal Enhancement |
| None | Positive | [M+H]⁺ (weak), [M+Na]⁺, [M+K]⁺ | Low |
| Ammonium Formate (5-10 mM) | Positive | [M+NH₄]⁺ | Moderate to High |
| Sodium Acetate (1-5 mM) | Positive | [M+Na]⁺ | Moderate to High |
| Ammonium Acetate (5-10 mM) | Negative | [M+CH₃COO]⁻ | Moderate |
| Chloroform (as co-solvent) | Negative | [M+Cl]⁻ | Moderate |
Experimental Protocols
Detailed Methodology for Derivatization of 1,3-DSCP with 3-(Chlorosulfonyl)benzoic Acid
This protocol is adapted from a method for the derivatization of diacylglycerols and is expected to be applicable to 1,3-DSCP due to the presence of a hydroxyl group analog (the chlorine atom does not react, but the principle of enhancing ionization via a charged tag is the focus). This derivatization introduces a negatively charged group, significantly enhancing ionization efficiency in negative ion mode ESI-MS.
Materials:
-
This compound (1,3-DSCP) sample
-
Pyridine (B92270) (in acetonitrile, 392.8 mg/mL)
-
3-(Chlorosulfonyl)benzoic acid (Cl-SBA) (in acetonitrile, 50 mg/mL)
-
Chloroform/Methanol mixture (2:1, v/v)
-
Deionized water
-
Shaking water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Dry down the lipid extract containing 1,3-DSCP under a stream of nitrogen.
-
Reconstitution: Redissolve the dried sample residue in 250 µL of the pyridine solution.
-
Derivatization Reaction: Add 250 µL of the Cl-SBA solution to the sample.
-
Incubation: Place the reaction mixture in a shaking water bath at 60 °C for 40 minutes.
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 3 mL of the chloroform/methanol (2:1, v/v) mixture.
-
Add 0.6 mL of deionized water.
-
Vortex the mixture for 5 minutes at room temperature to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Sample Collection: Carefully collect the lower organic layer containing the derivatized 1,3-DSCP.
-
Analysis: Evaporate the solvent from the collected organic layer and reconstitute the sample in a suitable solvent for LC-MS analysis in negative ion mode.
Visualizations
Caption: Workflow for the chemical derivatization of 1,3-DSCP.
Caption: Troubleshooting logic for low 1,3-DSCP signal.
References
Technical Support Center: Analysis of 2- and 3-MCPD Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2- and 3-monochloropropanediol (MCPD) esters. The primary focus is on overcoming the analytical challenge of co-elution of the 2- and 3-MCPD ester isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical approaches for determining 2- and 3-MCPD esters?
A1: There are two primary analytical routes for the determination of 2- and 3-MCPD esters (MCPDEs):
-
Indirect Analysis: This is the most common approach and involves the chemical or enzymatic cleavage (transesterification) of the fatty acid esters to release the free forms of 2-MCPD and 3-MCPD.[1][2][3] These free diols are then derivatized to improve their volatility and chromatographic behavior for analysis by Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS).[3][4][5] This method is often preferred for routine analysis due to the commercial availability of fewer required reference standards.[1][2]
-
Direct Analysis: This approach involves the analysis of the intact MCPD esters without prior cleavage.[1][3] It is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][5] While it provides information on the specific fatty acid ester profiles, it presents a significant challenge in chromatographically separating the numerous isomeric forms of 2- and 3-MCPD esters, which often co-elute.[6][7][8]
Q2: Why is the co-elution of 2- and 3-MCPD esters a problem?
A2: The co-elution of 2- and 3-MCPD esters is a significant analytical challenge because these isomers have very similar chemical structures and physicochemical properties, leading to poor chromatographic separation.[7][8] Accurate quantification of each isomer is crucial as they may have different toxicological profiles.[9] In direct analysis methods, if the isomers are not adequately separated, it can lead to inaccurate quantification of the individual esters.[1][7]
Q3: What are the common derivatization agents used in the indirect analysis of 2- and 3-MCPD?
A3: Due to the low volatility and high polarity of free 2- and 3-MCPD, derivatization is a necessary step before GC analysis.[3] The most commonly used derivatizing agents are:
-
Phenylboronic Acid (PBA): PBA reacts with the diol functional group of MCPD to form a cyclic ester, which is more volatile and suitable for GC analysis.[2][4][10]
-
Heptafluorobutyrylimidazole (HFBI): HFBI is another derivatization reagent used for the analysis of MCPDs.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 2- and 3-MCPD esters.
Issue 1: Poor Chromatographic Resolution of Derivatized 2- and 3-MCPD in GC-MS Analysis
Possible Causes & Solutions:
-
Inadequate GC Column: The choice of GC column is critical for separating the derivatized isomers.
-
Recommendation: A mid-polarity column is often suitable. For example, a DB-5MS capillary column has been shown to be effective for the separation of PBA-derivatized 2- and 3-MCPD.[4] For glycidol (B123203) analysis, a DB-WAX column may be used.[6]
-
-
Suboptimal GC Oven Temperature Program: The temperature ramp rate can significantly impact separation.
-
Recommendation: Optimize the oven temperature program. A slow ramp rate during the elution window of the target analytes can improve resolution. For example, a program might include a slow ramp from 145°C to 160°C at 2°C/min.[6]
-
-
Improper Derivatization: Incomplete or side reactions during derivatization can lead to poor peak shapes and co-elution.
Issue 2: Co-elution of Intact 2- and 3-MCPD Esters in LC-MS Analysis
Possible Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The structural similarity of the ester isomers makes them difficult to separate on conventional reversed-phase columns.
-
Recommendation:
-
Column Choice: Employ a high-resolution analytical column. A C18 column with a small particle size (e.g., 3.0 µm) can provide better separation.[9]
-
Mobile Phase Optimization: Modify the mobile phase composition. The use of modifiers like ammonium (B1175870) formate (B1220265) and formic acid can improve selectivity.[9] A gradient elution with methanol/water and isopropanol (B130326) has been used for the separation of a wide range of MCPD esters.[9]
-
-
-
Mass Spectrometry Limitations: Isomers with the same mass-to-charge ratio cannot be distinguished by a mass spectrometer alone if they co-elute.
-
Recommendation: While chromatographic separation is key, ensure that the MS/MS transitions are highly specific to each isomer if any slight separation is achieved. However, for some isomers, such as sn-2 and sn-3 monoesters, separation by MS may not be possible as they produce the same MRM pairs.[9]
-
Issue 3: Low Recovery of Analytes During Sample Preparation
Possible Causes & Solutions:
-
Inefficient Extraction: The polarity of MCPDs and their esters requires an effective extraction solvent system.
-
Analyte Loss During Cleanup: The cleanup step is crucial to remove interfering matrix components but can also lead to analyte loss.
-
Recommendation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with modifications, has been successfully applied for the extraction and cleanup of glycidol and 3-MCPD.[6]
-
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for 2- and 3-MCPD and their esters from various studies.
Table 1: LODs and LOQs for Indirect Analysis (GC-MS and GC-MS/MS)
| Analyte | Method | LOD | LOQ | Matrix | Reference |
| 3-MCPD | GC-MS/MS | 1.5 ng/g | - | Edible Oils | [12] |
| 2-MCPD | GC-MS/MS | 2.2 ng/g | - | Edible Oils | [12] |
| 3-MCPD | DGF Method | 0.026 mg/kg | 0.041 mg/kg | Sample | [5] |
| 2-MCPD Ester | GC-MS/MS | 0.01 mg/kg | 0.05 mg/kg | - | [8] |
| 3-MCPD Ester | GC-MS/MS | 0.01 mg/kg | 0.05 mg/kg | - | [8] |
| Glycidyl (B131873) Ester | GC-MS/MS | 0.024 mg/kg | 0.06 mg/kg | - | [8] |
Table 2: LODs and LOQs for Direct Analysis (LC-MS)
| Analyte | Method | LOD | LOQ | Matrix | Reference |
| Glycidyl Esters | LC-TOF-MS | < 0.16 ng/mL | - | Edible Oils | [8] |
| 3-MCPD Monoesters | LC-TOF-MS | < 0.86 ng/mL | - | Edible Oils | [8] |
| 3-MCPD Diesters | LC-TOF-MS | < 0.22 ng/mL | - | Edible Oils | [8] |
Experimental Protocols
Protocol 1: Indirect Analysis of 2- and 3-MCPD Esters by GC-MS/MS
This protocol is a generalized procedure based on common indirect analysis methods.
-
Sample Preparation and Extraction:
-
Transesterification:
-
Derivatization:
-
GC-MS/MS Analysis:
-
Column: Use a DB-5MS capillary column (or equivalent).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injection: Splitless injection is commonly used.
-
MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[4] Monitor one precursor ion and at least two product ions for each analyte.[4]
-
Protocol 2: Direct Analysis of 2- and 3-MCPD Esters by LC-MS/MS
This protocol outlines a general approach for the direct analysis of intact esters.
-
Sample Preparation:
-
Purify oil or fat samples using solid-phase extraction (SPE) to remove interfering components.[1]
-
-
LC Separation:
-
Column: Use a high-resolution C18 analytical column (e.g., 150 mm x 2.0 mm, 3.0 µm particle size).[9]
-
Mobile Phase: A gradient elution using a mixture of methanol/water with ammonium formate and formic acid as mobile phase A, and isopropanol with the same additives as mobile phase B.[9]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30°C).[9]
-
-
MS/MS Analysis:
Visualizations
Caption: Workflow for the indirect analysis of 2- and 3-MCPD esters.
Caption: Logical relationship of the co-elution problem and solutions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. GC-MS/MS method for simultaneous determination of ester forms of 3-MCPD and 2-MCPD in infant formula [vjfc.nifc.gov.vn]
- 5. gcms.cz [gcms.cz]
- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 11. fssai.gov.in [fssai.gov.in]
- 12. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of 1,3-Distearoyl-2-chloropropanediol Standard Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 1,3-Distearoyl-2-chloropropanediol standard solutions, a critical aspect for ensuring accuracy and reliability in experimental research and drug development. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the handling and storage of these standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for neat this compound?
A1: It is consistently recommended by suppliers that neat this compound be stored in a freezer to ensure its long-term stability.[1]
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions are typically prepared by dissolving the neat compound in a suitable organic solvent. For analytical purposes, such as in the determination of 2- and 3-MCPD esters, stock solutions have been prepared in solvents like hexane (B92381) or toluene (B28343).[2] It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.
Q3: What is the expected stability of this compound in solution?
A3: While specific quantitative data for this compound solutions is limited in publicly available literature, general principles for chlorinated lipids and related compounds suggest that storage at low temperatures is critical. For instance, once formed during industrial processes like oil refining, 2- and 3-MCPD esters exhibit a degree of thermal stability.[3] However, for analytical standards, it is best practice to store solutions at -20°C or lower to minimize any potential degradation over time.
Q4: Can I store my standard solutions at room temperature?
A4: Storing standard solutions of chlorinated lipids at room temperature is generally not recommended for long-term storage due to the increased risk of degradation. While some related compounds show stability during short-term handling at ambient temperatures, prolonged exposure can lead to a decrease in concentration and the formation of degradation products.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Based on studies of similar chlorinated esters, potential degradation pathways in solution could include hydrolysis, especially in the presence of water, leading to the formation of the corresponding diol and stearic acid. High temperatures can also induce degradation through mechanisms such as isomerization, dechlorination, and deacylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or drifting calibration curve | Degradation of the standard solution. | Prepare a fresh stock solution from the neat compound. Evaluate the stability of the working solutions by preparing them fresh daily. Ensure the solvent used is of high purity and anhydrous. |
| Improper storage of the solution. | Store stock and working solutions in a freezer (-20°C or lower) in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Analyze a freshly prepared standard to confirm the identity of the main peak. If new peaks are present in older solutions, it is indicative of degradation. Consider potential sources of contamination in the solvent or storage vials. |
| Contamination of the solvent. | Use a fresh bottle of high-purity solvent for preparing standards. | |
| Low recovery of the analyte from spiked samples | Inaccurate concentration of the standard solution due to degradation. | Re-prepare the standard solution and re-verify its concentration. Perform a short-term stability test on your working solutions under your typical experimental conditions. |
| Interaction with the sample matrix. | Evaluate potential matrix effects by comparing the response of the standard in solvent versus in the sample matrix. |
Experimental Protocols
Protocol for Preparation of a Stock Standard Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (neat solid)
-
High-purity toluene (anhydrous)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Glass Pasteur pipette or syringe
-
Ultrasonic bath
Procedure:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh approximately 10 mg of the neat compound directly into the 10 mL volumetric flask. Record the exact weight.
-
Add a small volume of toluene (approximately 5 mL) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Once the solid is completely dissolved, bring the solution to the final volume with toluene.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap.
-
Store the stock solution in a freezer at -20°C or below.
Visualizing Experimental Workflow
To ensure clarity in experimental procedures, a visual representation of the workflow for preparing standard solutions is provided below.
Caption: Workflow for the preparation of this compound standard solutions.
References
Reducing background noise in chloropropanediol ester analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in the analysis of 3-monochloropropanediol (3-MCPD) esters and glycidyl (B131873) esters (GE).
Frequently Asked Questions (FAQs)
Q1: What are the main sources of background noise in 3-MCPD and GE analysis?
A1: Background noise in 3-MCPD and GE analysis can originate from various sources throughout the analytical workflow. Key contributors include contaminated reagents and solvents, impurities in derivatization agents, and interference from the sample matrix itself.[1][2] Glassware that has not been properly cleaned can also introduce contaminants.[3] Furthermore, instrument components such as the GC inlet liner, septum, and column can bleed or retain residues from previous injections, leading to a high baseline or discrete interference peaks.[4][5]
Q2: How can I prevent the conversion of glycidol (B123203) to 3-MCPD during my sample preparation?
A2: The conversion of glycidol to 3-MCPD is a common issue in indirect analysis methods, particularly under acidic conditions in the presence of chloride ions.[6][7] To minimize this, it is crucial to control the pH and chloride concentration during the hydrolysis and extraction steps. Some official methods, like AOCS Cd 29c-13, use a differential approach where two separate assays are performed. In one assay, conditions are set to promote the conversion of glycidol to 3-MCPD, while in the second, this conversion is minimized by using a chloride-free salt solution to stop the reaction.[1] The difference between the two results provides a more accurate quantification of the original glycidyl ester content. Using isotopically labeled internal standards for both 3-MCPD and glycidol can also help to correct for this conversion.[3][8]
Q3: What is the purpose of derivatization in 3-MCPD and GE analysis, and what are the common reagents?
A3: Derivatization is a crucial step in the indirect analysis of 3-MCPD and GE for gas chromatography (GC) based methods. The free 3-MCPD and other propanediols formed after hydrolysis are polar and not sufficiently volatile for GC analysis. Derivatization converts these polar analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity.[9][10] The most commonly used derivatization reagent is phenylboronic acid (PBA), which reacts with the diol functional group of 3-MCPD to form a stable cyclic boronic ester.[9][10][11] Other reagents like heptafluorobutyrylimidazole (HFBI) have also been used.[12][13]
Q4: What are the advantages and disadvantages of direct versus indirect analysis methods?
A4: Both direct and indirect methods have their own set of advantages and disadvantages for the determination of 3-MCPD and glycidyl esters.
| Method | Advantages | Disadvantages |
| Direct Analysis (LC-MS) | - Provides information on individual ester profiles without chemical transformation.[14] - No risk of analyte conversion (e.g., glycidol to 3-MCPD) during sample preparation.[14] | - High background from triacylglycerols can interfere with quantification.[14] - Requires highly sensitive instrumentation (e.g., high-resolution MS).[14] - A large number of individual ester standards are needed for accurate quantification. |
| Indirect Analysis (GC-MS) | - More suitable for routine analysis due to the availability of fewer required standards.[9] - Sample preparation can be automated.[8] - Well-established and validated official methods are available (e.g., AOCS, ISO).[9] | - Risk of analyte conversion during hydrolysis, potentially leading to overestimation of 3-MCPD.[2][7] - Does not provide information on the original ester profile. - Sample preparation can be time-consuming and involve multiple steps.[15] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 3-MCPD and glycidyl esters, providing potential causes and recommended solutions.
Issue 1: High Baseline Noise in Chromatogram
| Possible Cause | Recommended Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas (99.9995% or higher) is used. Install and regularly replace gas purifiers to remove oxygen, moisture, and hydrocarbons.[5] |
| Column Bleed | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. If bleed persists, trim the first few centimeters of the column or replace it.[4] |
| Contaminated GC Inlet | Clean the injector port regularly. Replace the inlet liner and septum, as these can be sources of contamination.[4][5] Use high-quality, low-bleed septa. |
| Dirty MS Source | If the baseline noise is high across the entire mass range, the mass spectrometer source may be contaminated. Follow the manufacturer's instructions for cleaning the ion source. |
Issue 2: Presence of Ghost Peaks
| Possible Cause | Recommended Solution |
| Sample Carryover | Remnants from a previous, more concentrated sample can elute in subsequent runs.[4] Implement a thorough wash procedure for the injection syringe between samples, using a strong solvent. Run solvent blanks to confirm the system is clean before injecting the next sample.[16] |
| Contaminated Syringe | The syringe itself can be a source of contamination. Clean the syringe thoroughly or replace it if necessary.[4] |
| Septum Bleed | Fragments of the septum can fall into the inlet liner upon injection, leading to ghost peaks.[4] Use high-quality septa and replace them regularly. Inspect the liner for debris when troubleshooting. |
| Backflash | The sample solvent may expand to a volume greater than the liner capacity, contaminating the injector and gas lines.[17] To prevent this, reduce the injection volume, use a liner with a larger internal volume, or use a pressure-pulsed injection. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | Active sites in the inlet liner or at the head of the column can cause peak tailing.[4] Use a deactivated inlet liner and trim a small portion of the column from the inlet side. |
| Column Overload | Injecting too much sample can lead to peak fronting.[4] Dilute the sample or reduce the injection volume. |
| Improper Derivatization | Incomplete derivatization can result in poor peak shape for the target analytes. Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. |
| Inappropriate GC Oven Temperature Program | A ramp rate that is too fast may not allow for proper partitioning of the analyte on the column, leading to misshapen peaks. Optimize the temperature program to ensure adequate separation and peak symmetry. |
Experimental Protocols & Workflows
Workflow for Indirect Analysis of 3-MCPD and Glycidyl Esters
The following diagram illustrates a typical workflow for the indirect analysis of 3-MCPD and glycidyl esters using GC-MS, based on methods like the AOCS Official Method Cd 29c-13.
Logical Diagram for Troubleshooting Ghost Peaks
This diagram provides a logical approach to identifying the source of ghost peaks in your chromatogram.
References
- 1. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glsciences.eu [glsciences.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. agilent.com [agilent.com]
- 6. newfoodmagazine.com [newfoodmagazine.com]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Problem with the analysis of 3-MCPD - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 15. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Derivatization of 1,3-Distearoyl-2-chloropropanediol
Welcome to the technical support center for the derivatization of 1,3-Distearoyl-2-chloropropanediol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the derivatization of this compound for analytical purposes, primarily for Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound has a free hydroxyl group, which makes the molecule polar and prone to hydrogen bonding. This leads to low volatility and poor thermal stability, making it unsuitable for direct GC-MS analysis. Derivatization masks the polar hydroxyl group, increasing the compound's volatility and thermal stability, which results in better chromatographic peak shape and sensitivity.
Q2: What is the most common derivatization method for compounds with hydroxyl groups like this compound?
A2: Silylation is the most widely used and effective derivatization technique for compounds containing hydroxyl groups.[1] This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and suitable for GC analysis.[2]
Q3: Which silylating reagents are recommended for this compound?
A3: For derivatizing hydroxyl groups, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly recommended.[3][4] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.[2][5]
Q4: What are the typical reaction conditions for silylation?
A4: A common starting point for silylation is to heat the sample with the silylating reagent (e.g., BSTFA with 1% TMCS) in an aprotic solvent such as pyridine, acetonitrile, or dichloromethane (B109758) at 60-70°C for 30-60 minutes.[3][5][6] It is crucial to work under anhydrous (dry) conditions as silylating reagents are sensitive to moisture.[5][7]
Q5: How can I confirm that the derivatization reaction is complete?
A5: To ensure the reaction has gone to completion, you can analyze an aliquot of the reaction mixture by GC-MS. The absence of the peak corresponding to the underivatized this compound and the appearance of a single, sharp peak for the silylated derivative indicates a complete reaction.[5] You can also analyze aliquots at different time points until the product peak area no longer increases.
Troubleshooting Guide
This section addresses common issues that may arise during the silylation of this compound and its subsequent GC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity of Derivatized Product | 1. Incomplete Derivatization: The reaction may not have gone to completion. 2. Presence of Moisture: Silylating reagents are highly sensitive to water, which can consume the reagent.[5][7] 3. Reagent Degradation: The silylating reagent may have degraded due to improper storage. 4. Insufficient Reagent: The amount of silylating reagent may be insufficient for the amount of analyte. | 1. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 70-80°C) or extend the reaction time (e.g., to 60-90 minutes).[7] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] 3. Use Fresh Reagent: Use a fresh, unopened vial of the silylating reagent. 4. Increase Reagent Amount: Use a molar excess of the silylating reagent (a 2:1 molar ratio of reagent to active hydrogen is a good starting point). |
| Presence of Multiple Peaks for the Analyte | 1. Incomplete Silylation: Both the derivatized and underivatized compound are present. 2. Side Reactions: The chloro- group or ester linkages might undergo side reactions under harsh conditions, though this is less likely with silylation. 3. Formation of Byproducts: Reaction of the silylating agent with residual water can form siloxane byproducts.[7] | 1. Re-optimize Derivatization: Refer to the solutions for "No or Low Peak Intensity" to drive the reaction to completion. 2. Use Milder Conditions: If side reactions are suspected, try lowering the reaction temperature and shortening the reaction time. 3. Maintain Anhydrous Conditions: Rigorously exclude moisture from the reaction. |
| Broad or Tailing Peaks in the Chromatogram | 1. Adsorption in the GC System: Active sites in the GC liner or on the column can interact with the analyte. 2. Co-elution with Contaminants: The peak may be overlapping with impurities. 3. Thermal Degradation: The derivatized analyte may be degrading in the hot GC inlet. | 1. Silanize the GC Liner: Deactivate the glass liner to mask active Si-OH groups.[5] 2. Use a Guard Column: A guard column can trap non-volatile residues. 3. Optimize Inlet Temperature: Lower the injector temperature to the minimum required for efficient volatilization. |
| Poor Reproducibility | 1. Variability in Reaction Conditions: Inconsistent reaction times and temperatures. 2. Presence of Water: Inconsistent levels of moisture in samples or reagents. 3. Matrix Effects: Complex sample matrices can interfere with the derivatization. | 1. Standardize Protocol: Precisely control the reaction time and temperature for all samples. 2. Dry Samples Thoroughly: Ensure all samples are completely dry before adding the silylating reagent. 3. Sample Cleanup: Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol provides a general procedure for the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.
Materials:
-
This compound sample
-
BSTFA + 1% TMCS silylating reagent
-
Anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous aprotic solvent to dissolve the sample. Then, add 50 µL of BSTFA + 1% TMCS.[3][6] Ensure a molar excess of the silylating reagent.
-
Reaction: Tightly cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or oven set to 60°C for 60 minutes.[3][6]
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. The sample can be injected directly or diluted with an appropriate solvent (e.g., hexane) if necessary.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis.
Data Presentation: Recommended Silylation Conditions
The following table summarizes typical starting conditions for the silylation of compounds with hydroxyl groups. These should be optimized for your specific application.
| Parameter | BSTFA + 1% TMCS | MSTFA |
| Typical Sample Size | 1-10 mg | 1-10 mg |
| Reagent Volume | 50-200 µL | 50-200 µL |
| Solvent | Pyridine, Acetonitrile, Dichloromethane | Acetonitrile, Pyridine |
| Reaction Temperature | 60-70°C | 60-70°C |
| Reaction Time | 30-60 minutes | 30-60 minutes |
| Key Advantage | Robust for hydroxyl groups, catalyst enhances reactivity.[5] | Byproducts are highly volatile, reducing chromatographic interference.[5] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the silylation of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common silylation derivatization problems.
References
Technical Support Center: Column Selection for the Separation of Chlorinated Lipid Isomers
Welcome to the technical support center for the chromatographic separation of chlorinated lipid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for this challenging analytical task.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are chlorinated lipids and why is their separation challenging?
Chlorinated lipids are generated in biological systems through the reaction of hypochlorous acid (HOCl), produced by the enzyme myeloperoxidase, with lipids, particularly plasmalogens.[1][2] This reaction initially forms α-chlorofatty aldehydes, which are then metabolized into α-chlorofatty acids and α-chlorofatty alcohols.[1][2] The separation of chlorinated lipid isomers is a significant analytical challenge because isomers possess the same mass and often have very similar physicochemical properties, leading to co-elution in standard chromatographic systems.[3] Achieving separation requires highly selective chromatographic methods that can differentiate subtle structural differences, such as the position of the chlorine atom on the fatty acid chain.
Q2: What are the primary chromatographic techniques for separating chlorinated lipid isomers?
Several chromatographic techniques can be employed, each offering different selectivity:
-
Reverse-Phase Liquid Chromatography (RP-LC): This is the most common technique for lipid analysis, separating molecules based on their hydrophobicity (acyl chain length and degree of saturation).[4]
-
Gas Chromatography (GC): GC is suitable for volatile or semi-volatile compounds and is often used for chlorinated fatty aldehydes and alcohols after a derivatization step to increase their volatility.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity, making it useful for separating lipid classes based on their headgroups.[5][6] It can be a good alternative to normal-phase chromatography as its mobile phases are more compatible with mass spectrometry.[6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for isomer separations, including chiral compounds.[7][8][9] It often provides faster and more efficient separations than HPLC.[8][9]
Q3: How do I choose between a C18 and a Phenyl-Hexyl column for my separation?
The choice depends on the specific isomers you are trying to separate:
-
C18 columns separate primarily based on hydrophobicity.[10] They are a good starting point for general lipid separations.
-
Phenyl-Hexyl columns provide an alternative selectivity due to the presence of the phenyl ring.[10][11][12] They can interact with analytes through π-π interactions, which can be advantageous for separating isomers containing double bonds or aromatic moieties.[10][11] If you are struggling to separate positional isomers on a C18 column, a phenyl-hexyl column is a logical next step as it may provide a different elution order.[12]
Q4: Are chiral columns necessary for separating all types of chlorinated lipid isomers?
Chiral columns are essential for the separation of enantiomers (mirror-image isomers). If your chlorinated lipid has a stereocenter and you need to resolve the enantiomers, a chiral stationary phase is required.[7][13] For other types of isomers, such as positional isomers (e.g., 8-chloro-stearic acid vs. 9-chloro-stearic acid), achiral columns like C18, C8, or phenyl-based phases are typically used.
Q5: What is the benefit of using HILIC for chlorinated phospholipids (B1166683)?
While RP-LC separates phospholipids based on their fatty acid composition, HILIC separates them into classes based on the polarity of their headgroups.[5][6] This can be advantageous for:
-
Reducing sample complexity: By separating lipid classes, you can reduce the number of co-eluting species in your analysis.
-
Improving sensitivity: The high organic content of HILIC mobile phases can enhance ionization efficiency in ESI-MS.[14]
-
Targeted analysis: HILIC can be used as a first-dimension separation in a 2D-LC setup to isolate a specific phospholipid class containing chlorinated species for further separation in the second dimension by RP-LC.[5]
Q6: Can Supercritical Fluid Chromatography (SFC) be used for chlorinated lipid isomers?
Yes, SFC is an excellent technique for isomer separation and is gaining popularity in lipidomics.[9] Its advantages include:
-
High speed and efficiency: SFC runs are often much shorter than HPLC runs.[9]
-
Unique selectivity: The properties of supercritical fluids provide different separation mechanisms compared to liquid chromatography.
-
Chiral separations: SFC is a leading technique for chiral separations in the pharmaceutical industry and can be applied to chiral chlorinated lipids.[15]
Section 2: Troubleshooting Guides
Problem: Poor Resolution of Isomers
Q: My chlorinated lipid isomers are co-eluting. How can I improve their separation?
| Potential Cause | Solution |
| Insufficient Column Selectivity | Switch to a column with a different stationary phase. If using a C18, try a Phenyl-Hexyl column to introduce π-π interactions, which can alter selectivity for unsaturated or aromatic isomers.[11][12] For positional isomers, a column with high shape selectivity, like a cholesteryl-bonded phase, might be beneficial.[16] |
| Suboptimal Mobile Phase | Adjust the organic solvent composition (e.g., switch from acetonitrile (B52724) to methanol (B129727) or isopropanol). A change in the organic modifier can significantly impact selectivity. Also, try a shallower gradient to increase the separation window for closely eluting peaks. |
| Inadequate Efficiency | Decrease the flow rate or use a longer column to increase the number of theoretical plates. Using columns with smaller particles (e.g., sub-2 µm) will also increase efficiency. |
| Wrong Chromatographic Mode | If optimizing RP-LC fails, consider an orthogonal technique like HILIC or SFC, which offer different separation mechanisms. |
Problem: Poor Peak Shape (Tailing)
Q: My chlorinated fatty acid peaks are tailing. What can I do to improve the peak shape?
| Potential Cause | Solution |
| Secondary Interactions with Silanols | Chlorinated fatty acids are acidic and can interact with residual silanol (B1196071) groups on the silica (B1680970) surface of the column, causing tailing.[17][18] Add a small amount of a weak acid, like 0.1% formic acid or 0.25% acetic acid, to the mobile phase to suppress the ionization of both the analyte and the silanols.[1][19] |
| Column Overload | Injecting too much sample can lead to peak tailing. Dilute your sample or reduce the injection volume.[19] |
| Column Contamination | Strongly retained matrix components can accumulate on the column and affect peak shape. Use a guard column and/or implement a robust sample preparation procedure. Periodically flush the column with a strong solvent like isopropanol.[19] |
| Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is consistent and appropriate for your analytes. For acidic compounds, a lower pH is generally better.[20][21] |
Section 3: Experimental Protocols & Data
Protocol 1: LC-MS/MS Analysis of 2-Chlorohexadecanoic Acid (2-ClHA)
This protocol is adapted from established methods for the analysis of chlorinated fatty acids in biological samples.[1]
| Parameter | Description |
| Column | Discovery HS C18 (150 x 2.1 mm, 5 µm) or Supelcosil LC-18 DB (150 x 3 mm, 5 µm)[1] |
| Mobile Phase A | 85:15 Methanol:Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.25% acetic acid[1] |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.25% acetic acid[1] |
| Gradient | A time-programmed gradient from a higher aqueous content to a higher organic content. A typical starting point would be a linear gradient from 100% A to 100% B over 10-15 minutes. |
| Flow Rate | 200-300 µL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| MS Detection | Electrospray Ionization (ESI) in Negative Ion Mode |
| MS/MS Transition | For 2-ClHA, monitor the transition m/z 289 → 253 (loss of HCl).[1] |
Protocol 2: GC-MS Analysis of 2-Chlorohexadecanal (2-ClHDA)
This method involves derivatization to improve volatility and sensitivity.[2]
| Parameter | Description |
| Sample Preparation | Extract lipids using a modified Bligh and Dyer method.[2] |
| Derivatization | Convert 2-ClHDA to its pentafluorobenzyl oxime (PFBO) derivative. |
| Column | DB-1 (or similar non-polar phase), e.g., 15 m x 0.25 mm, 0.25 µm film thickness. |
| Carrier Gas | Helium |
| Oven Program | Start at 150 °C, hold for 3.5 min, then ramp at 25 °C/min to 310 °C and hold for 5 min.[2] |
| MS Detection | Negative Ion Chemical Ionization (NICI) with methane (B114726) as the reagent gas.[2] |
| SIM Ions | Monitor m/z 288 for the PFBO derivative of 2-ClHDA.[2] |
Data Presentation Tables
Table 1: Column Selectivity Comparison for Isomer Separations
| Column Type | Primary Interaction Mechanism | Best Suited For |
| C18 | Hydrophobic | General separation by chain length and saturation. |
| C30 | Hydrophobic & Shape Selectivity | Long-chain and hydrophobic isomers.[4] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Isomers with double bonds or aromatic rings.[10][11] |
| Cholesteryl | Hydrophobic & Shape Selectivity | Positional and geometric (cis/trans) isomers.[16] |
| Chiral (e.g., Amylose-based) | Enantioselective Interactions | Enantiomers.[7] |
Table 2: Mobile Phase Additives for Improved Peak Shape and Sensitivity
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.1% | Suppresses ionization of silanols to reduce peak tailing for acidic analytes.[19] |
| Acetic Acid | 0.1 - 0.25% | Similar to formic acid, used to improve peak shape of acidic compounds.[1] |
| Ammonium Acetate | 5 - 10 mM | Buffering agent and aids in ionization for ESI-MS.[1][22] |
| Ammonium Formate | 5 - 10 mM | Another common buffering agent for LC-MS applications.[22] |
Section 4: Mandatory Visualizations
Diagrams of Workflows and Logical Relationships
Caption: A logical workflow for selecting a column for chlorinated lipid isomer separation.
Caption: A systematic workflow for troubleshooting common chromatography problems.
References
- 1. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hilicon.com [hilicon.com]
- 6. Separation of phospholipid classes by hydrophilic interaction chromatography detected by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids [mdpi.com]
- 16. hplc.eu [hplc.eu]
- 17. waters.com [waters.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. Recent Analytical Methodologies in Lipid Analysis [mdpi.com]
Technical Support Center: Improving Reproducibility in 1,3-Distearoyl-2-chloropropanediol Analysis
Welcome to the Technical Support Center for the analysis of 1,3-Distearoyl-2-chloropropanediol and other 2-MCPD esters. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their analytical results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various analytical methods.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Sample Preparation
Question: I am experiencing low recovery of this compound. What are the possible causes?
Answer: Low recovery can stem from several factors during sample preparation:
-
Incomplete Transesterification: The conversion of the ester to free 2-MCPD is a critical step in indirect analysis. Ensure that the reaction time, temperature, and reagent concentrations are optimized. For instance, the AOCS Official Method Cd 29a-13 specifies a 16-hour incubation at 40°C for the acidic transesterification.[1]
-
Analyte Degradation: Alkaline conditions during transesterification can lead to the partial conversion of 2-MCPD to glycidol, which can then be reconverted to 2-MCPD and 3-MCPD under acidic conditions, leading to inaccurate quantification.[2]
-
Inefficient Extraction: The choice of extraction solvent is crucial. For complex matrices, a more polar solvent than hexane (B92381) may be needed for complete recovery of MCPD esters.
-
Sample Storage: Improper storage can lead to analyte degradation. Samples should ideally be stored at room temperature or deep-frozen, as refrigeration around 10°C has been shown to degrade glycidol, a related compound.[3]
Question: My results for 2-MCPD esters are inconsistent between batches. What could be causing this variability?
Answer: Inconsistent results are often a sign of a lack of standardization in the analytical workflow. Key areas to investigate include:
-
Moisture Content: The presence of water can interfere with derivatization reagents like HFBI, leading to incomplete reactions and variable results.[4] Ensure all solvents and samples are anhydrous before derivatization.
-
Reagent Stability: Derivatization reagents can degrade over time. Use fresh reagents and store them under the recommended conditions.
-
Manual Errors: Manual sample preparation is prone to variability. Automating the sample preparation process, where possible, can significantly improve reproducibility. Several AOCS methods, including the rapid AOCS Cd 29c-13, are amenable to automation.[1][5]
Chromatography (GC-MS)
Question: I am observing poor peak shape (e.g., tailing, broadening) for the 2-MCPD derivative. What should I check?
Answer: Poor peak shape in GC-MS analysis can be attributed to several factors:
-
Incomplete Derivatization: Ensure the derivatization reaction with phenylboronic acid (PBA) or another agent has gone to completion. The presence of underivatized, polar MCPD will lead to tailing.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Using deactivated liners and high-quality, inert columns is essential.
-
Incorrect Injection Parameters: For high molecular weight compounds like this compound, a splitless or PTV injection is often recommended to ensure efficient transfer to the column. However, optimizing to a split injection can sometimes improve peak shape.
Question: I am not detecting a peak for my analyte, or the signal is very low. What are the potential reasons?
Answer: The absence or low intensity of the analyte peak can be due to:
-
Instrumental Issues: Check for leaks in the GC system, ensure the MS detector is properly tuned, and verify that the filament is on.
-
Sample Degradation: As mentioned, 2-MCPD can be unstable under certain conditions. Review your sample preparation and storage procedures.
-
Derivatization Failure: Confirm that your derivatization reagent is active and that the reaction conditions are appropriate.
-
Incorrect MS Parameters: Ensure you are monitoring the correct ions for the PBA derivative of 2-MCPD. Key ions to monitor include m/z 196 and 198.[6]
Mass Spectrometry (MS)
Question: What are the expected mass fragments for the phenylboronic acid (PBA) derivative of 2-MCPD?
Answer: The PBA derivative of 2-MCPD forms a cyclic ester. In GC-MS analysis with electron ionization (EI), you can expect to see characteristic fragment ions. The primary ions to monitor for quantification and confirmation are typically m/z 196 (quantifier) and m/z 198 (qualifier), which correspond to the [M-H-HCl]+ fragment of the derivative.[6] For the deuterated internal standard (2-MCPD-d5), the corresponding ions are m/z 201 and 203.[6]
Question: I am seeing a high background signal in my mass spectra. What could be the cause?
Answer: A high background signal can originate from several sources:
-
Contaminated Carrier Gas: Ensure the use of high-purity carrier gas and that purification traps are functioning correctly.
-
Column Bleed: Operating the GC column at or above its maximum temperature limit will cause the stationary phase to bleed, leading to a high background.
-
Contaminated Injector or Detector: Regular maintenance and cleaning of the injector port and MS ion source are crucial to prevent the buildup of contaminants.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below is a summarized protocol for the widely used indirect analysis of 2-MCPD esters using GC-MS, based on the principles of AOCS Official Method Cd 29c-13.
Protocol: Indirect Analysis of this compound by GC-MS (Based on AOCS Cd 29c-13)
This method involves the transesterification of the fatty acid esters to release free 2-MCPD, followed by derivatization and GC-MS analysis. It is a differential method that uses two separate assays to determine the glycidyl (B131873) ester content, which can be a co-contaminant.
Materials and Reagents:
-
This compound standard
-
This compound-d5 (internal standard)
-
Methanol
-
Sulfuric acid
-
Sodium chloride
-
Sodium bicarbonate
-
tert-Butyl methyl ether (TBME)
-
Phenylboronic acid (PBA) solution
-
Anhydrous sodium sulfate
-
Iso-octane
Procedure:
-
Sample Preparation (Assay A & B):
-
Weigh approximately 100 mg of the oil sample into two separate vials (Assay A and Assay B).
-
Add the internal standard solution (this compound-d5) to each vial.
-
Add TBME and vortex to dissolve the oil.
-
-
Transesterification:
-
Assay A (for total 3-MCPD and glycidol): Add a methanolic solution of sodium hydroxide (B78521) and incubate. Then, add an acidic sodium chloride solution. This converts glycidyl esters to 3-MCPD.
-
Assay B (for 3-MCPD): Add a methanolic solution of sodium hydroxide and incubate. Then, add a sodium chloride solution without acid.
-
For 2-MCPD, the transesterification releases the free diol in both assays.
-
-
Extraction:
-
Extract the aqueous phase with a mixture of diethyl ether and ethyl acetate.
-
Combine the organic extracts and dry with anhydrous sodium sulfate.
-
-
Derivatization:
-
Add PBA solution to the dried extract to derivatize the free 2-MCPD and 3-MCPD.
-
-
GC-MS Analysis:
-
Evaporate the solvent and reconstitute the residue in iso-octane.
-
Inject an aliquot into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Column: Mid-polarity column (e.g., 50% phenyl-methylpolysiloxane)
-
Injection: Splitless or PTV
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to elute the analytes.
-
MS Detection: Electron ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor ions m/z 196 and 198 for the 2-MCPD-PBA derivative and m/z 201 and 203 for the 2-MCPD-d5-PBA derivative.[6]
Data Presentation
To aid in method selection and evaluation, the following tables summarize key performance data for different analytical approaches for 2-MCPD esters.
Table 1: Comparison of Analytical Methods for 2-MCPD Ester Analysis
| Feature | Indirect GC-MS (e.g., AOCS Cd 29c-13) | Direct LC-MS/MS |
| Principle | Transesterification to free 2-MCPD, derivatization, GC-MS analysis. | Direct analysis of the intact ester. |
| Analysis Time | Shorter for routine screening (AOCS Cd 29c-13 is relatively fast).[1] | Can be rapid, but method development for complex matrices can be time-consuming. |
| Pros | Well-established and validated methods available, suitable for routine analysis, can be automated.[1][5] | Provides information on the specific fatty acid profile of the esters, avoids potential analyte conversion during sample prep. |
| Cons | Indirect measurement, potential for analyte conversion, derivatization step adds complexity.[2] | Requires a larger number of reference standards for individual esters, matrix effects can be a challenge. |
| Typical LOD | 0.02 - 0.04 mg/kg[4] | 0.02 - 0.08 mg/kg |
Table 2: Method Validation Data for 2-MCPD Ester Analysis (Indirect GC-MS)
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.04 mg/kg | [4] |
| Limit of Quantification (LOQ) | 0.1 mg/kg | |
| Repeatability (RSD) | < 2.5% | [4] |
| Between-day Reproducibility (RSD) | ≤ 5% | [4] |
| Recovery | 91.7% - 105.9% | [4] |
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the indirect analysis of this compound by GC-MS.
References
Technical Support Center: High-Throughput Analysis of 2-MCPD and Glycidyl Esters
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the high-throughput analysis of 2-monochloropropanediol (2-MCPD), 3-monochloropropanediol (3-MCPD), and glycidyl (B131873) esters (GEs).
Frequently Asked Questions (FAQs)
Q1: What are 2-MCPD, 3-MCPD, and glycidyl esters, and why are they a concern?
A1: Fatty acid esters of 2-MCPD, 3-MCPD, and glycidol (B123203) are process-induced chemical contaminants formed during the high-temperature refining of edible oils and fats.[1] These compounds are considered a potential health risk because they can release free 2-MCPD, 3-MCPD, and glycidol in the body.[1][2] Free 3-MCPD is classified as a possible human carcinogen (Group 2B), and glycidol is considered a probable human carcinogen (Group 2A).[1][2][3] Due to these toxicological concerns, regulatory bodies have set maximum allowable levels for these contaminants in various food products, particularly infant formula.[1][2]
Q2: What are the main analytical approaches for determining the levels of these esters?
A2: There are two primary analytical strategies for the determination of MCPD and glycidyl esters:
-
Indirect Methods: These are the most common approaches for routine analysis.[4] They involve a chemical reaction, typically transesterification (either acidic or alkaline), to cleave the fatty acids from the glycerol (B35011) backbone, releasing the free forms of 2-MCPD, 3-MCPD, and glycidol.[1][5] Because free MCPD and glycidol are not volatile enough for gas chromatography (GC), they are then derivatized to make them more volatile before being analyzed by gas chromatography-mass spectrometry (GC-MS).[1][5]
-
Direct Methods: These methods analyze the intact ester molecules, typically using liquid chromatography-mass spectrometry (LC-MS).[1][5] While direct methods provide information on the specific fatty acid esters present, they are often more complex and less common for high-throughput screening due to the large number of possible ester combinations and the limited availability of commercial standards.[1][5]
Q3: What are the critical steps in the sample preparation for indirect analysis?
A3: The key steps in indirect analysis are:
-
Extraction: The fat or oil containing the esters is extracted from the sample matrix.[5][6]
-
Transesterification: The esters are cleaved to release free 2-MCPD, 3-MCPD, and glycidol. This can be done under acidic or alkaline conditions.[5][7] The choice of method can be critical, as acidic conditions may lead to an overestimation of glycidol in the presence of certain emulsifiers, while alkaline conditions can cause some conversion of glycidol to 3-MCPD, which requires correction.[7]
-
Cleanup: Interfering substances, such as fatty acid methyl esters (FAMEs) produced during transesterification, are removed.[4]
-
Derivatization: The cleaved analytes are reacted with a derivatizing agent, such as phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI), to increase their volatility for GC analysis.[1][5]
Q4: How should samples be stored to ensure the stability of 2-MCPD and glycidyl esters?
A4: To ensure the stability of the analytes, it is recommended to store samples at -18°C or lower until analysis.[8] Studies have indicated that glycidol can degrade at temperatures around 10°C, potentially forming 3-MCPD, which would lead to inaccurate quantification.[7][8] Therefore, refrigeration at temperatures above freezing is not recommended.[7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
Symptoms: You are experiencing lower than expected recovery rates for your standards or samples, or the recovery is highly variable between analytical runs.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Extraction | For complex matrices, ensure thorough homogenization and mixing with the extraction solvent. Consider vortexing and ultrasonication to improve extraction efficiency.[5] For challenging matrices, a QuEChERS-based extraction method may be beneficial.[5] |
| Analyte Degradation | Glycidyl esters can be sensitive to high temperatures and extreme pH. Avoid excessive heat during solvent evaporation steps. When using indirect methods involving hydrolysis, carefully control the reaction time and temperature to prevent the degradation of the released glycidol.[8] |
| Inefficient Derivatization | Ensure the derivatization agent (e.g., PBA) is fresh and of high quality. Optimize the reaction time and temperature as specified in your chosen method (e.g., AOCS Official Method Cd 29c-13).[8] The presence of water can interfere with some derivatization reactions, so ensure samples are dry before adding the reagent.[8] |
Below is a logical workflow to troubleshoot low analyte recovery:
Issue 2: Chromatographic Interference and Co-elution
Symptoms: You observe interfering peaks in your chromatogram that co-elute with or are close to your target analytes, making accurate quantification difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Matrix Effects | Complex sample matrices, such as edible oils, contain compounds like triacylglycerols (TAGs) and diacylglycerols (DAGs) that can cause interference.[8][9] Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove these interfering components.[8] For direct analysis methods, diluting the sample may also help reduce matrix effects.[8] |
| Co-elution of Isomers | The chromatographic separation of 2-MCPD and 3-MCPD esters can be challenging.[8] To improve separation in GC-MS, adjust the temperature program (oven ramp rate).[4][8] For LC-MS, experiment with different mobile phase compositions and gradients.[8] |
| Contamination from Labware | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination between samples. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of 2-MCPD, 3-MCPD, and glycidyl esters from various studies. These values can serve as a benchmark for your own method validation.
| Analyte | Method | Matrix | LOD (mg/kg) | Recovery (%) | Reference |
| 2-MCPD Esters | GC-MS | Glycerol | 0.02 | 100-108 | [10] |
| 3-MCPD Esters | GC-MS | Glycerol | 0.01 | 101-103 | [10] |
| Glycidyl Esters | GC-MS | Glycerol | 0.02 | 93-99 | [10] |
| 3-MCPD | GC-MS/MS | Edible Oils | 0.0015 | - | [11] |
| 2-MCPD | GC-MS/MS | Edible Oils | 0.0022 | - | [11] |
| 3-MBPD (from Glycidol) | GC-MS/MS | Edible Oils | 0.003 | - | [11] |
Experimental Protocols
Detailed Methodology for Indirect Analysis of 2-MCPD, 3-MCPD, and Glycidyl Esters by GC-MS
This protocol is based on the principles of established indirect analysis methods, such as those from AOCS.[5][8]
1. Sample Preparation and Transesterification:
-
Weigh approximately 100 mg of the oil sample into two separate reaction vials (Vial A and Vial B).[8]
-
Add an appropriate internal standard solution (e.g., deuterated 2-MCPD and 3-MCPD esters) to both vials.
-
To both vials, add a solution of sodium methoxide (B1231860) in methanol (B129727) to initiate the alkaline transesterification. Incubate at room temperature for a precisely controlled time (e.g., 10 minutes).
2. Conversion and Derivatization:
-
Vial A: Stop the reaction by adding an acidic sodium chloride solution. This will convert the released glycidol into 3-MCPD.
-
Vial B: Stop the reaction by adding an acidic sodium bromide solution. This converts the released glycidol into 3-monobromopropanediol (3-MBPD) to avoid its conversion to 3-MCPD during sample preparation.[1]
-
Add an extraction solvent (e.g., n-heptane) to both vials, vortex, and allow the phases to separate.
-
Transfer the aqueous (lower) phase to a new vial.
-
Add the derivatizing agent, phenylboronic acid (PBA), to the aqueous phase and incubate to form the volatile derivatives of 2-MCPD, 3-MCPD, and 3-MBPD.[1][12]
3. Extraction and GC-MS Analysis:
-
Extract the derivatized products with n-heptane.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., tetrahydrofuran).[12]
-
Inject the sample into the GC-MS system for analysis.
4. Quantification:
-
The concentration of 2-MCPD is determined directly from the analysis of Vial A or B.
-
The concentration of 3-MCPD esters is determined from the 3-MCPD content in Vial B.
-
The concentration of glycidyl esters (expressed as glycidol) is calculated from the difference in the 3-MCPD concentration between Vial A and Vial B, after applying a response factor.[8]
The overall workflow for this indirect analysis is depicted in the following diagram:
References
- 1. books.rsc.org [books.rsc.org]
- 2. Analysing MCPD, Glycidol and their Fatty Acid Esters [pharmsky.com.au]
- 3. bfr.bund.de [bfr.bund.de]
- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 5. agilent.com [agilent.com]
- 6. ovid-verband.de [ovid-verband.de]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fssai.gov.in [fssai.gov.in]
Technical Support Center: Automation of 1,3-Distearoyl-2-chloropropanediol Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing automated systems for the sample preparation of 1,3-Distearoyl-2-chloropropanediol.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of automating the sample preparation for this compound?
Automating the sample preparation of this compound offers several key benefits over manual methods:
-
Increased Throughput: Automated systems can process a significantly higher number of samples in a shorter period, operating continuously without manual intervention.
-
Improved Reproducibility and Precision: Automation minimizes human error associated with repetitive tasks like pipetting and reagent addition, leading to more consistent and reliable results.[1][2]
-
Reduced Analyst-to-Analyst Variability: Standardized, pre-programmed protocols ensure that every sample is processed identically, regardless of the operator.
-
Lower Reagent Consumption: Automated liquid handlers can accurately dispense smaller volumes of reagents, reducing waste and overall cost per sample.[1][2]
-
Enhanced Safety: Automation reduces direct contact with potentially hazardous chemicals used in the derivatization and extraction steps.
Q2: Which automated systems are suitable for handling a viscous compound like this compound?
Automated liquid handling systems equipped with features for managing viscous liquids are recommended. Look for systems that offer:
-
Positive displacement pipetting: This technology is more accurate for viscous solutions compared to standard air displacement pipetting.
-
Reverse pipetting capabilities: This technique can improve the accuracy of dispensing viscous liquids.[3][4]
-
Optimized aspiration and dispensing speeds: Slower speeds are often necessary to handle viscous samples accurately.[3][5]
-
Wide-bore or low-retention pipette tips: These specialized tips can help prevent sample shearing and reduce the amount of residue left in the tip.[3]
Q3: What are the critical steps in the automated sample preparation of this compound for GC-MS analysis?
The typical automated workflow involves:
-
Sample Aliquoting and Dilution: Precise transfer of the sample and dilution in an appropriate organic solvent.
-
Internal Standard Addition: Accurate addition of an internal standard for quantification.
-
Derivatization: Automated addition of derivatizing agents to make the analyte suitable for GC analysis. This is a crucial step for chloropropanols and their esters.[6][7][8]
-
Extraction: Often performed using automated Solid Phase Extraction (SPE) to remove matrix interferences.
-
Evaporation and Reconstitution: Automated evaporation of the solvent and reconstitution in a final solvent suitable for injection into the GC-MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the automated sample preparation of this compound.
Issue 1: Poor Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Elution from SPE Cartridge | - Increase the volume of the elution solvent.[9][10] - Use a stronger elution solvent.[9][11] - Ensure the elution solvent is appropriate for the chosen SPE sorbent and analyte. |
| Analyte Breakthrough During Sample Loading on SPE | - Decrease the flow rate during sample loading.[12] - Ensure the sample is dissolved in a weak solvent to promote binding to the SPE sorbent. - Use a larger SPE cartridge or one with a higher sorbent mass.[9][12] |
| Incomplete Derivatization | - Ensure derivatization reagents are fresh and properly stored. - Optimize the reaction time and temperature within the automated system's capabilities. - Check for compatibility issues between the derivatization reagent and the sample matrix. |
| Sample Adhesion to Pipette Tips | - Use low-retention pipette tips.[3] - Employ reverse pipetting techniques.[3][4] - Optimize aspiration and dispensing speeds for viscous liquids.[3][5] |
Issue 2: High Variability in Replicate Samples (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Liquid Handling | - Calibrate the liquid handling system regularly, especially for the volumes and solvents being used. - Use positive displacement pipettes for viscous solutions if available. - Pre-wet pipette tips before aspirating the sample or reagents.[4] |
| Inconsistent SPE Cartridge Performance | - Ensure all SPE cartridges are from the same lot. - Pre-condition the SPE cartridges consistently according to the manufacturer's protocol.[12] - Avoid letting the SPE sorbent dry out between steps unless specified in the protocol. |
| Variable Derivatization Reaction | - Ensure uniform heating of all samples if a heating step is involved. - Check for consistent mixing of reagents in all wells or vials. |
| Cross-Contamination | - Implement thorough washing steps for pipette tips between samples. - Use fresh pipette tips for each sample if possible. - Ensure the wash station on the automated system is functioning correctly. |
Issue 3: Clogged SPE Cartridges or Pipette Tips
| Potential Cause | Troubleshooting Steps |
| Particulate Matter in the Sample | - Centrifuge or filter samples prior to loading them onto the automated system.[10] |
| High Sample Viscosity | - Dilute the sample with a compatible solvent to reduce viscosity.[10][13] - Use larger particle size SPE sorbents designed for viscous samples.[13] |
| Precipitation of Analyte or Matrix Components | - Ensure solvent compatibility throughout the process. - Avoid drastic changes in solvent polarity that could cause precipitation. |
Data Presentation
Table 1: Comparison of Manual vs. Automated Sample Preparation for Lipid Analysis
| Parameter | Manual Preparation | Automated Preparation | Reference |
| Hands-on Time | 45 minutes | 20 minutes | [14][15] |
| Sample Throughput | Lower | Higher | [14][15] |
| Reproducibility (RSD) | 2.7% | 1.2% | [2] |
| Recovery | 94% - 101% | 94% - 101% | [2] |
| Reagent Volume | High | Up to 50-fold reduction | [2] |
Note: Data is based on studies of lipid and fatty acid analysis and may vary depending on the specific application and automated platform.
Experimental Protocols
Automated Solid Phase Extraction (SPE) and Derivatization Protocol for this compound
This protocol is a general guideline and should be optimized for the specific automated liquid handling platform and analytical requirements.
1. Sample Preparation:
- Accurately weigh 100 mg of the sample into a vial.
- Dissolve the sample in 1 mL of hexane (B92381).
- Add an internal standard solution.
- Vortex to mix.
2. Automated SPE Method:
- Conditioning: Condition a silica (B1680970) gel SPE cartridge with 3 mL of hexane.
- Loading: Load the sample onto the SPE cartridge at a flow rate of 1 mL/min.
- Washing: Wash the cartridge with 3 mL of hexane to remove non-polar interferences.
- Elution: Elute the this compound with 5 mL of a 95:5 (v/v) hexane:ethyl acetate (B1210297) mixture into a clean collection tube.
3. Automated Derivatization:
- Transfer 100 µL of the eluate to a clean vial.
- Add 50 µL of a suitable derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
- Cap the vial and incubate at 70°C for 30 minutes using an automated heating module.
- Cool to room temperature.
4. Final Preparation for GC-MS:
- Evaporate the solvent under a gentle stream of nitrogen using an automated evaporator.
- Reconstitute the residue in 100 µL of hexane.
- Transfer to a GC vial for analysis.
Mandatory Visualization
Caption: Automated sample preparation workflow for this compound.
Caption: Troubleshooting logic for automated sample preparation issues.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. opentrons.com [opentrons.com]
- 4. singerinstruments.com [singerinstruments.com]
- 5. opentrons-landing-img.s3.amazonaws.com [opentrons-landing-img.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. Comparison of two methods (precipitation manual and fully automated enzymatic) for the analysis of HDL and LDL cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ecommons.aku.edu [ecommons.aku.edu]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 1,3-Distearoyl-2-chloropropanediol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1,3-Distearoyl-2-chloropropanediol, a significant 2-monochloropropanediol (2-MCPD) ester. Understanding the performance of different analytical techniques is crucial for accurate risk assessment and quality control in various matrices, particularly in food and pharmaceutical products. This document outlines the experimental protocols and presents key validation data for the predominant analytical approaches: indirect Gas Chromatography-Mass Spectrometry (GC-MS) and direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Validated Methods
The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the performance characteristics of the two main analytical strategies.
| Parameter | Indirect Method (GC-MS) | Direct Method (LC-MS/MS) |
| Principle | Hydrolysis of the ester to free 2-MCPD, derivatization, and GC-MS analysis. | Direct analysis of the intact ester molecule. |
| Linearity (R²) | > 0.99[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.02 mg/kg (for 2-MCPD esters)[1] | Not explicitly stated for this compound, but generally low ng/g levels are achievable. |
| Limit of Quantification (LOQ) | Below 0.02 mg/kg (for 2-MCPD esters)[3] | ≤ 30 ng/g (for 2-MCPD diesters)[4][5][6] |
| Recovery | 100-108% (for 2-MCPD esters)[1] | 79-106% (for 2-MCPD diesters)[4][5][6] |
| Precision (RSD) | Repeatability: 1.4–5.1% (for 2-MCPD)[3] | 3-13% (for 2-MCPD diesters)[4][5][6] |
| Throughput | Lower, due to lengthy sample preparation. | Higher, with simpler sample preparation. |
| Matrix Effects | Can be significant, requires careful cleanup. | Can be managed with appropriate internal standards and chromatographic separation. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections describe the fundamental steps for both indirect and direct analysis of this compound.
Indirect Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method, often based on the AOCS Official Method Cd 29a-13, involves the cleavage of the fatty acid esters to release the 2-MCPD core, which is then derivatized for GC-MS analysis.[1][7][8]
1. Sample Preparation and Extraction:
-
The sample is homogenized.
-
Lipids containing this compound are extracted using a suitable solvent system (e.g., a mixture of heptane (B126788) and methyl tert-butyl ether).[9]
-
An internal standard, such as a deuterated analog of a 2-MCPD ester, is added at the beginning of the procedure to correct for analyte losses.
2. Hydrolysis (Transesterification):
-
The extracted lipids are subjected to acid-catalyzed or alkaline-catalyzed transesterification to release the 2-MCPD from the fatty acid chains.[7]
-
Acidic transesterification is a common approach for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl (B131873) esters.[7]
3. Derivatization:
-
The free 2-MCPD is volatile and requires derivatization to improve its chromatographic behavior and detection sensitivity.
-
Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group of 2-MCPD.[10]
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
A mass spectrometer is used for detection and quantification, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Direct Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct methods offer the advantage of analyzing the intact this compound molecule, thereby avoiding the uncertainties associated with the hydrolysis and derivatization steps.[2]
1. Sample Preparation and Extraction:
-
Similar to the indirect method, the sample is homogenized and the lipid fraction is extracted.
-
A crucial step is the cleanup of the extract to remove interfering matrix components. Solid-phase extraction (SPE) is often employed for this purpose.[4][5]
-
An appropriate internal standard, such as a stable isotope-labeled version of this compound, is added.
2. LC Separation:
-
The cleaned-up extract is injected into a liquid chromatograph.
-
A reversed-phase column is typically used to separate this compound from other lipid components.
3. MS/MS Detection:
-
A tandem mass spectrometer is used for detection. Electrospray ionization (ESI) is a common ionization technique for these compounds.[4][5]
-
The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, highlighting the key stages from method development to routine application.
Caption: Workflow for Analytical Method Validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of critical steps of a GC/MS based indirect analytical method for the determination of fatty acid esters of monochloropropanediols (MCPDEs) and of glycidol (GEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils. | Semantic Scholar [semanticscholar.org]
- 7. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 8. scribd.com [scribd.com]
- 9. library.aocs.org [library.aocs.org]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
A Guide to Inter-laboratory Comparison of 2-MCPD Ester Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of 2-monochloropropanediol (2-MCPD) esters is of paramount importance due to their classification as potential food processing contaminants. This guide provides an objective comparison of analytical methodologies, supported by data from inter-laboratory studies, to aid in the selection and implementation of robust analytical protocols.
Comparative Performance of Analytical Methods
The determination of 2-MCPD esters in various matrices, particularly edible oils and fats, is predominantly accomplished through indirect analytical methods coupled with Gas Chromatography-Mass Spectrometry (GC-MS). These methods typically involve the cleavage of the ester bonds to release the free 2-MCPD, followed by derivatization and quantification.
Inter-laboratory comparisons and proficiency tests organized by bodies such as the European Union Reference Laboratory (EURL), the German Federal Institute for Risk Assessment (BfR), and the Joint Research Centre (JRC) of the European Commission provide valuable insights into the performance of these methods. Data from these studies highlight the variability and consistency of results across different laboratories and methodologies.
Below is a summary of quantitative data from various collaborative studies, offering a comparative overview of method performance for the analysis of 2-MCPD esters.
| Parameter | Method | Matrix | 2-MCPD Level (mg/kg) | Repeatability (RSDr) | Reproducibility (RSDR) | HorRat R Value | Reference |
| Repeatability & Reproducibility | GC-MS (Modified AOCS Cd29b-13) | Food Emulsifiers | > 0.02 | 1.9% - 24.0% | 6.7% - 29.2% | 0.4 - 1.6 | [1] |
| Repeatability & Reproducibility | BfR Method 22 (ASE Extraction) | Fat-Containing Foods | 0.65 - 4.58 (as 3-MCPD) | - | - | 0.6 - 1.0 (for 2-MCPD) | [2] |
| Limit of Detection (LOD) | GC-MS (Indirect Method) | Oils and Fats | - | - | - | - | 0.04 mg/kg |
| Limit of Detection (LOD) | GC-MS (Modified AOCS Cd 29a-13) | Glycerol | - | - | - | - | 0.02 mg/kg |
| Limit of Quantification (LOQ) | GC-MS (Indirect Method) | Infant Formula & Vegetable Oils | - | - | - | - | 0.060 mg/kg |
| Recovery | BfR Method 22 (ASE Extraction) | Spiked Sample | - | 85% - 135% (for 3-MCPD FAE) | - | - | [2] |
| Recovery | GC-MS (Modified AOCS Cd 29a-13) | Spiked Glycerol | - | 100% - 108% | - | - | [3] |
| Recovery | GC-MS (Indirect Method) | Spiked Infant Formula & Vegetable Oils | - | 86% - 114% | - | - |
Experimental Protocols
The following section details a common indirect analytical methodology for the determination of 2-MCPD esters, synthesized from various official methods and collaborative study protocols.
Sample Preparation and Extraction
The initial step involves the extraction of lipids, containing the 2-MCPD esters, from the sample matrix. A widely used and efficient technique is Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE).
-
Objective: To isolate the lipid fraction containing 2-MCPD esters from the food matrix.
-
Procedure:
-
Homogenize the sample.
-
Mix the homogenized sample with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into an extraction cell.
-
Perform extraction using a solvent mixture, such as petroleum ether/iso-hexane/acetone, at an elevated temperature and pressure (e.g., 125 °C).[4]
-
Collect the lipid extract.
-
Alkaline Transesterification
This step cleaves the fatty acid esters, releasing the free 2-MCPD.
-
Objective: To hydrolyze the 2-MCPD esters to free 2-MCPD.
-
Procedure:
-
Dissolve a known amount of the lipid extract in a suitable solvent.
-
Add an internal standard solution (e.g., deuterated 2-MCPD diester).
-
Add a solution of sodium methoxide (B1231860) in methanol.
-
Incubate the mixture to allow for the transesterification reaction to complete. This can be performed overnight at a low temperature.[1]
-
Derivatization
Free 2-MCPD is a polar and non-volatile compound. Derivatization is necessary to make it amenable to GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent.
-
Objective: To convert the polar 2-MCPD into a less polar, volatile derivative suitable for GC-MS analysis.
-
Procedure:
-
Neutralize the reaction mixture from the previous step.
-
Add an acidified sodium bromide solution to stop the reaction and, in methods for simultaneous analysis, to convert glycidol (B123203) to monobromopropanediol (MBPD).[1]
-
Extract the analytes into an organic solvent.
-
Add the phenylboronic acid (PBA) solution.
-
Heat the mixture to facilitate the derivatization reaction.
-
GC-MS Analysis
The final step is the separation and quantification of the derivatized 2-MCPD using Gas Chromatography-Mass Spectrometry.
-
Objective: To separate and quantify the 2-MCPD-PBA derivative.
-
Procedure:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Separate the components on a suitable capillary column.
-
Detect and quantify the target analyte using mass spectrometry, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification is performed using an internal standard calibration.
-
Visualized Workflows and Logical Relationships
To further clarify the analytical process and the interrelation of its components, the following diagrams are provided.
Figure 1. Experimental workflow for the indirect analysis of 2-MCPD esters.
Figure 2. Decision tree for selecting an appropriate analytical method.
References
A Comparative Guide to Certified Reference Materials for 1,3-Distearoyl-2-chloropropanediol
For researchers, scientists, and professionals in drug development and food safety, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as a cornerstone for quality assurance, enabling method validation, calibration, and ensuring the traceability of measurement results. This guide provides a comparative overview of commercially available CRMs for 1,3-Distearoyl-2-chloropropanediol, a significant compound in the analysis of 3-MCPD esters in food products.
Comparison of Commercially Available CRMs
While obtaining complete Certificates of Analysis with certified values and uncertainties for a direct comparison was not possible from publicly available information at the time of this guide's compilation, the following table summarizes the key features of identified CRMs for this compound from various suppliers. Researchers are encouraged to request the full Certificate of Analysis from the respective suppliers for detailed quantitative data before use.
| Product Feature | LGC Standards (Dr. Ehrenstorfer) | Sigma-Aldrich (AA BLOCKS, INC.) | Larodan | LabStandard |
| Product Name | 1,3-Bis-stearoyl-2-chloropropanediol | This compound | This compound | This compound solution |
| Product Code | DRE-C10657050 | AABH9A21BC68 | 41-3021 | Not specified |
| CAS Number | 26787-56-4 | 26787-56-4 | 26787-56-4 | Not specified |
| Format | Neat | Neat | Neat | Solution |
| Stated Purity | Information not publicly available | 95% | >99% | Not specified |
| Certified Value | Not publicly available | Not publicly available | Not publicly available | Not publicly available |
| Uncertainty | Not publicly available | Not publicly available | Not publicly available | Not publicly available |
| Storage | Information not publicly available | 2-8°C | Freezer | Not specified |
| CoA Availability | Stated as available | Stated as available | Stated as available | Accompanies product |
Experimental Protocol: Determination of this compound in Edible Oil using GC-MS
This protocol provides a representative method for the analysis of 3-MCPD esters, using a CRM like this compound as a standard. This method is based on indirect analysis involving the cleavage of the ester bonds to release the 3-MCPD core, followed by derivatization and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Scope: This method is applicable for the quantitative analysis of 3-MCPD esters in edible oils and fats.
2. Principle: The fatty acid esters of this compound are cleaved through acid-catalyzed transesterification. The released 2-chloro-1,3-propanediol (B29967) is then derivatized with phenylboronic acid (PBA) to form a more volatile and stable derivative for GC-MS analysis. Quantification is achieved by using an isotopically labeled internal standard, such as this compound-d5.
3. Reagents and Materials:
-
This compound CRM
-
This compound-d5 (internal standard)
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Sodium bicarbonate solution, saturated
-
Phenylboronic acid (PBA)
-
Isooctane (B107328), GC grade
-
Sodium sulfate (B86663), anhydrous
4. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for the analysis of fatty acid derivatives (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Heater block or water bath
5. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound CRM into a 10 mL volumetric flask and dissolve in isooctane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound-d5 in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples. Each working standard should be spiked with the internal standard at a constant concentration.
6. Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil sample into a screw-cap glass tube.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 80°C for 16 hours (overnight) to achieve transesterification.
-
Cool the tube to room temperature.
-
Add 2 mL of saturated sodium bicarbonate solution to neutralize the acid. Vortex thoroughly.
-
Add 2 mL of isooctane and vortex for 1 minute to extract the analytes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper isooctane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
7. Derivatization:
-
Transfer 100 µL of the dried isooctane extract to a GC vial.
-
Add 20 µL of a 1 mg/mL solution of phenylboronic acid in isooctane.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature before GC-MS analysis.
8. GC-MS Analysis:
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PBA derivative of this compound and its deuterated internal standard.
9. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the final concentration in the original oil sample, taking into account the initial sample weight and dilution factors.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in edible oil samples.
Figure 1: Experimental workflow for the analysis of this compound.
A Comparative Analysis of 1,3-Distearoyl-2-chloropropanediol and 1,2-Distearoyl-3-chloropropanediol for Researchers and Drug Development Professionals
In the realm of lipid chemistry and drug development, the isomeric purity and characterization of lipid-based compounds are of paramount importance. This guide provides a detailed comparative analysis of two isomeric chlorinated diacylglycerols: 1,3-Distearoyl-2-chloropropanediol and 1,2-Distearoyl-3-chloropropanediol. These compounds are relevant as potential impurities in lipid-based pharmaceutical excipients and as reference standards in food safety analysis, particularly concerning 3-monochloropropane-1,2-diol (3-MCPD) and 2-monochloropropane-1,3-diol (2-MCPD) esters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 1,2-Distearoyl-3-chloropropanediol is presented in Table 1. While both isomers share the same molecular formula and molecular weight, their structural differences, specifically the position of the chlorine atom and the stearoyl groups, can lead to variations in their physical and chemical behavior.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 1,2-Distearoyl-3-chloropropanediol |
| Synonyms | 2-Chloropropane-1,3-diyl distearate[1] | 3-Chloro-1,2-propanediol distearate[2] |
| CAS Number | 26787-56-4[3] | 72468-92-9[2] |
| Molecular Formula | C39H75ClO4[1][3] | C39H75ClO4[2] |
| Molecular Weight | 643.46 g/mol [3] | 643.46 g/mol [2] |
| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate[1] | (1-(chloromethyl)-2-(octadecanoyloxy)ethyl) octadecanoate |
| Physical State | Solid[3] | Solid[2] |
| Purity (typical) | >99%[3] | >99%[2] |
| Storage | Freezer[3] | Freezer[2] |
Synthesis and Logical Pathways
The synthesis of these isomeric compounds typically involves the esterification of the corresponding chloropropanediol with stearoyl chloride. The choice of the starting chloropropanediol dictates the final product isomer.
Experimental Protocol: General Esterification
The following is a generalized protocol for the synthesis of chloropropanediol distearates based on common esterification methods. A patent for a similar synthesis suggests the use of immobilized lipase (B570770) for a milder and more selective reaction.[4]
Materials:
-
2-chloro-1,3-propanediol or 3-chloro-1,2-propanediol
-
Stearoyl chloride (2 equivalents)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the respective chloropropanediol (1 equivalent) and immobilized lipase in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add stearoyl chloride (2 equivalents) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the immobilized lipase.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to obtain the pure distearoylated product.
Analytical Methodologies for Isomer Differentiation
The analysis and differentiation of this compound and 1,2-Distearoyl-3-chloropropanediol are critical for quality control and research purposes. Due to their isomeric nature, a combination of chromatographic and spectrometric techniques is often required.
Experimental Protocol: Isomer Analysis by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation and identification of lipid isomers.
Instrumentation and Conditions:
-
HPLC System: A high-resolution liquid chromatography system.
-
Column: A reversed-phase column suitable for lipid analysis (e.g., C18 or C30). The separation of lipid isomers can be challenging, but specialized columns and optimized gradients can improve resolution.[5][6][7][8]
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS fragmentation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
Procedure:
-
Prepare standard solutions of each isomer and the sample mixture in a suitable solvent (e.g., isopropanol/acetonitrile).
-
Inject the samples into the HPLC system.
-
Elute the compounds using a programmed solvent gradient to achieve separation.
-
The eluent is introduced into the mass spectrometer.
-
Acquire full scan mass spectra to determine the molecular ions of the target compounds.
-
Perform MS/MS analysis on the precursor ions corresponding to the molecular weight of the distearoyl-chloropropanediols. The fragmentation patterns will differ based on the position of the chlorine atom and the ester groups, allowing for structural elucidation and differentiation of the isomers.
Biological and Toxicological Considerations
The primary toxicological concern with these compounds relates to their potential to release 3-MCPD and 2-MCPD upon hydrolysis in the body. Fatty acid esters of 3-MCPD are known to be hydrolyzed by lipases in the gastrointestinal tract, releasing the free form of 3-MCPD.[9][10][11] 3-MCPD is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[12] The toxicity of 3-MCPD primarily targets the kidneys and the male reproductive system.[9]
While there is less toxicological data available for 2-MCPD and its esters, it is assumed that they would also undergo hydrolysis to release 2-MCPD. A study on Caco-2 cells showed that 2-MCPD esters were hydrolyzed, releasing free 2-MCPD.[13]
Conclusion
This compound and 1,2-Distearoyl-3-chloropropanediol are important isomeric lipids for researchers in drug development and food safety. While they share fundamental physicochemical properties, their distinct structures necessitate careful analytical differentiation. The synthesis of these compounds is achievable through standard esterification procedures, and their analysis relies on advanced chromatographic and mass spectrometric techniques. The primary biological significance of these isomers lies in their potential to act as precursors to 2-MCPD and 3-MCPD, respectively, with the latter being of greater toxicological concern based on current knowledge. Further research is warranted to directly compare the toxicokinetics and toxicodynamics of these two specific isomers to better understand their risk profiles.
References
- 1. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. larodan.com [larodan.com]
- 4. CN112877376B - Synthetic method of 3-chloro-1, 2-propanediol fatty acid diester - Google Patents [patents.google.com]
- 5. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. cfs.gov.hk [cfs.gov.hk]
- 13. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1,3-Distearoyl-2-chloropropanediol: Accuracy and Precision
The accurate and precise quantification of 1,3-Distearoyl-2-chloropropanediol (1,3-DSCP), a fatty acid ester of 2-chloropropanediol (2-MCPD), is of significant interest in food safety and toxicology research. As a member of the broader group of 3-monochloropropane-1,2-diol (3-MCPD) esters, which are considered process contaminants in refined edible oils and fats, robust analytical methods are crucial for monitoring its levels in various food matrices. This guide provides a comparative overview of the most common analytical techniques employed for the quantification of 1,3-DSCP and related compounds, with a focus on their accuracy and precision, supported by experimental data.
The primary analytical methods for the determination of 1,3-DSCP and other MCPD esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can be broadly categorized into indirect and direct approaches. Indirect methods involve the hydrolysis of the ester to release the free MCPD, which is then derivatized and quantified. Direct methods, on the other hand, allow for the quantification of the intact ester.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the quantitative performance of different methods for the analysis of MCPD esters, including diesters like 1,3-DSCP.
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation |
| GC-MS | Bound 3-MCPD and 2-MCPD in various foods | - | 0.3 mg/kg (lipid basis) | 91.7 - 105.9 | 1.7 - 16 | [1] |
| GC-MS | Glycidol in oil matrix | 0.02 mg/kg | 0.1 mg/kg | 87.5 - 106.5 | - | [2] |
| GC-MS | 3-MCPD in various food matrices | 4.18 - 10.56 ng/g | - | 90.38 - 122.46 | 1.89 - 25.22 | [3] |
| GC-MS | 3-MCPD esters in vegetable oils and fats | 0.1 mg/kg | 0.2 mg/kg | 74 - 98 | 6.9 - 16.2 | [4] |
| LC-MS/MS | 2-MCPD di-esters in edible oils | - | ≤ 30 ng/g | 79 - 106 | 3 - 13 | [5] |
| LC-MS/MS | 3-MCPD esters in edible oils | - | 0.02 - 0.08 mg/kg | - | 5.5 - 25.5 | [6] |
Note: The data presented for "MCPD esters" or "bound MCPD" is inclusive of various mono- and diesters, and serves as a strong indicator of the performance expected for 1,3-DSCP.
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below are generalized protocols for the widely used GC-MS and LC-MS/MS methods for MCPD ester analysis.
1. Indirect GC-MS Method (AOCS Official Method Cd 29b-13 principle)
This method involves the release of the free MCPD from its esterified form, followed by derivatization and GC-MS analysis.
-
Sample Preparation and Fat Extraction: The fat is extracted from the food matrix using pressurized liquid extraction or other suitable solvent extraction methods.
-
Alkaline Transesterification: The extracted fat is subjected to mild alkaline interesterification overnight at low temperatures to release the 2- and 3-MCPD.
-
Conversion of Glycidol: Any present glycidyl (B131873) esters are converted to monobromopropanediol (MBPD) by adding an acidified sodium bromide solution. This step is crucial to prevent interference.[7]
-
Extraction: The released analytes (MCPD and MBPD) are extracted from the matrix using liquid-liquid extraction.
-
Derivatization: The extracted analytes are derivatized with phenylboronic acid (PBA) to increase their volatility for GC analysis.[7]
-
GC-MS Analysis: The derivatized compounds are separated and quantified using a gas chromatograph coupled with a mass spectrometer. Quantification is typically performed using an internal standard, such as a deuterated analogue of 3-MCPD.
2. Direct LC-MS/MS Method
This method allows for the direct quantification of intact 1,3-DSCP without the need for hydrolysis.
-
Sample Preparation: The oil or fat sample is dissolved in a suitable organic solvent mixture, such as tert-butyl methyl ether and ethyl acetate.[6]
-
Solid-Phase Extraction (SPE) Clean-up: The sample solution is passed through SPE cartridges (e.g., C18 and silica) to remove interfering matrix components.[6]
-
LC-MS/MS Analysis: The purified extract is injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique.[5]
Workflow for 1,3-DSCP Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound.
Caption: General workflow for 1,3-DSCP quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance comparison of different capillary columns for MCPD ester separation
For researchers, scientists, and professionals in drug development and food safety, the accurate separation and quantification of 2-monochloropropane-1,2-diol (2-MCPD) and 3-monochloropropane-1,2-diol (3-MCPD) esters are critical. These process contaminants, found in refined edible oils and fat-containing foods, are potential carcinogens, necessitating reliable analytical methods for their detection. The choice of a gas chromatography (GC) capillary column is a pivotal factor in achieving the required resolution and sensitivity. This guide provides a performance comparison of different capillary columns for the separation of MCPD esters, supported by experimental data and detailed protocols.
The most common approach for analyzing MCPD esters is an indirect method. This involves the transesterification of the fatty acid esters to release the free MCPD diols, followed by derivatization to improve their volatility and chromatographic behavior, and finally, analysis by gas chromatography-mass spectrometry (GC-MS). The separation of the derivatized 2-MCPD and 3-MCPD isomers, which are often present in the same sample, is a key analytical challenge.
Comparative Analysis of Capillary Column Performance
The selection of the stationary phase and column dimensions significantly impacts the resolution of 2-MCPD and 3-MCPD derivatives. Below is a comparison of columns with different polarities and film thicknesses.
Non-Polar Columns: A Head-to-Head Comparison
A study directly compared the performance of a standard low-polarity Agilent J&W HP-5ms Ultra Inert column with an Agilent J&W DB-5ms Ultra Inert column that has a thicker stationary phase film. The results highlighted that for the heptafluorobutyrylimidazole (HFBI) derivatives of 2-MCPD and 3-MCPD, the thicker film provided superior resolution. While the standard HP-5ms column could not achieve baseline separation of the two isomers, the DB-5ms with a 1 µm film thickness successfully resolved them.
| Parameter | Agilent J&W HP-5ms UI (0.25 µm film) | Agilent J&W DB-5ms UI (1.0 µm film) |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane | (5%-Phenyl)-methylpolysiloxane |
| Dimensions | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm, 1.0 µm |
| Resolution of 2-/3-MCPD (HFBI derivatives) | Not baseline separated | Baseline separated |
| Key Advantage | General purpose, robust | Improved resolution for isomeric separation |
Overview of Other Commonly Used Capillary Columns
While direct comparative studies are limited, various capillary columns are successfully used for MCPD ester analysis. The following table summarizes the performance characteristics of several columns as reported in various application notes and studies.
| Column | Stationary Phase | Dimensions | Performance Highlights |
| Rxi-17Sil MS | Mid-polarity (50% Phenyl) | 20 m x 0.18 mm, 0.18 µm | Fast analysis with retention times of approximately 4.17 min for 3-MCPD and 4.42 min for 2-MCPD (PBA derivatives).[1] |
| BPX-5 | Non-polar (5% Phenyl) | 30 m x 0.25 mm, 0.25 µm | Good recovery (92.80% to 105.22%) and reproducibility (RSD of 4.18% to 5.63%). LOD of 0.11 mg/kg and LOQ of 0.14 mg/kg have been reported.[2] |
| SH-I-17Sil MS | Mid-polarity | Not Specified | Demonstrated excellent linearity (R² of 0.9997) for 3-MCPD analysis in palm oil.[3] |
| TraceGOLD TG-5SilMS | Low-polarity | 30 m x 0.23 mm, 0.25 µm | Used in a fully automated method with reported LODs of 10 µg/kg for 3-MCPD, 2.7 µg/kg for 2-MCPD, and 18.5 µg/kg for glycidol. |
Experimental Protocols
The following is a generalized experimental protocol for the indirect analysis of MCPD esters, based on common methodologies such as the AOCS Official Method Cd 29c-13.[4][5][6][7]
Sample Preparation
-
Transesterification: The oil or fat sample is dissolved in a suitable solvent (e.g., tert-butyl methyl ether). An alkaline catalyst (e.g., sodium methoxide (B1231860) in methanol) is added to initiate the transesterification, cleaving the fatty acid esters and releasing the free MCPD. The reaction is stopped after a short period by adding an acidified salt solution.
-
Extraction of Fatty Acid Methyl Esters (FAMEs): The FAMEs are removed by liquid-liquid extraction with a non-polar solvent like iso-hexane.
-
Extraction of MCPDs: The remaining aqueous layer containing the free MCPD is extracted multiple times with a more polar solvent system (e.g., diethyl ether/ethyl acetate).
-
Derivatization: The extracted MCPDs are then derivatized to make them amenable to GC analysis. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diols to form volatile cyclic esters.
GC-MS/MS Analytical Conditions
The following table provides typical GC-MS/MS parameters for the analysis of derivatized MCPD.
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.4 mL/min) |
| Oven Program | Example: Initial 100 °C (hold 0.5 min), ramp at 12 °C/min to 180 °C, then ramp at 25 °C/min to 320 °C (hold 4 min).[8] |
| Transfer Line Temp. | 280 °C - 320 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the indirect analysis of MCPD esters.
Caption: Workflow for the indirect analysis of MCPD esters.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. fediol.eu [fediol.eu]
- 8. Restek - Chromatograms [restek.com]
A Comparative Guide to the Quantification of 1,3-Distearoyl-2-chloropropanediol: Isotope Dilution Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,3-Distearoyl-2-chloropropanediol (2-MCPD-disterate), a process contaminant found in refined edible oils and fat-containing food products, is crucial for food safety and quality control. This guide provides a detailed comparison of the benchmark Isotope Dilution Mass Spectrometry (ID-MS) method with alternative analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Method Comparison: Performance and Characteristics
Isotope Dilution Mass Spectrometry (ID-MS) is widely regarded as a primary reference method due to its high accuracy and precision. It relies on the use of a stable isotope-labeled internal standard, such as 2-monochloropropanediol-d5 distearate, which is added to the sample at the beginning of the analytical process. This internal standard mimics the behavior of the target analyte throughout sample preparation and analysis, correcting for any losses and matrix effects.
Alternative methods, primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer practical and high-throughput solutions for the routine analysis of 2-MCPD esters. These methods can be broadly categorized into indirect and direct approaches.
-
Indirect Methods (GC-MS): These are the most common approaches and involve the chemical cleavage (transesterification) of the ester bonds to release the free 2-MCPD. The liberated 2-MCPD is then derivatized to enhance its volatility and chromatographic performance before GC-MS analysis. The use of an isotopically labeled internal standard in this approach constitutes a form of isotope dilution.
-
Direct Methods (LC-MS/MS): These methods allow for the analysis of the intact this compound molecule without the need for hydrolysis. This approach reduces sample preparation time and avoids potential issues related to the efficiency of the transesterification and derivatization reactions.
The following table summarizes the key performance characteristics of these methods based on published data.
| Parameter | Isotope Dilution - Indirect GC-MS | Direct LC-MS/MS | Indirect GC-MS (without Isotope Dilution) |
| Limit of Detection (LOD) | 1.5 - 2.2 ng/g[1] | ~30 ng/g (for diesters)[2][3] | 0.020 - 0.025 mg/kg[4][5][6] |
| Limit of Quantification (LOQ) | 0.060 - 0.075 mg/kg[4][5][6] | At or below 30 ng/g (for diesters)[2][3] | 0.060 - 0.075 mg/kg[4][5][6] |
| Recovery (%) | 91 - 124%[7][8] | 79 - 106% (for diesters)[2][3] | 86 - 114%[4][5][6] |
| Precision (RSD %) | <20% at LOQ[7][8] | 3 - 13% (for diesters)[2][3] | < 6.8%[4][5][6] |
| Analysis Time | Long (includes derivatization) | Short | Long (includes derivatization) |
| Accuracy | High | Good | Moderate to Good |
| Matrix Effect | Minimized | Can be significant | Can be significant |
Experimental Workflows
The selection of an analytical method often depends on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available instrumentation. The following diagrams illustrate the typical experimental workflows for the ID-MS and direct LC-MS/MS methods.
ID-MS (Indirect GC-MS) Workflow
Direct LC-MS/MS Workflow
Detailed Experimental Protocols
Isotope Dilution Mass Spectrometry (Indirect Method based on AOCS Official Method Cd 29a-13)
This protocol describes the determination of 2-MCPD esters by converting them to free 2-MCPD, followed by derivatization and GC-MS analysis with isotope dilution for quantification.
-
Sample Preparation and Extraction:
-
Accurately weigh approximately 100 mg of the homogenized oil or fat sample into a screw-cap tube.
-
Add a known amount of the isotopic internal standard solution (e.g., 2-monochloropropanediol-d5 distearate in a suitable solvent).
-
For solid samples, perform a fat extraction using an appropriate method (e.g., Soxhlet or automated solvent extraction).
-
-
Transesterification:
-
Add a solution of sulfuric acid in methanol (B129727) to the sample.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 16 hours) to cleave the ester bonds.
-
-
Neutralization and Extraction:
-
Stop the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the fatty acid methyl esters (FAMEs) with n-hexane and discard the organic phase. This step is repeated to ensure complete removal of FAMEs.
-
-
Derivatization:
-
To the remaining aqueous phase containing the free 2-MCPD and the labeled internal standard, add a solution of phenylboronic acid (PBA) in a suitable solvent.
-
Incubate to form the phenylboronic ester derivatives of 2-MCPD and its internal standard.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized extract into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitor characteristic ions for the PBA derivatives of both native 2-MCPD and the deuterated internal standard.
-
-
-
Quantification:
-
Calculate the concentration of 2-MCPD in the original sample based on the ratio of the peak areas of the native analyte to the isotopically labeled internal standard and the known amount of the internal standard added.
-
Direct LC-MS/MS Analysis Method
This protocol outlines the direct quantification of intact this compound without derivatization.
-
Sample Preparation:
-
Weigh a precise amount of the oil or fat sample.
-
Dissolve the sample in a suitable organic solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Pass the dissolved sample through a sequence of SPE cartridges (e.g., C18 followed by silica) to remove interfering matrix components such as triacylglycerols.
-
Elute the target analyte from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) with a suitable modifier like ammonium (B1175870) formate.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Select precursor and product ions specific for this compound. For example, the protonated molecule [M+H]+ can be selected as the precursor ion, and characteristic fragment ions can be monitored as product ions.
-
-
-
Quantification:
-
Construct a calibration curve using external standards of this compound. If available, a suitable internal standard (structurally similar but not isotopically labeled) can be used to improve precision.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Logical Framework for Method Selection
The choice between ID-MS and other methods depends on various factors. The following decision tree provides a logical framework to guide researchers in selecting the most suitable analytical approach.
Method Selection Decision Tree
References
- 1. scribd.com [scribd.com]
- 2. fssai.gov.in [fssai.gov.in]
- 3. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of 2- and 3-MCPD Esters in Infant Formula Milk Powder and Edible Vegetable Oils by Gas Chromatography-Mass Spectrometry - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Direct and Indirect Methods for 2-MCPD Ester Analysis
For researchers, scientists, and drug development professionals engaged in the safety and quality assessment of food and pharmaceutical products, the accurate quantification of 2-monochloropropanediol (2-MCPD) esters is of paramount importance. These process contaminants, primarily found in refined oils and fats, are a significant concern due to their potential health risks. The analytical landscape for their detection is dominated by two principal approaches: indirect and direct methods. This guide provides a comprehensive cross-validation of these methodologies, presenting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate technique for your analytical needs.
The choice between direct and indirect methods for the analysis of 2-MCPD esters hinges on a variety of factors including the desired specificity, required turnaround time, and available instrumentation. Indirect methods, which are more established and widely adopted, rely on the cleavage of the ester bond to release the free 2-MCPD, which is then derivatized and quantified, typically by gas chromatography-mass spectrometry (GC-MS). In contrast, direct methods employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the intact ester molecules, offering a more detailed profile of the contaminants.
Quantitative Performance: A Side-by-Side Comparison
The analytical performance of direct and indirect methods can be evaluated based on key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Parameter | Indirect Method (AOCS Cd 29a-13) | Indirect Method (Enzymatic) | Direct Method (LC-MS/MS) |
| Limit of Detection (LOD) | 0.02 mg/kg[1][2] | 2.0 µg/kg | ≤ 30 ng/g (diesters) |
| Limit of Quantification (LOQ) | 0.04 mg/kg | 10 µg/kg | ≤ 90 ng/g (monoesters)[3] |
| Recovery | 100-108%[1][2] | 85.4 - 110% | 79-106% (diesters), 72-108% (monoesters)[3] |
| Repeatability (RSDr) | 3.3 - 8.3%[1][2] | < 5% (liquid oils), 8% (solid oil) | 3-13% (diesters), 4-17% (monoesters)[3] |
| Reproducibility (RSDR) | 5 - 18% | 4.4 - 11.2% | Not consistently reported |
It is important to note that the performance of each method can be influenced by the matrix and the specific ester congeners being analyzed.
Experimental Protocols: A Detailed Look into the Methodologies
To provide a practical understanding of the analytical procedures, detailed experimental protocols for a widely used indirect method (AOCS Official Method Cd 29a-13) and a representative direct LC-MS/MS method are outlined below.
Indirect Method: AOCS Official Method Cd 29a-13 (Acid Transesterification)
This method involves the conversion of glycidyl (B131873) esters to 3-monobromopropanediol (3-MBPD) monoesters, followed by the release of 2-MCPD, 3-MCPD, and 3-MBPD from their respective esters through acid-catalyzed transesterification. The free analytes are then derivatized and analyzed by GC-MS.
Sample Preparation and Transesterification:
-
Weigh approximately 100 mg of the oil or fat sample into a screw-cap test tube.
-
Add internal standards (isotope-labeled 2-MCPD and 3-MCPD esters).
-
Add a solution of sodium bromide in acidic medium.
-
Incubate to convert glycidyl esters to 3-MBPD esters.
-
Add a sulfuric acid/methanol solution to initiate transesterification.
-
Incubate at 40°C for 16 hours (overnight) to release the free MCPD and MBPD.[4]
-
Stop the reaction by adding a saturated sodium bicarbonate solution.[4]
Extraction and Derivatization:
-
Extract the aqueous phase with n-heptane to remove fatty acid methyl esters (FAMEs).[4]
-
To the aqueous phase, add phenylboronic acid (PBA) solution for derivatization.[4]
-
Extract the PBA derivatives with n-heptane.[4]
-
Evaporate the organic phase to dryness under a stream of nitrogen.[4]
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
Instrumental Analysis:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: Typically a bonded capillary column (e.g., poly(dimethylsiloxane)).[4]
-
Injection: Pulsed splitless injection.[4]
-
Detection: Mass selective detector in selected ion monitoring (SIM) mode.
Direct Method: LC-MS/MS Analysis of Intact Esters
This method allows for the direct quantification of individual 2-MCPD ester congeners without the need for hydrolysis and derivatization.
Sample Preparation and Purification:
-
Weigh a small amount of the oil sample (e.g., 20-25 mg) into an HPLC vial.[5]
-
Add an internal standard solution containing isotope-labeled 2-MCPD esters.[5]
-
Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components. A two-step SPE procedure may be employed for enhanced purification.[3]
Instrumental Analysis:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Reversed-phase liquid chromatography.
-
Column: A C18 analytical column is commonly used.[6]
-
Mobile Phase: A gradient of methanol/water and isopropanol (B130326) with ammonium (B1175870) formate (B1220265) and formic acid is often employed.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[3][6]
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each 2-MCPD ester.
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using the DOT language, illustrate the distinct experimental workflows of the direct and indirect methods for 2-MCPD ester analysis.
Caption: Workflow comparison of indirect and direct methods for 2-MCPD ester analysis.
Concluding Remarks: Selecting the Right Tool for the Job
Both direct and indirect methods offer reliable approaches for the quantification of 2-MCPD esters. The choice between them is a strategic one, guided by the specific analytical objectives.
Indirect methods , particularly the official methods like AOCS Cd 29a-13, are robust, widely validated, and suitable for routine monitoring where the total 2-MCPD content is the primary concern.[7] Their main drawback is the lengthy sample preparation time and the potential for analytical artifacts due to the chemical conversion steps.[8]
Direct methods using LC-MS/MS provide a more detailed and specific analysis, capable of quantifying individual 2-MCPD ester congeners. This level of detail is invaluable for research into the formation and mitigation of these contaminants. While the sample preparation can be simpler and faster than indirect methods, the requirement for a larger number of analytical standards and more sophisticated instrumentation can be a limiting factor.[7][8]
Ultimately, a thorough understanding of the principles, performance characteristics, and practical considerations of each method will empower researchers and scientists to make an informed decision, ensuring the generation of accurate and reliable data in the critical task of safeguarding food and pharmaceutical product quality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fssai.gov.in [fssai.gov.in]
- 5. ovid-verband.de [ovid-verband.de]
- 6. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of indirect and direct quantification of esters of monochloropropanediol in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fediol.eu [fediol.eu]
A Researcher's Guide to Sample Extraction of Chlorinated Lipids: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the effective extraction of chlorinated lipids from biological matrices is a critical first step. This guide provides an objective comparison of three prominent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip you with the knowledge to select the most appropriate method for your research needs.
Chlorinated lipids, formed through the reaction of hypochlorous acid (HOCl) with lipids, are gaining recognition as important biomarkers and mediators in various physiological and pathological processes. Accurate quantification of these molecules is paramount to understanding their roles in disease. The choice of extraction method can significantly impact the recovery, purity, and ultimately, the quantification of these lipids.
Comparative Overview of Extraction Techniques
The selection of an optimal extraction technique hinges on a variety of factors including the specific chlorinated lipid of interest (e.g., α-chlorofatty aldehydes, α-chlorofatty acids), the nature of the biological matrix (e.g., plasma, tissue, cells), and the downstream analytical method (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)). Below is a summary of the key performance characteristics of LLE, SPE, and SFE.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning of analytes between two immiscible liquid phases based on solubility. | Selective retention of analytes on a solid sorbent and subsequent elution. | Extraction using a supercritical fluid (typically CO2) as the solvent. |
| Selectivity | Moderate; can be improved by solvent choice and pH adjustment. | High; dependent on the choice of sorbent and elution solvents. | High; tunable by modifying pressure and temperature. |
| Recovery | Generally good, but can be affected by emulsion formation and analyte polarity.[1][2] | Typically high (>80%) for chlorinated compounds with optimized sorbents and elution conditions.[3][4][5] | Can be quantitative, but highly dependent on the matrix and analyte polarity. |
| Sample Throughput | Can be laborious and time-consuming for large numbers of samples. | Amenable to automation for high-throughput processing. | Can be automated, but may require more specialized equipment. |
| Solvent Consumption | High, often uses hazardous chlorinated solvents. | Significantly lower than LLE. | Minimal, uses environmentally friendly CO2. |
| LOD/LOQ | Dependent on the final extract volume and downstream analysis. | Can achieve low limits of detection (ppb range for some chlorinated compounds).[3] | Can achieve low detection limits due to efficient concentration. |
| Cost | Relatively low initial equipment cost. | Moderate; requires cartridges and potentially automation hardware. | High initial equipment cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide established protocols for the extraction of chlorinated lipids using LLE and SPE. A general protocol for SFE is also described, which can be optimized for specific applications.
Liquid-Liquid Extraction (LLE) Protocol for α-Chlorofatty Acids (α-ClFA) from Plasma
This protocol is a modification of the widely used Bligh and Dyer method.[6]
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated α-ClFA)
-
0.9% NaCl solution
-
Nitrogen gas for drying
-
Reconstitution solvent (e.g., methanol/water)
Procedure:
-
To a glass tube, add the plasma sample and the internal standard.
-
Add a 2:1 (v/v) mixture of methanol and chloroform. Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution to induce phase separation. Vortex again.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol for Chlorinated Fatty Acid Methyl Esters (ClFAMEs)
This method is effective for isolating ClFAMEs from a complex lipid matrix.[7]
Materials:
-
Lipid extract containing ClFAs (previously transesterified to FAMEs)
-
Aminopropyl-bonded silica (B1680970) SPE cartridges
-
Dichloromethane
-
Diethyl ether
-
Nitrogen gas for drying
Procedure:
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by washing with hexane.
-
Sample Loading: Dissolve the lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the bulk of neutral lipids with a mixture of hexane and dichloromethane.
-
Elution of ClFAMEs: Elute the ClFAMEs with a more polar solvent mixture, such as hexane-diethyl ether.
-
Drying and Reconstitution: Dry the collected ClFAMEs fraction under a stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
Supercritical Fluid Extraction (SFE) - General Protocol
SFE is a green alternative that utilizes supercritical CO2, often with a co-solvent, for extraction.[8]
Materials:
-
Homogenized and dried biological sample
-
Supercritical Fluid Extractor
-
Supercritical grade CO2
-
Co-solvent (e.g., ethanol)
Procedure:
-
Sample Preparation: The sample should be lyophilized or mixed with a drying agent to remove water, which can hinder SFE efficiency.
-
Extractor Setup: Load the prepared sample into the extraction vessel of the SFE system.
-
Extraction: Pressurize and heat the CO2 to its supercritical state (above 31.1 °C and 73.8 bar). Introduce the supercritical CO2, with or without a co-solvent, into the extraction vessel.
-
Analyte Collection: The extracted chlorinated lipids are collected by depressurizing the CO2, causing it to return to a gaseous state and leave the analytes behind in a collection vial.
-
Fractionation (Optional): By manipulating pressure and temperature, different lipid classes can be selectively extracted and collected in separate fractions.
Visualizing the Workflow
To better understand the procedural flow of each extraction technique, the following diagrams have been generated using the DOT language.
Caption: Liquid-Liquid Extraction Workflow for Chlorinated Lipids.
Caption: Solid-Phase Extraction Workflow for Chlorinated Lipids.
Caption: Supercritical Fluid Extraction Workflow.
Concluding Remarks
The choice of extraction method for chlorinated lipids is a critical decision that can profoundly influence the quality and reliability of research findings.
-
Liquid-Liquid Extraction remains a widely used and effective method, particularly for well-established protocols like the modified Bligh and Dyer for α-chlorofatty acids. However, it is often characterized by high solvent consumption and can be labor-intensive.
-
Solid-Phase Extraction offers a more selective and automatable alternative, with reduced solvent usage. It has shown high recovery rates for various chlorinated compounds and is particularly useful for sample cleanup and fractionation.
-
Supercritical Fluid Extraction stands out as a "green" and highly tunable technique. While the initial investment is higher, its minimal solvent use and potential for high selectivity make it an attractive option for future applications in chlorinated lipid analysis.
Ultimately, the optimal method will depend on the specific research question, the available resources, and the desired analytical outcome. This guide provides a foundational understanding to aid in making an informed decision for the successful extraction and analysis of these important lipid molecules.
References
- 1. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Rapid determination of chlorinated pesticides in fish by freezing-lipid filtration, solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
Proficiency Testing for 1,3-Distearoyl-2-chloropropanediol: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. This guide provides a comprehensive comparison of proficiency testing (PT) programs available for the analysis of 1,3-Distearoyl-2-chloropropanediol (2-DCPD), a specific form of 2-monochloropropanediol (2-MCPD) ester. Proficiency testing is a critical component of laboratory quality assurance, providing an external and objective assessment of a laboratory's analytical performance.
Leading Proficiency Testing Providers
The analysis of 2-DCPD is typically included in broader PT schemes for 3-MCPD, 2-MCPD, and their fatty acid esters, as well as glycidyl (B131873) esters. Three prominent international organizations offer such programs:
-
FAPAS (Food Analysis Performance Assessment Scheme): A leading provider of proficiency tests for the food and drink sector, FAPAS offers schemes covering a wide range of chemical contaminants, including 2-MCPD esters. Their programs involve the distribution of homogenous test materials to participating laboratories, who then report their results for statistical analysis.
-
BIPEA (Bureau Interprofessionnel d'Etudes Analytiques): A non-profit organization, BIPEA provides a wide array of proficiency testing programs for food, environmental, and cosmetic laboratories. Their offerings include schemes for contaminants in various food matrices, such as oils and fats, which would encompass the analysis of 2-DCPD.
-
AOCS (American Oil Chemists' Society): The AOCS Laboratory Proficiency Program (LPP) is a globally recognized program specializing in fats, oils, and related materials. Their LPP includes series relevant to the analysis of process contaminants like 2-MCPD esters.[1]
Comparison of Proficiency Testing Schemes
| Feature | FAPAS | BIPEA | AOCS Laboratory Proficiency Program (LPP) |
| Primary Focus | Food and feed safety and quality | Broad range including food, environment, and cosmetics | Fats, oils, and related products |
| Analytes Covered | Includes 3-MCPD esters, 2-MCPD esters, and glycidyl esters in various food matrices.[2][3] | Covers a wide range of contaminants in food, including those found in fats and oils.[4][5][6][7] | Specific series for edible fats and oils, including process contaminants.[1] |
| Matrices | Vegetable oils, infant formula, soy sauce, potato crisps, and other processed foods.[2] | Fats, oils, dairy products, and other food matrices.[5][6] | Edible fats and oils. |
| Reporting | Provides detailed reports with participant results, assigned values, z-scores, and a summary of analytical methods used. | Issues reports that allow laboratories to compare their results against a consensus value from all participants. | Offers quarterly reports with performance data and comparisons to other laboratories.[1] |
| Accreditation | ISO/IEC 17043 | ISO/IEC 17043 | ISO/IEC 17043 |
Performance of Analytical Methods: Insights from Collaborative Studies
While specific proficiency test reports are often confidential to participants, collaborative studies provide valuable data on the performance of standard analytical methods. These studies are essential for method validation and offer a benchmark for laboratory performance. The data below is derived from such studies and reflects the expected performance of common methods for analyzing 2-MCPD esters.
Table 1: Performance Data from a Collaborative Study of an Indirect Method for 2-MCPD Esters in Edible Oils
| Analyte | Repeatability (RSDr) | Reproducibility (RSDR) |
| 2-MCPD Esters | 3.5 - 7.8% | 12.1 - 21.4% |
Data sourced from a collaborative study involving multiple laboratories.
Table 2: Performance of AOCS Official Method Cd 29a-13 in a Collaborative Study
| Matrix | Analyte | Mean Concentration (mg/kg) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Refined Palm Oil | 2-MCPD Esters | 0.85 | 5.9 | 15.3 |
| Spiked Olive Oil | 2-MCPD Esters | 1.20 | 4.2 | 11.7 |
This table presents a summary of performance data for a widely used analytical method.
Experimental Protocols
Accurate analysis of this compound relies on robust and well-defined analytical methods. Below are summaries of the principles behind two commonly employed methods.
Protocol 1: Indirect Determination via Acid Transesterification (Based on AOCS Official Method Cd 29a-13)
This widely used indirect method involves the conversion of the esterified form of 2-MCPD to the free form, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle:
-
Sample Preparation: A known weight of the oil or fat sample is dissolved in a suitable solvent.
-
Internal Standard Spiking: An isotopically labeled internal standard of 2-MCPD is added to the sample to correct for analytical variations.
-
Acid Transesterification: The sample is treated with an acidic solution (e.g., sulfuric acid in methanol) and heated to cleave the fatty acid esters from the 2-MCPD backbone, releasing free 2-MCPD.
-
Extraction: The reaction mixture is neutralized, and the free 2-MCPD is extracted into an organic solvent.
-
Derivatization: The extracted 2-MCPD is derivatized, typically with phenylboronic acid (PBA), to make it volatile and suitable for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The 2-MCPD derivative is separated from other components on the GC column and detected by the mass spectrometer. Quantification is based on the ratio of the signal of the analyte to that of the internal standard.[8][9]
Protocol 2: Indirect Determination via Alkaline Transesterification (Basis of ISO 18363-1)
This method offers an alternative approach to the cleavage of the fatty acid esters.
Principle:
-
Sample Preparation and Internal Standard Spiking: Similar to the acid transesterification method, a weighed sample is dissolved, and an internal standard is added.
-
Alkaline Transesterification: The sample is treated with a basic solution (e.g., sodium methoxide (B1231860) in methanol) at a controlled temperature. This reaction cleaves the ester bonds, releasing free 2-MCPD.
-
Neutralization and Extraction: The reaction is stopped by adding an acidic solution, and the free 2-MCPD is extracted.
-
Derivatization: The extracted 2-MCPD is derivatized with a suitable agent like PBA.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS for quantification.[10][11][12][13][14]
Proficiency Testing Workflow
The following diagram illustrates the typical workflow of a proficiency testing scheme for 2-DCPD analysis.
Proficiency Testing Workflow for 2-DCPD Analysis.
References
- 1. aocs.org [aocs.org]
- 2. fapas.com [fapas.com]
- 3. fapas.com [fapas.com]
- 4. bipea.org [bipea.org]
- 5. bipea.org [bipea.org]
- 6. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 7. extranet.bipea.org [extranet.bipea.org]
- 8. nqacdublin.com [nqacdublin.com]
- 9. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]
- 10. Catalogue Item - Standards Catalogue | Standards Australia [standards.org.au]
- 11. ISO 18363-1 - 2015-08 - DIN Media [dinmedia.de]
- 12. zakon.isu.net.ua [zakon.isu.net.ua]
- 13. en.tienda.aenor.com [en.tienda.aenor.com]
- 14. BS ISO 18363-1 - Animal and vegetable fats and oils. Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS. Method using fast alkaline transesterification and measurement for 3-MCPD and differential measurement for glycidol [landingpage.bsigroup.com]
A Comparative Guide to the Quantitative Analysis of 1,3-Distearoyl-2-chloropropanediol in Diverse Food Matrices
For Researchers, Scientists, and Drug Development Professionals
The presence of 1,3-Distearoyl-2-chloropropanediol (2-SCPD), a fatty acid ester of 2-monochloropropanediol (2-MCPD), in processed foods is a growing health concern. Accurate quantification of this compound in complex food matrices is crucial for food safety assessment and regulatory compliance. This guide provides a comparative overview of the primary analytical methodologies for the determination of 2-SCPD, with a focus on experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methodologies
The two predominant techniques for the quantitative analysis of 2-SCPD and other MCPD esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations.
Indirect Analysis via Gas Chromatography-Mass Spectrometry (GC-MS): This traditional approach involves the cleavage of the fatty acid esters to release the free 2-MCPD backbone. The liberated 2-MCPD is then derivatized to enhance its volatility for GC analysis.
-
Advantages: High sensitivity and established, standardized methods are available (e.g., AOCS Official Methods).
-
Disadvantages: The multi-step process, including transesterification and derivatization, can be time-consuming and introduce analytical variability. This method provides a total concentration of 2-MCPD esters rather than quantifying individual esters like 2-SCPD directly.
Direct Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern approach allows for the direct quantification of intact 2-SCPD without the need for cleavage of the fatty acid chains.
-
Advantages: Provides a more accurate profile of individual MCPD esters, including 2-SCPD. The sample preparation is often simpler and faster compared to indirect methods.
-
Disadvantages: Matrix effects can be more pronounced, requiring careful optimization of sample cleanup and instrument parameters.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical quantitative data for the analysis of 2-MCPD esters in various food matrices, providing a benchmark for what can be achieved with each technique.
| Food Matrix | Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Edible Oils | GC-MS/MS (indirect) | 2-MCPD | 2.2 ng/g | - | - | [1] |
| Edible Oils | GC-MS (indirect) | 2-MCPD esters | 30 µg/kg | - | 70.7 - 113.3 | [2] |
| Edible Oils | LC-TOFMS (direct) | 2-MCPD diesters | 0.22 ng/mL | - | 62.6 - 108.8 | [3] |
| Fine Bakery Wares | GC-MS (indirect) | 2-MCPD | - | - | - | [4] |
| Various Foods | LC-MS/MS (direct) | 2-MCPD esters | up to 12019 ng/g | - | [5] | |
| Infant Formula | GC-MS (indirect) | 2-MCPD esters | - | 0.10 µg/g | - | [6] |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for reproducible and accurate results. Below is a representative protocol for the direct analysis of 2-SCPD in edible oil using LC-MS/MS.
Sample Preparation and Extraction
-
Weighing: Accurately weigh 1 gram of the oil sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., deuterated 2-SCPD).
-
Dissolution: Dissolve the sample in 5 mL of n-hexane.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of n-hexane.
-
Load the sample solution onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of n-hexane to remove interfering lipids.
-
Elute the 2-SCPD esters with 10 mL of ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B52724) (B), both containing a small amount of formic acid or ammonium (B1175870) formate, is common.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The precursor ion for 2-SCPD will be its protonated molecule [M+H]+ or its adduct with sodium [M+Na]+ or ammonium [M+NH4]+. The product ions will be specific fragments resulting from the collision-induced dissociation of the precursor ion.
-
Visualizing the Workflow and Logic
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationships between the key steps.
Caption: Experimental workflow for 2-SCPD analysis.
Caption: Logical relationship of analytical steps.
References
- 1. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of total fatty acid esters of chloropropanols in edible oils by gas chromatography-mass spectrometry with solid-supported liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for 1,3-Distearoyl-2-chloropropanediol Analysis Following ISO 17025 Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,3-Distearoyl-2-chloropropanediol (2-MCPD distearate), a process contaminant of concern in various food and pharmaceutical products. The comparison is framed within the context of method validation according to ISO/IEC 17025, ensuring the reliability and accuracy of analytical data. This document will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their respective performance data, detailed experimental protocols, and the logical framework for their validation.
Data Presentation: Comparison of Analytical Methods
The performance of analytical methods for 2-MCPD distearate can be evaluated based on key validation parameters as stipulated by ISO 17025. The following table summarizes typical performance characteristics for indirect GC-MS and direct LC-MS methods. It is important to note that while direct data for this compound is limited, the presented data is based on the analysis of 2-MCPD and 3-MCPD esters, which are structurally related and analyzed using similar methodologies.[1][2]
| Performance Characteristic | Indirect Method (GC-MS) | Direct Method (LC-MS/MS) | ISO 17025 Requirement |
| Principle | Hydrolysis of esters to free 2-MCPD, derivatization, and GC-MS analysis.[1][3] | Analysis of the intact diester molecule.[1] | The method must be suitable for the intended purpose. |
| Specificity/Selectivity | High, based on chromatographic separation and mass fragmentation of the derivative. | High, based on chromatographic separation and specific precursor-to-product ion transitions. | The method shall be able to distinguish between the analyte and interfering substances. |
| **Linearity (R²) ** | > 0.998[4] | Typically > 0.99 | A linear relationship between concentration and response should be demonstrated. |
| Limit of Detection (LOD) | 0.003 µg (for free 2-MCPD)[4] | Analyte dependent, can be in the low µg/kg range. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | 0.01 µg (for free 2-MCPD)[4] | Analyte dependent, can be in the low µg/kg range. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Precision (RSD) | Repeatability and reproducibility are generally satisfactory. | Good repeatability has been demonstrated. | The closeness of agreement between independent test results. |
| Accuracy (Recovery) | Good accuracy with recoveries typically within acceptable limits. | Good recovery values have been reported. | The closeness of the agreement between the test result and the accepted reference value. |
| Throughput | Lower, due to lengthy sample preparation (hydrolysis and derivatization). | Higher, due to simpler and faster sample preparation.[5] | Not explicitly defined, but efficiency is a practical consideration. |
| Advantages | Well-established methods, requires fewer reference standards for various esters.[1] | Faster analysis, provides information on individual ester profiles, less risk of artifact formation during sample prep.[5][6] | N/A |
| Disadvantages | Time-consuming, potential for over or underestimation due to analyte conversion during hydrolysis.[3] | Requires a larger number of individual ester standards, potentially higher instrumentation cost.[6] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both indirect GC-MS and direct LC-MS analysis of 2-MCPD esters.
Indirect Method: GC-MS Analysis (Based on Acid Transesterification)
This method involves the hydrolysis of the 2-MCPD ester to free 2-MCPD, followed by derivatization to a more volatile compound for GC-MS analysis.[4][7]
1. Sample Preparation and Extraction:
-
Weigh approximately 100-110 mg of the oil or fat sample into a screw-cap test tube.
-
Add internal standards (e.g., deuterated 2-MCPD and 3-MCPD esters) and 2 ml of Tetrahydrofuran (THF).
-
Vortex for 15 seconds.
2. Conversion of Glycidyl (B131873) Esters (if present) and Extraction:
-
Add 30 µl of an acidified aqueous solution of sodium bromide and incubate at 50°C for 15 minutes.
-
Stop the reaction by adding 3 ml of 0.6% aqueous sodium hydrogen carbonate solution.
-
Extract the lipid phase with n-heptane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Dissolve the residue in 1 ml of THF.
3. Acid Transesterification:
-
Add 1.8 ml of a sulfuric acid/methanol solution to the residue.
-
Vortex and incubate at 40°C for 16 hours (overnight).
-
Neutralize the reaction with a saturated sodium hydrogen carbonate solution.
-
Evaporate the organic solvent under nitrogen.
4. Derivatization and Final Extraction:
-
Add 2 ml of sodium sulfate (B86663) solution and 2 ml of n-heptane and vortex.
-
Add phenylboronic acid (PBA) solution for derivatization.
-
Extract the PBA derivatives with n-heptane.
-
Evaporate the combined organic extracts to dryness and reconstitute in n-heptane for GC-MS analysis.
Direct Method: LC-MS/MS Analysis
This method allows for the direct measurement of the intact this compound molecule.
1. Sample Preparation and Extraction:
-
The oil or fat sample is typically purified using solid-phase extraction (SPE) to remove interfering triglycerides.[1]
-
A two-step SPE procedure can be employed for the separation of MCPD monoesters/glycidyl esters and MCPD diesters.
2. LC-MS/MS Analysis:
-
The purified extract is then analyzed by LC-MS/MS.
-
Chromatographic separation is crucial to resolve isomers of 2- and 3-MCPD esters.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships involved in the method validation process according to ISO 17025.
Caption: ISO 17025 Method Validation Workflow.
Caption: GC-MS vs. LC-MS/MS Experimental Workflow.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.bfr-meal-studie.de [m.bfr-meal-studie.de]
- 4. shimadzu.com [shimadzu.com]
- 5. fediol.eu [fediol.eu]
- 6. benchchem.com [benchchem.com]
- 7. fssai.gov.in [fssai.gov.in]
Navigating the Maze of Chloropropanediol Analysis: A Comparative Guide to Mass Spectrometer Performance
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of chloropropanediols, such as 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters, are critical for ensuring food safety and product quality. These process contaminants, often formed during food processing, are of significant health concern. The choice of analytical instrumentation, particularly the mass spectrometer, is paramount in achieving reliable and sensitive results. This guide provides an objective comparison of the performance of different mass spectrometry platforms for chloropropanediol analysis, supported by experimental data and detailed methodologies.
At a Glance: Mass Spectrometer Performance for Chloropropanediol Analysis
The selection of a mass spectrometer for chloropropanediol analysis hinges on the specific requirements of the laboratory, including the need for targeted quantification, non-targeted screening, sample throughput, and budget constraints. The most commonly employed mass spectrometers are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems, each offering distinct advantages and disadvantages.
| Performance Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Non-Targeted Screening | Targeted & Non-Targeted Screening, Structural Elucidation |
| Sensitivity (LOD/LOQ) | Excellent for targeted analysis | Very Good | Excellent |
| Selectivity | High (in MRM mode) | High (with high resolution) | Very High (with high resolution) |
| Mass Accuracy | Low Resolution | High Resolution (ppm) | Very High Resolution (sub-ppm) |
| Linearity | Excellent | Very Good | Excellent |
| Throughput | High | Moderate to High | Moderate |
| Cost | Moderate | High | Very High |
Deep Dive: A Head-to-Head Comparison
Triple Quadrupole (QqQ) Mass Spectrometry: The Workhorse for Targeted Quantification
Triple quadrupole mass spectrometers, often coupled with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), are the gold standard for routine quantitative analysis of chloropropanediols.[1] Their operation in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Strengths:
-
High Sensitivity and Selectivity: MRM allows for the detection of trace levels of analytes in complex matrices with minimal interference.
-
Robustness and Reliability: QqQ instruments are known for their stability and suitability for high-throughput routine analysis.
-
Established Methodologies: Numerous validated methods, including AOCS official methods, are available for chloropropanediol analysis using GC-MS/MS.[2]
Limitations:
-
Limited to Targeted Analysis: QqQ systems are not ideal for identifying unknown compounds as they only monitor for predefined ions.
-
Lower Resolution: These instruments do not provide the high mass accuracy needed for confident elemental composition determination.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Bridging Targeted and Non-Targeted Analysis
Q-TOF mass spectrometers offer a compelling combination of quantitative performance and the ability to perform non-targeted screening. Their high-resolution and accurate mass capabilities enable the confident identification of a wide range of compounds.
Strengths:
-
High Resolution and Mass Accuracy: Allows for the precise determination of elemental composition, aiding in the identification of unknown contaminants.
-
Versatility: Suitable for both targeted quantification and non-targeted screening in a single analysis.[3]
-
Retrospective Data Analysis: Full-scan high-resolution data allows for the re-interrogation of past analyses for newly identified contaminants without re-running samples.
Limitations:
-
Sensitivity for Quantification: While sensitive, Q-TOF systems may not always reach the same low limits of quantification as the latest generation of triple quadrupoles for all compounds in complex matrices.[3]
-
Data File Size: High-resolution data acquisition generates large files, requiring significant data storage and processing capabilities.
Orbitrap Mass Spectrometry: The Pinnacle of High-Resolution Analysis
Orbitrap mass spectrometers represent the cutting edge of high-resolution mass spectrometry (HRMS), offering unparalleled mass accuracy and resolution. This makes them exceptionally powerful for both quantitative and qualitative analysis, including the structural elucidation of unknown compounds.
Strengths:
-
Exceptional Mass Accuracy and Resolution: Provides the highest level of confidence in compound identification and can resolve complex isobaric interferences.[4]
-
Excellent Sensitivity: Modern Orbitrap instruments can achieve sensitivity comparable to or even exceeding that of triple quadrupoles for many applications.[4]
-
Comprehensive Qualitative and Quantitative Analysis: A single instrument can perform in-depth qualitative analysis and highly sensitive and accurate quantification.[5][6]
Limitations:
-
Cost: Orbitrap systems are the most expensive of the three types of mass spectrometers.
-
Throughput: The time required for high-resolution analysis can be longer, potentially reducing sample throughput compared to QqQ instruments.
Quantitative Performance Data
The following table summarizes representative limits of detection (LOD) and quantification (LOQ) for 3-MCPD and its esters reported in the literature for different mass spectrometry platforms. It is important to note that these values can vary depending on the specific instrument, method, and matrix.
| Analyte | Matrix | Mass Spectrometer | LOD | LOQ | Reference |
| 3-MCPD Esters | Edible Oils | GC-MS/MS | - | 0.02 µg/g (20 ppb) | [1] |
| Glycidyl (B131873) Esters | Edible Oils | GC-MS/MS | - | 0.02 µg/g (20 ppb) | [1] |
| 3-MCPD | Various Foods | GC-MS | 4.18 - 10.56 ng/g | - | [7] |
| Glycidol (B123203) | Edible Oils | GC-MS | 0.02 mg/kg | 0.1 mg/kg | [8][9] |
| 3-MCPD Esters | Edible Oils | UHPLC-Orbitrap HRMS | - | Expressed as 3-MCPD equivalents (ppb) | [10] |
| 3-MCPD Esters | Edible Oils | LC-Q-TOF MS | 0.05 mg/kg | 0.10 mg/kg | [11] |
| 3-MCPD Monoesters | Edible Oils | LC-MS/MS | < 0.16 ng/mL | - | [11] |
| 3-MCPD Diesters | Edible Oils | LC-MS/MS | < 0.22 ng/mL | - | [11] |
Experimental Protocols
Accurate analysis of chloropropanediols requires meticulous sample preparation and optimized analytical conditions. Below are summaries of commonly employed experimental protocols.
Sample Preparation: Indirect Method (AOCS Official Method Cd 29c-13)
This widely used method involves the hydrolysis of 3-MCPD and glycidyl esters to their free forms, followed by derivatization and GC-MS analysis.[2]
-
Fat Extraction: Fat is extracted from the food matrix using a suitable solvent like tert-butyl methyl ether (tBME).[2]
-
Alkaline Hydrolysis: The extracted fat is subjected to alkaline hydrolysis to release 3-MCPD and glycidol from their esterified forms.
-
Derivatization: The free chloropropanediols are derivatized, typically with phenylboronic acid (PBA), to improve their chromatographic properties and detection sensitivity.
-
Extraction and Cleanup: The derivatized analytes are extracted and purified prior to GC-MS analysis.
Sample Preparation: Direct Method
Direct methods aim to analyze the intact esters without hydrolysis, typically using LC-MS based techniques.
-
Dilution: The oil sample is diluted in a suitable solvent.
-
Cleanup: Solid-phase extraction (SPE) may be used to remove interfering matrix components.
-
Analysis: The cleaned-up extract is directly injected into the LC-MS system.
Chromatographic and Mass Spectrometric Conditions
Gas Chromatography (GC):
-
Column: A mid-polarity capillary column is typically used for the separation of derivatized chloropropanediols.
-
Carrier Gas: Helium is the most common carrier gas.[2]
-
Injection: Splitless injection is often employed to maximize sensitivity.
Liquid Chromatography (LC):
-
Column: Reversed-phase columns are commonly used for the separation of intact esters.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is standard for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used for LC-MS.
-
Detection Mode: For QqQ, MRM is used. For Q-TOF and Orbitrap, full-scan high-resolution data is acquired.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical process and the selection of an appropriate mass spectrometer, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for chloropropanediol analysis.
Caption: Decision tree for selecting a mass spectrometer.
Conclusion
The choice of a mass spectrometer for chloropropanediol analysis is a critical decision that impacts the quality, reliability, and scope of the analytical data. Triple quadrupole instruments remain the workhorses for high-throughput, targeted quantification due to their sensitivity and robustness. Q-TOF systems offer a versatile platform for both targeted and non-targeted analysis, providing valuable high-resolution data. For laboratories requiring the utmost confidence in identification and the ability to perform in-depth structural elucidation, Orbitrap mass spectrometers are the premier choice. By carefully considering the analytical needs and budgetary constraints, researchers can select the most appropriate mass spectrometry platform to ensure the safety and quality of food and pharmaceutical products.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 10. iris.unina.it [iris.unina.it]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,3-Distearoyl-2-chloropropanediol: A Safety and Compliance Guide
For researchers and scientists in the fast-paced world of drug development, the proper disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Distearoyl-2-chloropropanediol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While specific requirements may vary based on the full Safety Data Sheet (SDS), standard laboratory practice for handling chlorinated compounds dictates the use of:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Procedures
Based on safety data for structurally similar chlorinated compounds, this compound should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste streams.
Waste Collection and Storage:
-
Designated Waste Container: Use a clearly labeled, sealed, and chemical-resistant container for collecting all this compound waste. The label should include the chemical name and any relevant hazard warnings.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Pathway:
The recommended disposal method for chlorinated compounds is through a licensed chemical waste disposal service.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified disposal company. These companies are equipped for controlled incineration with flue gas scrubbing to neutralize hazardous byproducts.[1]
-
Institutional Guidelines: Always adhere to your organization's specific protocols for hazardous waste disposal. Contact your EHS department for detailed instructions and to schedule a waste pickup.
Spill and Contamination Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the chemical.
-
Collect: Carefully scoop the absorbed material and any solid spill into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal of Contaminated Materials:
Any materials that come into contact with this compound, including PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[1]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough cleaning, the container can be disposed of according to institutional guidelines for decontaminated labware.[1]
Quantitative Data Summary
For a quick reference, the following table summarizes key data points for this compound.
| Parameter | Value |
| CAS Number | 26787-56-4 |
| Molecular Formula | C₃₉H₇₅ClO₄ |
| Disposal Route | Licensed Chemical Waste Disposal |
| Prohibited Disposal | Sewer systems, regular trash |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 1,3-Distearoyl-2-chloropropanediol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Distearoyl-2-chloropropanediol. The following procedures are based on best practices for handling chlorinated lipids and analogous hazardous compounds, ensuring a safe laboratory environment.
Hazard Identification and Safety Data
Summary of Potential Hazards and Physical Properties:
| Parameter | Information |
| GHS Hazard Classification (Inferred) | Acute Toxicity, Oral (Category 3)[1] Acute Toxicity, Inhalation (Category 2)[1] Skin Irritation (Category 2)[1] Serious Eye Damage (Category 1)[1] Carcinogenicity (Category 2)[1] Reproductive Toxicity (Category 1B)[1] Specific Target Organ Toxicity - Single Exposure (Category 1)[1] Specific Target Organ Toxicity - Repeated Exposure (Category 1)[1] |
| Molecular Formula | C₃₉H₇₅ClO₄[2][3][4][5] |
| Molecular Weight | 643.46 g/mol [2][3] |
| Appearance | White Solid[3] |
| Storage Temperature | 2-8°C or -20°C Freezer[3][6] |
| Solubility | Slightly soluble in Chloroform and Hexanes[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[7]
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[7]
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields. A full-face shield should be worn over goggles if there is a risk of splashing.
-
Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, wear a chemical-resistant apron or coveralls.
-
Respiratory Protection: If dust or aerosols are likely to be generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
3. Handling Procedures:
-
Before use, allow the container to warm to room temperature to prevent condensation.
-
Carefully open the container in a chemical fume hood.
-
Weigh the required amount on a tared, clean, and dry container within the fume hood.
-
Avoid creating dust.
-
For dissolution, add the solvent slowly to the solid.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[8]
-
Do not eat, drink, or smoke in the laboratory.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be considered hazardous waste.
-
Collect solid waste in a dedicated, clearly labeled, and sealed container.
-
Collect liquid waste (solutions of the compound) in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatible.
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure waste containers are properly sealed to prevent leaks or spills.
3. Final Disposal:
-
Dispose of this compound waste through a licensed chemical waste disposal company.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7]
-
Spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C39H75ClO4 | CID 124504586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 26787-56-4,rac-1,3-Distearoyl-2-chloropropanediol | lookchem [lookchem.com]
- 4. usbio.net [usbio.net]
- 5. larodan.com [larodan.com]
- 6. This compound | 26787-56-4 [sigmaaldrich.com]
- 7. targetmol.com [targetmol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
